molecular formula C19H19F2NO B1324831 3,5-Difluoro-4'-piperidinomethyl benzophenone CAS No. 898775-67-2

3,5-Difluoro-4'-piperidinomethyl benzophenone

Cat. No.: B1324831
CAS No.: 898775-67-2
M. Wt: 315.4 g/mol
InChI Key: FJXKVUPFBMOWRJ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4'-piperidinomethyl benzophenone is a useful research compound. Its molecular formula is C19H19F2NO and its molecular weight is 315.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3,5-difluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXKVUPFBMOWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642717
Record name (3,5-Difluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
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Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-67-2
Record name Methanone, (3,5-difluorophenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Fluorinated Benzophenones in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-4'-piperidinomethyl benzophenone

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating their physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity.[4][5] The target molecule of this guide, this compound, combines the robust benzophenone core with two key modifications: meta-difluorination on one phenyl ring and a piperidinomethyl group on the other. This unique combination makes it a compound of significant interest for researchers in drug development, necessitating a thorough and unambiguous structural characterization.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the analytical methodologies required to confirm the identity and purity of this compound. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond presenting data, this guide emphasizes the underlying principles and experimental rationale, equipping researchers to confidently interpret the spectroscopic signature of this complex molecule.

Molecular Structure and Spectroscopic Implications

A foundational understanding of the molecule's structure is paramount for predicting and interpreting its spectral data.

Caption: Key structural motifs of this compound.

The molecule is characterized by three distinct regions:

  • The 3,5-Difluorophenyl Ring (Ring A): The two fluorine atoms are powerful electron-withdrawing groups, which will significantly deshield the adjacent aromatic protons and carbons. This ring will produce a characteristic splitting pattern in the ¹H NMR spectrum and crucial C-F coupling constants in the ¹³C NMR.

  • The Carbonyl Linker: This ketone group is a major chromophore, responsible for the compound's UV-Vis absorption. Its C=O bond will give a strong, sharp signal in the IR spectrum, and its carbon atom will appear at a very downfield position in the ¹³C NMR spectrum. It also represents a predictable site of fragmentation in mass spectrometry.

  • The 4'-Piperidinomethyl Phenyl Ring (Ring B): This portion of the molecule introduces a set of aliphatic protons from the piperidine ring and the benzylic methylene bridge. The free rotation and nitrogen inversion within the piperidine ring will influence the appearance of its corresponding signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the elucidation of organic structures. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is an issue.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[6][7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

    • Acquire a minimum of 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • A longer relaxation delay (e.g., 5 seconds) and a higher number of scans (e.g., 1024 or more) are necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.[6]

    • Set the spectral width to cover the expected range for aromatic fluorines (approx. -100 to -140 ppm).[8]

    • Use an external reference standard if necessary, although modern spectrometers can reference internally.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.7d (J ≈ 8 Hz)2HH-2", H-6"Protons ortho to the piperidinomethyl group on Ring B.
~ 7.4 - 7.5t (J ≈ 9 Hz)1HH-4'Proton para to the carbonyl on Ring A, coupled to two fluorine atoms.
~ 7.2 - 7.4d (J ≈ 8 Hz)2HH-3", H-5"Protons meta to the piperidinomethyl group on Ring B.
~ 7.1 - 7.2dd2HH-2', H-6'Protons ortho to the carbonyl on Ring A, coupled to both H-4' and a fluorine atom.
~ 3.5s2H-CH₂-Benzylic protons of the methylene bridge.
~ 2.4br s4HPiperidine H-αProtons on the carbons adjacent to the nitrogen in the piperidine ring.
~ 1.5 - 1.6m4HPiperidine H-βProtons on the β-carbons of the piperidine ring.
~ 1.4m2HPiperidine H-γProton on the γ-carbon of the piperidine ring.
¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR provides a carbon count and information about the electronic environment of each carbon. The presence of fluorine will induce characteristic splitting (coupling) of the carbon signals.

Predicted Shift (ppm)C-F Coupling (J, Hz)AssignmentRationale
~ 194-196t (small)C=OKetone carbonyl carbon, deshielded. May show a small triplet coupling to the two meta-fluorines.
~ 163-165dd (J ≈ 250, 12 Hz)C-3', C-5'Carbons directly bonded to fluorine, showing a very large one-bond C-F coupling.
~ 140-142sC-1"Quaternary carbon on Ring B attached to the carbonyl.
~ 138-140t (J ≈ 25 Hz)C-1'Quaternary carbon on Ring A attached to the carbonyl, showing a two-bond C-F coupling.
~ 135-137sC-4"Quaternary carbon on Ring B attached to the methylene bridge.
~ 130-132sC-2", C-6"Aromatic CH carbons ortho to the piperidinomethyl group.
~ 128-130sC-3", C-5"Aromatic CH carbons meta to the piperidinomethyl group.
~ 115-117t (J ≈ 21 Hz)C-4'Aromatic CH carbon para to the carbonyl on Ring A, showing a three-bond C-F coupling.
~ 112-114dd (J ≈ 21, 5 Hz)C-2', C-6'Aromatic CH carbons ortho to the carbonyl on Ring A.
~ 63-65s-CH₂-Benzylic methylene carbon.
~ 54-56sPiperidine C-αCarbons adjacent to nitrogen.
~ 26-28sPiperidine C-ββ-carbons in the piperidine ring.
~ 24-26sPiperidine C-γγ-carbon in the piperidine ring.
¹⁹F NMR Spectral Analysis (Predicted)

¹⁹F NMR is a highly sensitive technique that provides a specific fingerprint for fluorinated compounds.[9][10]

  • Expected Chemical Shift: A single signal is expected for the two equivalent fluorine atoms on Ring A. For fluorinated benzophenones, this signal typically appears in the range of -105 to -115 ppm .[8][11]

  • Multiplicity: This signal will appear as a triplet , due to coupling with the two meta-protons (H-2' and H-6'). The coupling constant (J) is expected to be in the range of 6-9 Hz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to induce more extensive fragmentation for structural elucidation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass of the molecular ion, which can be used to confirm the elemental composition.[7]

  • Sample Introduction: The sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or through an HPLC system.

Predicted Fragmentation Pathway

The fragmentation of this compound will likely proceed through several key pathways, primarily involving cleavage at the benzylic position and around the carbonyl group.

G M [M+H]⁺ m/z = 328.16 F2 [C₇H₃F₂O]⁺ m/z = 141.01 (3,5-Difluorobenzoyl cation) M->F2 α-cleavage F4 [C₆H₁₂N]⁺ m/z = 98.10 (Piperidinomethyl cation) M->F4 Benzylic cleavage F1 [C₁₂H₁₅NO]⁺ m/z = 189.12 (Loss of C₇H₃F₂O) F3 [C₁₃H₁₆N]⁺ m/z = 186.13 (Loss of piperidine)

Caption: Predicted major fragmentation pathways in ESI-MS.

Key Predicted Fragments:

m/z (Mass-to-Charge Ratio)Proposed FragmentRationale
328.16[M+H]⁺Protonated molecular ion (C₂₀H₂₁F₂NO + H⁺). Accurate mass measurement is key for formula confirmation.
141.01[C₇H₃F₂O]⁺The 3,5-difluorobenzoyl cation, formed by cleavage alpha to the carbonyl group. This is a highly characteristic fragment.
98.10[C₆H₁₂N]⁺The piperidinomethyl cation, formed by benzylic cleavage. This is another highly stable and expected fragment.
186.13[M - C₅H₁₀N]⁺Loss of the piperidine radical via cleavage of the C-N bond in the side chain.

Vibrational and Electronic Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and the conjugated system of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Method: Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation. The traditional KBr pellet method can also be used.[7]

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify key absorption bands corresponding to the major functional groups.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3050-3100C-H stretchAromatic C-H
~ 2800-3000C-H stretchAliphatic C-H (piperidine, -CH₂-)
~ 1650-1670 C=O stretch Aryl Ketone
~ 1580-1600C=C stretchAromatic rings
~ 1200-1300C-N stretchAliphatic amine
~ 1100-1150 C-F stretch Aryl Fluoride

The most prominent and diagnostic peak will be the strong, sharp absorption from the ketone's C=O stretch.[12][13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

Predicted UV-Vis Absorption Maxima (λₘₐₓ): The benzophenone chromophore typically displays two main absorption bands.[14][15]

  • π → π* Transition: A strong absorption band is expected around 250-260 nm . This is due to the electronic transition within the extended conjugated system of the benzophenone core.

  • n → π* Transition: A weaker, broader absorption band is expected at a longer wavelength, typically around 330-350 nm . This corresponds to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This band is often sensitive to solvent polarity.[15]

Workflow for Spectroscopic Analysis

A logical workflow ensures comprehensive and efficient characterization of the target compound.

G start Synthesized Compound (this compound) ms High-Resolution MS (ESI-TOF) start->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) in CDCl₃ start->nmr ir IR Spectroscopy (ATR) start->ir uv UV-Vis Spectroscopy (in EtOH) start->uv confirm_mw Confirm Molecular Formula (C₂₀H₂₁F₂NO) ms->confirm_mw Accurate Mass confirm_structure Elucidate Full Structure (Connectivity, Environment) nmr->confirm_structure Chemical Shifts & Couplings confirm_fg Confirm Functional Groups (C=O, C-F, etc.) ir->confirm_fg Vibrational Bands uv->confirm_fg Electronic Transitions final Structure Verified confirm_mw->final confirm_structure->final confirm_fg->final

Caption: Integrated workflow for the complete structural verification process.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry serves to confirm the elemental composition, while a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) provides the definitive evidence for atomic connectivity and the specific isomeric arrangement. Finally, IR and UV-Vis spectroscopy corroborate the presence of key functional groups and the overall electronic nature of the molecule. By following the detailed protocols and interpretative guidelines laid out in this guide, researchers and drug development professionals can achieve an unambiguous and comprehensive characterization of this promising fluorinated benzophenone derivative.

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Sources

biological activity of 3,5-Difluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

< A Technical Guide to the Predicted Biological Activity of 3,5-Difluoro-4'-piperidinomethyl benzophenone

Disclaimer: The compound this compound is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a predictive analysis of its biological activity based on established principles of medicinal chemistry and the known properties of its constituent chemical moieties: the benzophenone core, the difluoromethyl substitutions, and the piperidinomethyl group. All proposed experimental protocols are standard methodologies for characterizing novel chemical entities.

Executive Summary

This document provides a comprehensive technical overview of the predicted biological activity of the novel compound, this compound. By dissecting the molecule into its core components, we can infer its potential pharmacological profile. The benzophenone scaffold is a common feature in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic placement of two fluorine atoms is anticipated to enhance metabolic stability and binding affinity to target proteins.[3][4][5] Furthermore, the piperidine moiety is a well-established pharmacophore known to improve solubility and target engagement.[6][7][8] This guide will delve into the predicted mechanism of action, propose detailed experimental workflows for its validation, and present a framework for interpreting potential data.

Molecular Rationale and Predicted Biological Profile

The chemical structure of this compound suggests a molecule designed with drug-like properties in mind. Each component is expected to contribute to its overall biological activity.

  • Benzophenone Core: As a privileged structure in medicinal chemistry, the benzophenone framework is found in numerous bioactive compounds.[1] Its derivatives have shown a variety of pharmacological activities, including acting as inhibitors of enzymes like acetylcholinesterase and cyclooxygenase.[9][10] The diarylketone structure provides a rigid scaffold that can be appropriately substituted to achieve specific target interactions.

  • 3,5-Difluoro Substitution: The introduction of fluorine atoms into small molecules is a common strategy in drug design to modulate their physicochemical and pharmacokinetic properties.[3][11] The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons and influence binding interactions.[12] Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life.[3][4]

  • 4'-Piperidinomethyl Group: The piperidine ring is a ubiquitous feature in approved drugs and is known to enhance pharmacological properties.[6][8][13] The inclusion of this basic nitrogen-containing heterocycle can improve aqueous solubility and provide a key interaction point for binding to biological targets, such as the acidic residues in an enzyme's active site.[14] The piperidinomethyl substituent at the 4'-position of the benzophenone core provides a flexible linker that allows the piperidine to adopt an optimal orientation for target binding.

Based on this analysis, this compound is predicted to exhibit activity as an enzyme inhibitor, potentially targeting kinases or other ATP-binding proteins, a common target for benzophenone derivatives.

Predicted Mechanism of Action: Kinase Inhibition

Many benzophenone derivatives are known to be kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. We hypothesize that this compound may act as a kinase inhibitor, binding to the ATP-binding pocket of a specific kinase.

Proposed Signaling Pathway

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Our_Compound 3,5-Difluoro-4'- piperidinomethyl benzophenone Our_Compound->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Predicted inhibition of the MAPK/ERK signaling pathway.

Experimental Validation Workflow

A systematic approach is required to validate the predicted . The following experimental workflow outlines the key steps, from initial screening to in vivo evaluation.

In Vitro Characterization

Objective: To determine the cytotoxic and enzyme-inhibitory activity of the compound.

4.1.1 Cell Viability Assays

  • Protocol:

    • Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using an MTT or XTT assay.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

4.1.2 Kinase Inhibition Assay

  • Protocol:

    • Utilize a commercially available kinase panel to screen for inhibitory activity against a broad range of kinases.

    • For identified hits, perform a dose-response assay to determine the IC50 value.

    • A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.

In-Cellular Target Engagement

Objective: To confirm that the compound interacts with its intended target within a cellular context.

4.2.1 Western Blot Analysis

  • Protocol:

    • Treat cells with the compound at concentrations around its IC50 value.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates.

    • A decrease in the phosphorylated form of the substrate would indicate target engagement.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of the compound in a living organism.

4.3.1 Xenograft Mouse Model

  • Protocol:

    • Implant human tumor cells subcutaneously into immunocompromised mice.

    • Once tumors are established, treat mice with the compound via oral gavage or intraperitoneal injection.

    • Monitor tumor growth and animal body weight over time.

    • At the end of the study, excise tumors for further analysis.

Experimental_Workflow Start Compound Synthesis In_Vitro In Vitro Assays (Cytotoxicity, Kinase Panel) Start->In_Vitro In_Cellular In-Cellular Target Engagement (Western Blot) In_Vitro->In_Cellular In_Vivo In Vivo Efficacy (Xenograft Model) In_Cellular->In_Vivo End Lead Candidate In_Vivo->End

Caption: A streamlined workflow for drug discovery and development.

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from the proposed experiments will provide valuable insights into the and guide further optimization.

Parameter Predicted Outcome Interpretation
Cell Viability (IC50) < 10 µMPotent cytotoxic activity
Kinase Inhibition (IC50) < 100 nMPotent and specific kinase inhibition
Phospho-protein reduction > 50% at IC50Confirms on-target activity in cells
Tumor Growth Inhibition > 50%Demonstrates in vivo efficacy

Further synthesis of analogs with modifications to the benzophenone core, the fluorine substitution pattern, and the piperidine moiety will help to establish a clear structure-activity relationship (SAR). For example, moving the fluorine atoms or replacing the piperidine with other heterocycles could significantly impact potency and selectivity.

Conclusion

While direct experimental data for this compound is not yet available, a thorough analysis of its chemical structure provides a strong rationale for its predicted biological activity as a kinase inhibitor. The proposed experimental workflow offers a robust framework for validating this hypothesis and characterizing its pharmacological profile. The unique combination of a benzophenone scaffold, difluoro substitutions, and a piperidinomethyl group makes this compound a promising candidate for further investigation in the field of drug discovery.

References

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • Wikipedia. (n.d.). Benzophenone. [Link]

  • PubMed. (2018). Recent Advancement of Piperidine Moiety in Treatment of Cancer- A Review. [Link]

  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • PubMed. (n.d.). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2011). Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. [Link]

  • PubMed. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article. [Link]

  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. [Link]

  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • PubMed Central. (n.d.). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. [Link]

  • CORE Scholar - Wright State University. (n.d.). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres. [Link]

  • PubMed. (n.d.). Structural diversity and bioactivities of natural benzophenones. [Link]

  • ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
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An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4'-piperidinomethyl Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust synthetic pathway for 3,5-Difluoro-4'-piperidinomethyl benzophenone derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the benzophenone scaffold in a wide array of biologically active molecules.[1][2] The introduction of a difluorinated phenyl ring and a piperidinomethyl moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of the core structure, making these derivatives attractive targets for drug discovery programs.

This document delves into the strategic considerations behind the synthetic route, detailed experimental protocols, and the underlying chemical principles. The presented methodology is designed to be both efficient and scalable, providing a solid foundation for further analog synthesis and structure-activity relationship (SAR) studies.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence that ensures high purity and good overall yield. The core of this strategy revolves around the well-established Friedel-Crafts acylation to construct the central benzophenone framework, followed by functionalization of a precursor methyl group to introduce the desired piperidinomethyl substituent.

The logical flow of the synthesis is as follows:

  • Friedel-Crafts Acylation: Formation of 3,5-difluoro-4'-methylbenzophenone through the reaction of 3,5-difluorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst.

  • Benzylic Bromination: Selective radical bromination of the methyl group of the benzophenone intermediate to yield 4'-(bromomethyl)-3,5-difluorobenzophenone.

  • Nucleophilic Substitution: Reaction of the benzylic bromide with piperidine to afford the final target compound, this compound.

This strategic disconnection allows for the controlled introduction of each key structural motif, minimizing potential side reactions and facilitating purification at each stage.

Synthetic_Pathway 3,5-Difluorobenzoyl_Chloride 3,5-Difluorobenzoyl Chloride Intermediate_1 3,5-Difluoro-4'-methylbenzophenone 3,5-Difluorobenzoyl_Chloride->Intermediate_1 Friedel-Crafts Acylation (AlCl3) Toluene Toluene Toluene->Intermediate_1 Intermediate_2 4'-(Bromomethyl)-3,5-difluorobenzophenone Intermediate_1->Intermediate_2 Benzylic Bromination (NBS, AIBN) Final_Product 3,5-Difluoro-4'-piperidinomethyl benzophenone Intermediate_2->Final_Product Nucleophilic Substitution Piperidine Piperidine Piperidine->Final_Product

Figure 1: Overall synthetic strategy for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3,5-Difluoro-4'-methylbenzophenone (Intermediate 1)

The cornerstone of this synthesis is the Friedel-Crafts acylation, a classic and reliable method for the formation of aryl ketones.[3][4][5] In this step, 3,5-difluorobenzoyl chloride is reacted with toluene using aluminum chloride as the Lewis acid catalyst.

Causality Behind Experimental Choices:

  • Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is a potent Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich toluene ring.[3][4]

  • Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for Friedel-Crafts reactions as it is relatively inert and effectively solvates the reactants and intermediates.

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and is then allowed to proceed at room temperature to ensure complete conversion.

Step-by-Step Methodology:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3,5-difluorobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane dropwise to the stirred suspension.

  • Following the addition of the acyl chloride, add toluene (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3,5-difluoro-4'-methylbenzophenone.

ReagentMolar Mass ( g/mol )Equivalents
3,5-Difluorobenzoyl Chloride176.551.0
Toluene92.141.1
Aluminum Chloride (anhydrous)133.341.2

Table 1: Reagents for the synthesis of 3,5-Difluoro-4'-methylbenzophenone.

Part 2: Synthesis of 4'-(Bromomethyl)-3,5-difluorobenzophenone (Intermediate 2)

The next step involves the selective bromination of the benzylic methyl group. Free radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) is the method of choice for this transformation.[1]

Causality Behind Experimental Choices:

  • Brominating Agent: NBS is a convenient and selective source of bromine radicals, minimizing the potential for aromatic bromination.

  • Radical Initiator: AIBN decomposes upon heating to generate radicals that initiate the chain reaction.

  • Solvent: Carbon tetrachloride (CCl₄) or another non-polar solvent is typically used as it does not readily participate in the radical reaction.

Step-by-Step Methodology:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluoro-4'-methylbenzophenone (1.0 eq.) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude 4'-(bromomethyl)-3,5-difluorobenzophenone can be purified by column chromatography on silica gel.

ReagentMolar Mass ( g/mol )Equivalents
3,5-Difluoro-4'-methylbenzophenone232.221.0
N-Bromosuccinimide (NBS)177.981.1
Azobisisobutyronitrile (AIBN)164.21catalytic

Table 2: Reagents for the synthesis of 4'-(Bromomethyl)-3,5-difluorobenzophenone.

Part 3: Synthesis of this compound (Final Product)

The final step is a nucleophilic substitution reaction where the benzylic bromide is displaced by piperidine. This reaction proceeds readily due to the stability of the benzylic carbocation-like transition state.[6]

Causality Behind Experimental Choices:

  • Nucleophile: Piperidine is a secondary amine and a good nucleophile for this type of reaction.

  • Base: A mild base such as potassium carbonate is often added to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is suitable for this S_N2-type reaction.

Step-by-Step Methodology:

  • Dissolve 4'-(bromomethyl)-3,5-difluorobenzophenone (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Add piperidine (1.2 eq.) and potassium carbonate (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purification by column chromatography on silica gel will afford the pure this compound.

ReagentMolar Mass ( g/mol )Equivalents
4'-(Bromomethyl)-3,5-difluorobenzophenone311.121.0
Piperidine85.151.2
Potassium Carbonate138.211.5

Table 3: Reagents for the synthesis of this compound.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the different functional groups at each step.

  • Mass Spectrometry (MS): To determine the molecular weight of the intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Directions

The synthetic route outlined in this guide provides a reliable and adaptable method for the preparation of this compound derivatives. The modular nature of this synthesis allows for the facile introduction of diversity at multiple points. For instance, different substituted benzoyl chlorides can be employed in the Friedel-Crafts acylation step, and a variety of cyclic and acyclic amines can be used in the final nucleophilic substitution step. This flexibility makes the described pathway a valuable tool for generating libraries of novel benzophenone derivatives for screening in various drug discovery programs. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity, enhancing the overall efficiency of the synthesis.

References

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  • 4,4'-Difluorobenzophenone - Wikipedia. Wikipedia.
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  • The Crucial Role of 4'-Bromomethyl-2-cyanobiphenyl in Sartan Synthesis: A Technical Guide - Benchchem. BenchChem.
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  • CN102531872A - Method for preparing high purity (99.9 percent) 4,4'-difluorobenzophenone - Google Patents.
  • RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents.
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  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal.
  • Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations - University of Texas Southwestern Medical Center. University of Texas Southwestern Medical Center.
  • Chemoenzymatic synthesis of monocyclic arene oxides and arene hydrates from substituted benzene substrates - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
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An In-depth Technical Guide to the Multifaceted Mechanisms of Action of Fluorinated Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzophenone Scaffold and the Transformative Power of Fluorination

The benzophenone core, a diaryl ketone, represents a privileged scaffold in the realms of medicinal chemistry and chemical biology.[1] Its unique, twisted diaryl structure provides a versatile three-dimensional framework for the precise spatial orientation of substituents, making it a frequent motif in bioactive natural products and synthetic therapeutic agents.[2] The utility of the benzophenone scaffold is dramatically expanded through chemical modifications, among which fluorination stands out for its profound impact on the molecule's physicochemical and biological properties.[3]

The introduction of fluorine, the most electronegative element, into the benzophenone structure can induce a cascade of beneficial changes. These include enhanced metabolic stability, increased binding affinity for biological targets, and altered electronic properties that can be harnessed for specific applications.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse mechanisms of action of fluorinated benzophenone derivatives, supported by field-proven insights and detailed experimental protocols.

Part 1: Precision Targeting through Enzyme Inhibition

Fluorinated benzophenone derivatives have emerged as potent and often selective inhibitors of a range of enzymes implicated in various diseases. The strategic placement of fluorine atoms can enhance interactions with amino acid residues within the enzyme's active site, leading to improved potency and selectivity.

Case Study 1: Modulating Kinase Activity in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Fluorinated benzophenone-containing natural products and their analogues have demonstrated significant potential as kinase inhibitors.

Mechanism of Action: These compounds typically act as competitive inhibitors, binding to the ATP-binding pocket of the kinase. The fluorinated benzophenone moiety can form specific hydrogen bonds and other non-covalent interactions with key residues in the active site, displacing ATP and preventing phosphorylation of downstream substrates. Molecular dynamics studies have shown that fluorination can enhance the interaction between the benzophenone and key catalytic residues, such as the invariant lysine involved in phosphoryl group transfer.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for assessing the inhibitory potential of fluorinated benzophenone derivatives against a target kinase.[4]

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorinated benzophenone test compound in 100% DMSO.

    • Dilute the target kinase to the desired concentration in kinase assay buffer.

    • Prepare a solution of a fluorescently labeled peptide substrate and ATP in kinase assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound solution at various concentrations to the wells of a black, low-volume 384-well plate. Include a positive control (a known inhibitor, e.g., staurosporine) and a negative control (DMSO vehicle).

    • Add 10 µL of the diluted kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., for a Sox-labeled peptide, excitation at 360 nm and emission at 485 nm).[4] The rate of increase in fluorescence is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Table 1: Illustrative Inhibitory Activity of Fluorinated Benzophenone Analogues against Protein Kinase C (PKC) Isozymes

CompoundModificationPKCα IC50 (nM)PKCδ IC50 (nM)PKCε IC50 (nM)
Analogue 1Non-fluorinated15080200
Analogue 2Monofluorinated753090
Analogue 3Difluorinated401555

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[2]

kinase_inhibition cluster_0 Kinase Active Site ATP_pocket ATP Binding Pocket Phosphorylation Phosphorylation (Blocked) ATP_pocket->Phosphorylation Substrate_site Substrate Binding Site Substrate_site->Phosphorylation Fluorinated_Benzophenone Fluorinated Benzophenone Inhibitor Fluorinated_Benzophenone->ATP_pocket Binds Competitively ATP ATP ATP->ATP_pocket Binding Blocked Substrate Protein Substrate Substrate->Substrate_site Downstream_Signaling Downstream Signaling (Inhibited) Phosphorylation->Downstream_Signaling

Caption: Competitive inhibition of a protein kinase by a fluorinated benzophenone derivative.

Case Study 2: Dual-Target Inhibition for Neurodegenerative Diseases

Fluorinated benzophenone derivatives have been designed as multipotent agents for Alzheimer's disease, simultaneously inhibiting β-secretase (BACE-1) and acetylcholinesterase (AChE).[3][5]

Mechanism of Action: These compounds are engineered to interact with the active sites of both enzymes. For BACE-1, the benzophenone scaffold can fit into the hydrophobic active site cleft, while for AChE, specific side chains can interact with the peripheral anionic site (PAS) of the enzyme, providing a dual inhibitory effect.[3] Fluorination can enhance the potency and selectivity for these targets.[6]

Experimental Protocol: BACE-1 Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol outlines a FRET-based assay to measure the activity of BACE-1 and the inhibitory effect of fluorinated benzophenone derivatives.[1][7]

  • Reagent Preparation:

    • Prepare a stock solution of the fluorinated benzophenone test compound in DMSO.

    • Dilute recombinant human BACE-1 enzyme in BACE-1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Prepare a FRET peptide substrate solution containing a fluorophore and a quencher flanking the BACE-1 cleavage site.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the test compound solution at various concentrations to the wells of a black 384-well plate.

    • Add 10 µL of the BACE-1 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths immediately and then kinetically over 60-90 minutes. Cleavage of the substrate by BACE-1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the reaction rates from the slope of the fluorescence versus time plot.

    • Determine the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Table 2: Illustrative Dual Inhibitory Potency of a Fluorinated Benzophenone Derivative

Target EnzymeIC50 (µM)
BACE-12.32
Acetylcholinesterase (AChE)5.78

Data adapted from a study on multipotent agents for Alzheimer's disease.[3]

Case Study 3: Irreversible Inhibition of Steroid Sulfatase (STS)

Benzophenone derivatives bearing sulfamate groups have been developed as potent irreversible inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[8][9]

Mechanism of Action: These compounds act as active-site-directed irreversible inhibitors. The sulfamate group is believed to be transferred to a key formylglycine residue in the STS active site, leading to the inactivation of the enzyme.[10] The benzophenone scaffold serves as a carrier to deliver the sulfamate moiety to the active site.

Experimental Protocol: Time-Dependent Inhibition Assay for STS

This protocol is designed to characterize the irreversible inhibition of STS.

  • Reagent Preparation:

    • Prepare stock solutions of the benzophenone sulfamate inhibitor in DMSO.

    • Prepare a source of STS enzyme, such as placental microsomes or a cell lysate from STS-overexpressing cells.[8]

    • Prepare a solution of a substrate, such as estrone-3-sulfate (E1S).

  • Assay Procedure:

    • Pre-incubate the STS enzyme with various concentrations of the inhibitor for different time intervals (e.g., 0, 15, 30, 60 minutes).

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a solution containing a high concentration of the substrate (E1S) to stop further irreversible inhibition and measure the remaining enzyme activity.

    • Quantify the product (estrone) formed using an appropriate method, such as HPLC or a radio-labeled substrate assay.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

    • The slope of this plot gives the apparent rate of inactivation (k_obs).

    • Plot k_obs versus the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Part 2: Covalent Modification via Photoaffinity Labeling (PAL)

Benzophenones are among the most widely used photoactivatable groups in chemical biology.[11] This property allows for the covalent capture of interacting proteins, enabling target identification and binding site mapping.

Mechanism of Action: Upon irradiation with UV light (typically 350-365 nm), the benzophenone moiety is excited from its ground state (S0) to a singlet excited state (S1), which then rapidly undergoes intersystem crossing to a more stable triplet excited state (T1).[12][13][14] This triplet diradical is highly reactive and can abstract a hydrogen atom from a nearby C-H bond of an interacting protein, forming a covalent carbon-carbon bond.[11][15]

The Role of Fluorination: Fluorination of the benzophenone photophore can enhance its photostability, reducing its susceptibility to degradation during UV irradiation and potentially improving labeling efficiency.

Experimental Workflow for Target Identification using PAL

This workflow provides a comprehensive guide for using a fluorinated benzophenone-based photoaffinity probe to identify its cellular targets.[16][17][18]

pal_workflow Probe_Synthesis 1. Probe Synthesis (Fluorinated Benzophenone + Reporter Tag) Incubation 2. Incubation (Probe with Cell Lysate/Intact Cells) Probe_Synthesis->Incubation UV_Irradiation 3. UV Irradiation (365 nm) (Induces Covalent Cross-linking) Incubation->UV_Irradiation Enrichment 4. Enrichment (e.g., Streptavidin Beads for Biotin Tag) UV_Irradiation->Enrichment MS_Analysis 5. Mass Spectrometry (Identification of Cross-linked Proteins) Enrichment->MS_Analysis Validation 6. Target Validation (Western Blot, siRNA, etc.) MS_Analysis->Validation

Caption: A typical workflow for photoaffinity labeling-based target identification.

Step-by-Step Methodology:

  • Probe Synthesis: Design and synthesize a photoaffinity probe consisting of three key components: the fluorinated benzophenone photophore, a recognition element that binds to the target, and a reporter tag (e.g., biotin or an alkyne for click chemistry) for enrichment and detection.[19]

  • Incubation: Incubate the probe with a complex biological sample, such as a cell lysate or intact cells, to allow for binding to its target protein(s).

  • UV Irradiation: Irradiate the sample with UV light at a wavelength of ~365 nm to activate the benzophenone and induce covalent cross-linking to interacting proteins. Perform this step on ice to minimize heat-induced artifacts.

  • Enrichment: Lyse the cells (if using intact cells) and enrich the probe-labeled proteins using the reporter tag. For a biotin tag, use streptavidin-coated beads.

  • Proteomic Analysis: Elute the enriched proteins from the beads and identify them using bottom-up proteomics, typically involving trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Target Validation: Validate the identified protein targets using orthogonal methods. For example, confirm the interaction by Western blotting with an antibody against the putative target or assess the biological effect of the compound after knocking down the expression of the target protein using siRNA.

Part 3: Inducing Cell Death through Photodynamic Therapy (PDT)

Benzophenones can act as photosensitizers, molecules that generate cytotoxic reactive oxygen species (ROS) upon light activation.[20] This property is harnessed in photodynamic therapy (PDT), a clinically approved cancer treatment modality.[21]

Mechanism of Action: The PDT mechanism initiated by benzophenones involves the following steps, which can be visualized using a Jablonski diagram:

  • Excitation: The benzophenone absorbs a photon of light, promoting an electron to a singlet excited state (S1).

  • Intersystem Crossing: The S1 state rapidly converts to a longer-lived triplet excited state (T1) via intersystem crossing.

  • Energy Transfer (Type II PDT): The triplet benzophenone can transfer its energy to molecular oxygen (in its triplet ground state, ³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components, leading to apoptosis or necrosis.[20]

  • Electron Transfer (Type I PDT): Alternatively, the triplet benzophenone can react directly with biomolecules through electron transfer, generating other ROS such as superoxide radicals.

Fluorinated Benzophenones in PDT: The incorporation of fluorine into photosensitizers can enhance their photophysical properties, including the efficiency of intersystem crossing and the quantum yield of singlet oxygen generation.[22] Furthermore, fluorinated polymers conjugated to photosensitizers can improve their delivery and enhance ROS production.[21]

jablonski cluster_0 Singlet States S0 S0 S1 S1 S0->S1 Absorption (hν) S1->S0 Fluorescence T1 T1 S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2 ³O₂ T1->O2 Energy Transfer (Type II PDT) sO2 ¹O₂ (ROS)

Sources

An In-depth Technical Guide to Dabrafenib (CAS No. 898793-62-9): A Keystone in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Dabrafenib (CAS No. 898793-62-9), a pivotal small molecule inhibitor in the landscape of precision oncology. We will delve into its core chemical properties, mechanism of action, preclinical and clinical validation, and the experimental methodologies crucial for its study and application.

Core Compound Profile

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases.[1] Its discovery and development marked a significant advancement in the treatment of cancers harboring specific BRAF mutations, most notably melanoma.

PropertyValueReference
IUPAC Name N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[2]
CAS Number 898793-62-9 (for mesylate salt: 1195768-06-9)[2]
Molecular Formula C23H20F3N5O2S2[3]
Molecular Weight 519.56 g/mol [3]
Appearance White to slightly colored solid[2]
Solubility Soluble in DMSO[3]

Mechanism of Action: Targeting the Aberrant MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] In a significant subset of cancers, a point mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF protein and downstream signaling, driving uncontrolled cell proliferation.[4]

Dabrafenib is a potent ATP-competitive inhibitor of the BRAF kinase.[1] It selectively binds to the ATP-binding site of mutated BRAF V600, preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[5] This, in turn, inhibits the phosphorylation of ERK1 and ERK2, leading to cell cycle arrest and apoptosis in BRAF V600-mutant tumor cells.[3]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Mutated) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E

Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant kinase.

Chemical Synthesis

The synthesis of Dabrafenib is a multi-step process. A representative synthetic route is outlined below, based on publicly available information.[2][6]

Synthesis_Workflow A 2-fluoro-3-aminobenzoic acid B Intermediate 1 A->B Series of reactions C Intermediate 2 (Sulfonamide formation) B->C Reaction with 2,6-difluorobenzenesulfonyl chloride D Intermediate 3 (Thiazole ring formation) C->D Condensation and cyclization E Dabrafenib D->E Amination

Caption: A simplified workflow for the chemical synthesis of Dabrafenib.

Note: This is a generalized scheme. For detailed, step-by-step protocols, please refer to the patents and publications cited in the references section.[2][6]

Preclinical Evaluation: In Vitro and In Vivo Efficacy

The anti-tumor activity of Dabrafenib has been extensively validated in preclinical models.

In Vitro Studies

4.1.1. Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of Dabrafenib against BRAF V600E kinase.

  • Principle: A biochemical assay that measures the phosphorylation of a substrate by the BRAF V600E enzyme in the presence of varying concentrations of the inhibitor.

  • General Protocol:

    • Recombinant human BRAF V600E enzyme is incubated with a specific substrate (e.g., MEK1) and ATP in a reaction buffer.

    • Dabrafenib is added at a range of concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of substrate phosphorylation is quantified using methods such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

    • IC50 values are calculated from the dose-response curves.

KinaseIC50 (nM)Reference
BRAF V600E 0.8[1]
BRAF (wild-type) 3.2[1]
CRAF 5.0[1]

4.1.2. Cell Proliferation Assay (MTT/XTT)

  • Objective: To assess the effect of Dabrafenib on the proliferation of cancer cell lines.

  • Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT, XTT) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

  • General Protocol:

    • Cancer cell lines (e.g., A375, a human melanoma cell line with the BRAF V600E mutation) are seeded in 96-well plates.[3]

    • After cell attachment, they are treated with various concentrations of Dabrafenib for a specified duration (e.g., 72 hours).

    • The MTT or XTT reagent is added to each well and incubated.

    • A solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader.

    • IC50 values are determined from the resulting dose-response curves.[7]

Cell LineBRAF StatusDabrafenib IC50 (nM)Reference
A375 V600E~9.5[8]
Colo205 V600E~7[3]
SK-MEL-28 V600E~3[3]
M411 V600E<50[7]
M299 V600E (Resistant)>100[7]

4.1.3. Western Blot Analysis of MAPK Pathway Inhibition

  • Objective: To confirm the on-target effect of Dabrafenib by assessing the phosphorylation status of downstream signaling proteins.

  • General Protocol:

    • BRAF V600E mutant cells are treated with Dabrafenib for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated and total MEK and ERK.[3]

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

Western_Blot_Workflow A Cell Treatment with Dabrafenib B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blotting D->E F Antibody Incubation (p-MEK, p-ERK) E->F G Detection F->G

Caption: Workflow for assessing MAPK pathway inhibition by Western Blot.

In Vivo Studies

4.2.1. Human Tumor Xenograft Models

  • Objective: To evaluate the anti-tumor efficacy of Dabrafenib in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

  • General Protocol:

    • BRAF V600E mutant human melanoma cells (e.g., A375 or A2058) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).[3][9][10]

    • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[9]

    • Dabrafenib is administered orally at various doses (e.g., 20-30 mg/kg, once daily).[3][9] The vehicle control is typically a formulation like 0.5% hydroxypropyl methylcellulose.[11]

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).

Pharmacokinetics and Drug Metabolism

Dabrafenib exhibits predictable pharmacokinetic properties. Following oral administration, it is well-absorbed, with a high bioavailability.[12]

ParameterValueReference
Bioavailability ~95%[12]
Time to Peak Plasma Concentration (Tmax) ~2 hours[12]
Protein Binding ~99.7%[12]
Metabolism Primarily by CYP2C8 and CYP3A4[12]
Major Metabolites Hydroxy-dabrafenib, Carboxy-dabrafenib, Desmethyl-dabrafenib[13]
Elimination Half-life 5.2 - 8 hours[12]

Drug Interactions: Dabrafenib is a substrate of CYP2C8 and CYP3A4, and an inducer of several CYP enzymes.[8] Co-administration with strong inhibitors or inducers of these enzymes can significantly alter Dabrafenib's plasma concentrations.[8]

Clinical Development and Efficacy

Dabrafenib has undergone extensive clinical evaluation, leading to its approval for the treatment of various BRAF V600 mutation-positive cancers.

Key Clinical Trials:

  • BREAK-3 (NCT01219657): A Phase III trial that demonstrated the superiority of Dabrafenib over dacarbazine in previously untreated patients with BRAF V600E mutation-positive metastatic melanoma.

  • COMBI-d (NCT01584648) and COMBI-v (NCT01597908): Phase III trials that established the combination of Dabrafenib and the MEK inhibitor Trametinib as a standard of care for BRAF V600 mutation-positive advanced melanoma, showing improved efficacy over Dabrafenib monotherapy.

  • COMBI-AD (NCT01682083): A Phase III trial that demonstrated the benefit of adjuvant Dabrafenib plus Trametinib in patients with resected, high-risk BRAF V600 mutation-positive melanoma.[14][15][16][17][18]

Mechanisms of Resistance

Despite the initial impressive responses, acquired resistance to Dabrafenib is a significant clinical challenge. The primary mechanisms of resistance involve the reactivation of the MAPK pathway through various means:

  • Secondary mutations: Mutations in NRAS or MEK1 can reactivate the pathway downstream of BRAF.[19]

  • BRAF amplification: Increased copies of the mutant BRAF gene can overcome the inhibitory effects of the drug.[19]

  • Alternative splicing of BRAF: This can lead to the formation of BRAF dimers that are resistant to inhibition.[20]

  • Activation of bypass signaling pathways: Upregulation of parallel pathways, such as the PI3K/AKT pathway, can promote cell survival despite BRAF inhibition.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance BRAF_V600E BRAF V600E MAPK_Pathway MAPK Pathway (MEK -> ERK) BRAF_V600E->MAPK_Pathway Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation NRAS_mut NRAS Mutation NRAS_mut->MAPK_Pathway Reactivation BRAF_amp BRAF Amplification BRAF_amp->BRAF_V600E Increased Target BRAF_splice BRAF Splicing BRAF_splice->MAPK_Pathway Dimerization PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Proliferation Bypass Signaling

Caption: Key mechanisms of acquired resistance to Dabrafenib.

Safety and Tolerability

Common adverse events associated with Dabrafenib include pyrexia, fatigue, rash, arthralgia, and headache. A notable side effect is the development of cutaneous squamous cell carcinoma, which is thought to be due to the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This risk is significantly reduced when Dabrafenib is co-administered with a MEK inhibitor like Trametinib.[3]

Conclusion

Dabrafenib has fundamentally changed the treatment paradigm for patients with BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the constitutively active MAPK pathway have led to significant clinical benefits. Understanding the technical details of its mechanism, preclinical and clinical evaluation, and the mechanisms of resistance is crucial for its optimal use in the clinic and for the development of next-generation targeted therapies.

References

  • King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Fedorowicz, K. E., ... & Laquerre, S. G. (2013). Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PloS one, 8(7), e67583. [Link]

  • ClinicalTrials.gov. (2023). Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). [Link]

  • Vultur, A., et al. (2014). Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma. Molecular cancer therapeutics, 13(5), 1375–1384. [Link]

  • Dana-Farber Cancer Institute. (n.d.). COMBI-AD: A phase III randomized double blind study of dabrafenib (GSK2118436) in COMBInation with trametinib (GSK1120212) versus two placebos in the ADjuvant treatment of high-risk BRAF V600 mutation-positive melanoma after surgical resection. [Link]

  • Ouellet, D., et al. (2015). Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites. Cancer chemotherapy and pharmacology, 75(1), 171–181. [Link]

  • U.S. Food and Drug Administration. (2013). NDA 202806 Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • Sosa-García, B., et al. (2023). Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells. In Vivo, 37(5), 2059–2070. [Link]

  • Carlino, M. S., et al. (2015). Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. EMBO molecular medicine, 7(6), 795–807. [Link]

  • Lito, P., et al. (2013). Mechanisms of acquired resistance to BRAF V600E inhibition in colon cancers converge on RAF dimerization and are sensitive to its inhibition. Cancer discovery, 3(7), 742–755. [Link]

  • National Cancer Institute. (n.d.). Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). [Link]

  • Luke, J. J., & Hodi, F. S. (2018). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. Oncology and therapy, 6(2), 159–171. [Link]

  • Li, H., et al. (2024). Combined therapy of dabrafenib and an anti-HER2 antibody–drug conjugate for advanced BRAF-mutant melanoma. Journal of Translational Medicine, 22(1), 350. [Link]

  • Rebecca, V. W., et al. (2020). Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. Clinical cancer research, 26(11), 2661–2673. [Link]

  • Smalley, K. S. M. (2014). Resistance to Raf inhibition in cancer. Biochemical pharmacology, 89(4), 443–451. [Link]

  • Rizos, H., et al. (2014). BRAF inhibitor resistance mechanisms in metastatic melanoma: spectrum and clinical impact. Clinical cancer research, 20(7), 1965–1977. [Link]

  • Yaeger, R., et al. (2017). Mechanisms of acquired resistance to BRAF V600E inhibition in colon cancers converge on RAF dimerization and are sensitive to its inhibition. Cancer discovery, 7(9), 962–977. [Link]

  • The ASCO Post. (2024). Adjuvant Dabrafenib Plus Trametinib for Stage III BRAF V600–Mutated Melanoma: Final Results of the COMBI-AD Trial. [Link]

  • King, A. J., et al. (2013). Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PloS one, 8(7), e67583. [Link]

  • Eggermont, A. M. M., et al. (2018). Dabrafenib plus trametinib (D + T) as adjuvant treatment of resected BRAF-mutant stage III melanoma: Findings from the COMBI-AD trial analyzed based on AJCC 8 classification. Journal of Clinical Oncology, 36(15_suppl), 9591-9591. [Link]

  • Henderson, D. W., et al. (2015). Response of A375 human melanoma xenograft to dabrafenib treatment in 8HUM_Rag2 -/-mice. ResearchGate. [Link]

  • Novartis Pharmaceuticals Canada Inc. (2013). Product Monograph: TAFINLAR (dabrafenib mesylate). [Link]

  • ClinicalTrials.gov. (2020). A Phase I/IIa, 2-part, Multi-Center, Single-Arm, Open-Label Study to Determine the Safety, Tolerability and Pharmacokinetics of Dabrafenib (DRB436) in Pediatric Subjects With BRAF V600 Mutation-Positive Relapsed or Refractory Tumors. [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS medicinal chemistry letters, 4(3), 358–362. [Link]

  • U.S. Food and Drug Administration. (2023). FDA Approval Summary: Dabrafenib in combination with trametinib for BRAF V600E mutation-positive low-grade glioma. [Link]

  • U.S. Food and Drug Administration. (2023). FDA Approval Summary: Dabrafenib in combination with trametinib for BRAF V600E mutation-positive low-grade glioma. [Link]

  • BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. [Link]

  • New Drug Approvals. (2015). Dabrafenib mesylate, GSK 2118436. [Link]

  • ResearchGate. (n.d.). Inhibition of the BRAF V600E mutation pathway by dabrafenib and Trametinib. [Link]

  • Kim, H. A., et al. (2021). Dabrafenib Promotes Schwann Cell Differentiation by Inhibition of the MEK-ERK Pathway. International journal of molecular sciences, 22(8), 3896. [Link]

  • Value-Based Cancer Care. (2015). Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. [Link]

  • Robert, C., et al. (2019). Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Expert opinion on drug metabolism & toxicology, 15(11), 935–946. [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. [Link]

  • Czarnecka, A. M., et al. (2024). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. International Journal of Molecular Sciences, 25(11), 5942. [Link]

  • Solimando, D. A., & Waddell, J. A. (2014). Drug Monographs: Dabrafenib and Trametinib. Hospital Pharmacy, 49(7), 619–624. [Link]

Sources

3,5-Difluoro-4'-piperidinomethyl benzophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Difluoro-4'-piperidinomethyl benzophenone

Introduction: A Molecule of Synthetic and Pharmacological Interest

This compound is a synthetic diarylketone featuring a unique combination of structural motifs that suggest significant potential in medicinal chemistry and materials science. The benzophenone core is a privileged scaffold, found in numerous pharmacologically active compounds and photoinitiators.[1][2] The strategic placement of a 3,5-difluoro pattern on one aromatic ring and a basic piperidinomethyl side chain on the other creates a molecule with distinct electronic, steric, and physicochemical properties.

While specific experimental data for the 4'-piperidinomethyl isomer is not extensively documented in public literature, this guide will leverage established principles of organic synthesis, spectroscopy, and pharmacology to provide a comprehensive technical overview. By analyzing its structural components and referencing data from closely related analogues, we can construct a robust predictive model for its synthesis, properties, and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Molecular Architecture and Physicochemical Profile

The foundational step in evaluating any compound is a thorough understanding of its structure and inherent properties.

Chemical Structure and Nomenclature

The molecule consists of a central carbonyl group linking a 3,5-difluorophenyl ring and a 4-(piperidin-1-ylmethyl)phenyl ring.

  • IUPAC Name: (3,5-difluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone

  • Molecular Formula: C₁₉H₁₉F₂NO

  • Molecular Weight: 315.36 g/mol

  • CAS Number: While a specific CAS number for this isomer is not readily found, the related 3'-isomer is registered under CAS 898793-62-9.[3][4]

Retrosynthesis cluster_synthons Key Synthons cluster_precursors Precursors Target 3,5-Difluoro-4'-piperidinomethyl benzophenone Synthon1 1,3-Difluorobenzene Target->Synthon1 Friedel-Crafts Disconnection Synthon2 4-(piperidinomethyl)benzoyl chloride Target->Synthon2 Precursor1 4-(piperidinomethyl)benzoic acid Synthon2->Precursor1 Chlorination Precursor2 4-(chloromethyl)benzoic acid Precursor1->Precursor2 Nucleophilic Substitution Precursor3 Piperidine Precursor1->Precursor3

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthesis Workflow

The forward synthesis is a three-step process designed for efficiency and control. The choice of a Friedel-Crafts reaction is based on its reliability for forming aryl-aryl ketone linkages. [5]

Workflow Start1 4-(chloromethyl)benzoic acid Step1 Step 1: Nucleophilic Substitution (e.g., K₂CO₃, Acetonitrile, reflux) Start1->Step1 Start2 Piperidine Start2->Step1 Start3 1,3-Difluorobenzene Step3 Step 3: Friedel-Crafts Acylation (e.g., AlCl₃, DCM, 0°C to RT) Start3->Step3 Intermediate1 Intermediate: 4-(piperidinomethyl)benzoic acid Step1->Intermediate1 Step2 Step 2: Acyl Chloride Formation (e.g., SOCl₂, cat. DMF, DCM) Intermediate1->Step2 Intermediate2 Intermediate: 4-(piperidinomethyl)benzoyl chloride Step2->Intermediate2 Intermediate2->Step3 FinalProduct Final Product: 3,5-Difluoro-4'-piperidinomethyl benzophenone Step3->FinalProduct

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol

Expertise & Causality: This protocol is designed to mitigate potential side reactions. The basic piperidine nitrogen can complex with the Lewis acid (AlCl₃) used in Step 3, deactivating it. Therefore, the order of addition is critical: the acyl chloride and Lewis acid must be pre-complexed before the addition of the 1,3-difluorobenzene nucleophile. Anhydrous conditions are paramount to prevent quenching of the Lewis acid catalyst.

Step 1: Synthesis of 4-(piperidinomethyl)benzoic acid

  • To a stirred suspension of 4-(chloromethyl)benzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add piperidine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the intermediate as a white solid.

Step 2: Synthesis of 4-(piperidinomethyl)benzoyl chloride hydrochloride

  • Suspend the 4-(piperidinomethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • The resulting acyl chloride is highly reactive and is typically used immediately in the next step without isolation. The formation of the hydrochloride salt on the piperidine nitrogen protects it during this step.

Step 3: Friedel-Crafts Acylation to yield this compound

  • In a separate flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM at 0°C.

  • Add the solution of 4-(piperidinomethyl)benzoyl chloride hydrochloride from Step 2 dropwise to the AlCl₃ suspension. Stir for 20-30 minutes to allow for the formation of the acylium ion complex.

  • Add 1,3-difluorobenzene (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the final compound.

Predicted Spectroscopic Profile for Structural Elucidation

The identity and purity of the synthesized compound would be confirmed using a suite of standard spectroscopic techniques. The following are the expected spectral data based on the molecule's structure.

TechniqueExpected Observations
¹H NMR ~7.2-7.8 ppm: Complex multiplets for the 7 aromatic protons. The protons on the difluoro ring will show coupling to fluorine. ~3.5 ppm: A singlet for the 2 benzylic protons (-CH₂-N). ~2.4 ppm: A broad multiplet for the 4 protons on the piperidine ring adjacent to the nitrogen. ~1.5 ppm: Multiplets for the remaining 6 protons of the piperidine ring.
¹³C NMR ~195 ppm: Carbonyl carbon (C=O). [6]~163 ppm (doublet): Aromatic carbons directly bonded to fluorine (C-F), showing a large one-bond C-F coupling constant. ~110-145 ppm: Other aromatic carbons. ~62 ppm: Benzylic carbon (-CH₂-N). ~54 ppm & ~25 ppm: Piperidine carbons.
¹⁹F NMR A single resonance is expected as the two fluorine atoms are chemically equivalent.
IR (Infrared) ~1670 cm⁻¹: Strong absorption for the conjugated ketone (C=O) stretch. [7]~3050 cm⁻¹: Aromatic C-H stretches. ~2950 cm⁻¹: Aliphatic C-H stretches. ~1100-1200 cm⁻¹: Strong C-F stretches.
MS (Mass Spec) m/z = 315.36 [M]⁺: Molecular ion peak. Fragmentation would likely show loss of the piperidine ring or cleavage at the benzylic position.

Postulated Pharmacological Profile and Mechanism of Action

The structural features of this compound suggest it could be a valuable probe or lead compound in drug discovery.

  • CNS Penetration: The calculated lipophilicity and molecular weight are within the ranges often associated with blood-brain barrier penetration, making it a candidate for targeting central nervous system (CNS) disorders.

  • Receptor Interactions: The piperidinomethyl group provides a basic nitrogen that can form ionic bonds with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets. This is a common feature in ligands for aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. For instance, similar difluoropiperidine scaffolds have been explored as potent D4 receptor antagonists. [8]* Metabolic Stability: The fluorine atoms on the phenyl ring can block sites of oxidative metabolism by cytochrome P450 enzymes. [9]This is a common strategy in drug design to increase a compound's half-life and bioavailability.

MoA cluster_receptor Hypothetical GPCR Binding Pocket Receptor Receptor Protein Asp Aspartic Acid Residue (Anionic Site) Phe Aromatic Pocket (Hydrophobic) Ligand 3,5-Difluoro-4'- piperidinomethyl benzophenone Ligand->Asp Ionic Bond (Piperidine N⁺) Ligand->Phe π-π Stacking (Aromatic Rings)

Caption: Hypothetical mechanism of action at a receptor binding site.

Conclusion and Future Directions

This compound represents a molecule with significant untapped potential. This guide has outlined a reliable synthetic pathway via Friedel-Crafts acylation, predicted its key physicochemical and spectroscopic properties, and postulated a rationale for its use in drug discovery. The next logical steps for researchers would be to execute the proposed synthesis, perform rigorous characterization to validate the predicted data, and initiate biological screening against relevant targets, particularly CNS receptors. The insights provided herein serve as a comprehensive roadmap for the scientific exploration of this promising compound.

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An In-Depth Technical Guide to the Initial Bioactivity Screening of 3,5-Difluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Imperative

The compound 3,5-Difluoro-4'-piperidinomethyl benzophenone represents a compelling starting point for a drug discovery campaign. Its structure is a deliberate hybridization of three pharmacologically significant motifs: the benzophenone scaffold , known for a wide array of biological activities including anticancer and anti-inflammatory effects[1][2][3]; the piperidine ring , a cornerstone of medicinal chemistry present in numerous CNS, analgesic, and anticancer agents[4][5][6]; and difluoro-substitution , a classic medicinal chemistry strategy to enhance metabolic stability and target affinity.

This guide provides a comprehensive, field-proven framework for conducting the initial bioactivity screening of this novel chemical entity. Our approach is not a rigid checklist but a dynamic, multi-tiered strategy designed to rapidly triage the compound, identify its most promising therapeutic potential, and generate preliminary mechanistic insights. We will move from broad, cost-effective computational predictions to specific, hypothesis-driven cellular assays, ensuring that each step logically informs the next. The ultimate goal is to build a robust data package that enables a clear " go/no-go " decision for advancing this compound into a lead optimization program.

Section 1: Foundational Characterization - The Triage

Before committing significant resources to wet-lab experiments, a foundational characterization is essential. This phase is designed to identify potential liabilities early and establish a baseline for interpreting all subsequent biological data.

In Silico ADME/Tox Profiling: The "Fail Fast" Imperative

The principle of "failing fast" is central to efficient drug discovery. In silico tools provide a rapid, cost-free method to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound.[7][8] Poor pharmacokinetic properties are a primary cause of late-stage drug failure, making this initial screen critical.[7] We will utilize established, freely accessible web servers like SwissADME and pkCSM for this analysis.[7]

Experimental Protocol: In Silico Profiling

  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound.

  • Input the SMILES string into the SwissADME web server. Analyze the output for key parameters such as Lipinski's Rule of Five violations, gastrointestinal (GI) absorption probability, blood-brain barrier (BBB) permeation, and potential inhibition of cytochrome P450 (CYP) enzymes.

  • Input the SMILES string into the pkCSM web server. Cross-validate the ADME predictions and pay special attention to the toxicity predictions, including AMES toxicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).[9]

  • Synthesize the results into a summary table.

Data Presentation: Predicted ADME/Tox Profile

ParameterPredicted ValueImplication for Drug Development
Physicochemical Properties
Molecular Weighte.g., 315.36 g/mol Compliant with Lipinski's rules.
LogPe.g., 3.5Good balance for permeability and solubility.
Pharmacokinetics (ADME)
GI Absorptione.g., HighFavorable for oral administration.
BBB Permeante.g., YesPotential for CNS activity; may be a liability.
CYP2D6 Inhibitore.g., YesPotential for drug-drug interactions.
Toxicity
AMES Toxicitye.g., NegativeLow predicted mutagenicity.
hERG I Inhibitione.g., NegativeLow predicted risk of cardiotoxicity.
Hepatotoxicitye.g., PositivePotential liability; requires in vitro validation.
General Cytotoxicity Assessment: The "Is It Tolerated?" Baseline

A general cytotoxicity assay is the cornerstone of any screening campaign.[10][11][12] It determines the concentration at which the compound indiscriminately kills cells, providing a crucial therapeutic window. Any specific bioactivity (e.g., anticancer effect) must occur at concentrations significantly lower than the general cytotoxic threshold. The MTT assay, a colorimetric method that measures metabolic activity as a proxy for cell viability, is a robust and cost-effective choice for this initial assessment.[13]

Experimental Protocol: MTT General Cytotoxicity Assay

  • Cell Line Selection: Use a non-cancerous, robust cell line such as human embryonic kidney cells (HEK293) or normal human dermal fibroblasts (NHDF).

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM down to 0.005 µM). Add the dilutions to the cells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve. Calculate the CC50 (Concentration causing 50% cytotoxicity) using non-linear regression.

Section 2: Hypothesis-Driven Bioactivity Screening

With a foundational understanding of the compound's general toxicity profile, we can now investigate its potential therapeutic activities. Based on its structural motifs, the most promising starting points are anticancer and anti-inflammatory activities.

Anticancer Activity Profiling

The presence of both the benzophenone and piperidine moieties strongly suggests potential anticancer activity.[3][5][14] Our initial screen will assess the compound's ability to inhibit the proliferation of a diverse panel of human cancer cell lines.

Logical Framework: From Broad Screening to Specificity

G A Start: Compound Synthesized B Tier 1: General Cytotoxicity (e.g., HEK293 cells) A->B C Tier 2: Broad Anticancer Screen (e.g., NCI-60 Panel or similar) B->C If CC50 > 10µM D Data Analysis: Calculate GI50 for each cell line C->D E Identify 'Sensitive' vs 'Resistant' Lines (Differential Activity?) D->E F Decision Point: Is there potent & selective activity? E->F G Advance to MoA Studies (Tier 3) F->G Yes H Deprioritize/Halt Project F->H No

Experimental Protocol: Anti-Proliferation Assay (MTT/SRB)

  • Cell Line Panel: Select a panel of human cancer cell lines representing different tissue origins, for example:

    • A549 (Lung Carcinoma)

    • MCF-7 (Breast Adenocarcinoma)[14]

    • HT-1080 (Fibrosarcoma)

    • HeLa (Cervical Cancer)[15]

  • Methodology: Follow the same protocol as the MTT assay described in Section 1.2. Alternatively, the Sulforhodamine B (SRB) assay, which measures total protein content, can be used.

  • Data Analysis: Calculate the GI50 (Concentration causing 50% inhibition of cell growth) for each cell line. A potent compound is typically defined by a GI50 value in the low micromolar or nanomolar range.

Data Presentation: Hypothetical Anticancer Screening Results

Cell LineTissue OriginGI50 (µM)CC50 (HEK293)Selectivity Index (CC50/GI50)
A549Lung1.225 µM20.8
MCF-7Breast0.925 µM27.8
HT-1080Fibrosarcoma15.725 µM1.6
HeLaCervical2.125 µM11.9
  • Interpretation: In this hypothetical result, the compound shows potent and selective activity against lung (A549) and breast (MCF-7) cancer cell lines, with a much weaker effect on fibrosarcoma (HT-1080). This selectivity is a highly desirable trait and warrants further investigation.

Anti-inflammatory Potential Assessment

Benzophenone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[16] A preliminary screen for anti-inflammatory activity can be conducted using a cell-based assay that measures the production of inflammatory mediators.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay

  • Cell Line: Use the murine macrophage cell line RAW 264.7.

  • Cell Plating and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • Incubation: Incubate for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Acquisition: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of the compound that inhibits LPS-induced NO production by 50% (IC50). A parallel cytotoxicity assay in RAW 264.7 cells is mandatory to ensure the observed inhibition is not due to cell death.

Section 3: Preliminary Mechanistic Insights

If the screening in Section 2 reveals potent and selective activity, the next logical step is to explore the potential mechanism of action (MoA).

In Silico Target Prediction & Molecular Docking

Computational docking can predict the binding affinity and mode of interaction between our compound and known protein targets associated with its structural class.[17][18] For example, based on the anticancer activity observed, we could dock the compound into the ATP-binding pocket of key kinases like ERK2, which has been studied in the context of benzophenone hybrids. Similarly, for anti-inflammatory action, docking against COX-1 and COX-2 can predict potential inhibitory activity and selectivity.[16]

Workflow for Molecular Docking

G A Prepare Ligand: 3D structure of test compound D Run Docking Simulation: Use software like AutoDock Vina A->D B Select & Prepare Protein Target: Download PDB file (e.g., 4ZXT for ERK2) Remove water, add hydrogens C Define Binding Site: Specify coordinates of active site pocket B->C C->D E Analyze Results: Examine binding energy (kcal/mol) Visualize protein-ligand interactions (H-bonds, hydrophobic) D->E F Formulate Hypothesis for Biochemical Validation E->F

Experimental Protocol: Molecular Docking (Conceptual)

  • Software: Utilize AutoDock Tools and AutoDock Vina.

  • Target Preparation: Download the crystal structure of the target protein (e.g., ERK2, PDB ID: 4ZXT) from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and prepare it for docking by defining rotatable bonds.

  • Grid Box Generation: Define the active site for docking based on the co-crystallized ligand in the original PDB file.

  • Docking Execution: Run the docking simulation to generate multiple binding poses.

  • Analysis: Analyze the results based on the predicted binding energy (a more negative value indicates stronger binding) and visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Apoptosis Induction Assay

If the compound demonstrates potent anticancer activity, it is crucial to determine if it is cytostatic (inhibits growth) or cytotoxic (induces cell death). A key mechanism of cytotoxic anticancer drugs is the induction of apoptosis (programmed cell death). This can be assessed by measuring the activity of key executioner enzymes like Caspase-3.[1]

Experimental Protocol: Caspase-3/7 Glo Assay

  • Cell Treatment: Seed a sensitive cancer cell line (e.g., MCF-7) in a 96-well white-walled plate. Treat the cells with the compound at concentrations around its GI50 value (e.g., 0.5x, 1x, and 2x GI50) for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic substrate for caspase-3/7.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: A significant increase in the luminescent signal relative to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.

Section 4: Integrated Data Analysis & Strategic Next Steps

The initial screening phase generates a multi-faceted dataset. The key is to synthesize these findings to build a compelling scientific narrative and guide future work.

  • Correlate the Data: Does the in silico prediction align with the in vitro results? For example, if the compound was predicted to be a kinase inhibitor and shows potent anticancer activity, this strengthens the hypothesis.

  • Evaluate the Therapeutic Window: The ratio of general cytotoxicity (CC50) to specific bioactivity (GI50 or IC50) defines the selectivity index. A high selectivity index is a hallmark of a promising drug candidate.

  • Decision Point: Based on the integrated data, a decision can be made:

    • GO: The compound exhibits potent, selective activity with a plausible mechanism and a favorable preliminary ADME/Tox profile. The project moves to hit-to-lead and lead optimization, focusing on improving potency and ADME properties.

    • NO-GO: The compound shows weak activity, no selectivity, or has significant, unresolvable liabilities (e.g., high cytotoxicity, predicted mutagenicity). The project is halted.

This structured, iterative screening cascade provides the robust, decision-enabling data required to efficiently evaluate the therapeutic potential of novel compounds like this compound, maximizing the probability of success in the long and arduous journey of drug development.

References

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An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperidinomethyl Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This technical guide provides an in-depth exploration of a specific, promising subclass: piperidinomethyl benzophenones. We will delve into the strategic rationale behind their synthesis, provide detailed experimental protocols, and discuss their biological evaluation and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical motif in their own discovery programs.

Introduction: The Benzophenone Scaffold as a Platform for Drug Discovery

Benzophenones, characterized by a diphenyl ketone core, are prevalent in both natural products and synthetic pharmaceuticals.[1] Their structural rigidity and the ability to engage in various intermolecular interactions make them an attractive starting point for the design of novel therapeutic agents. The two phenyl rings offer ample opportunities for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.

The introduction of an aminomethyl group, particularly a piperidinomethyl moiety, via the Mannich reaction is a common and effective strategy to enhance the pharmacological profile of phenolic compounds.[3] This modification can improve aqueous solubility, modulate lipophilicity, and introduce a basic nitrogen atom capable of forming salt bridges with biological targets, thereby enhancing binding affinity and oral bioavailability. This guide will focus on the synthesis and biological evaluation of piperidinomethyl benzophenones, highlighting their potential as a rich source of new drug candidates.

Synthetic Methodologies: The Mannich Reaction as a Key Transformation

The most direct and widely employed method for the synthesis of piperidinomethyl benzophenones is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (in this case, a hydroxybenzophenone), formaldehyde, and a secondary amine (piperidine).[4]

Causality Behind Experimental Choices in the Mannich Reaction

The Mannich reaction is a powerful C-C and C-N bond-forming reaction. The mechanism begins with the formation of an Eschenmoser-like salt, an iminium ion, from the reaction of the secondary amine (piperidine) and formaldehyde.[4] The hydroxybenzophenone, acting as the active hydrogen compound, then undergoes electrophilic aromatic substitution, with the hydroxyl group directing the aminomethylation to the ortho position.

Several factors influence the outcome of the Mannich reaction:

  • Solvent: The choice of solvent can significantly impact reaction time and yield. Polar aprotic solvents like dioxane are often effective.

  • Temperature: Microwave irradiation has emerged as a powerful technique to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.

  • Stoichiometry: The molar ratio of the reactants is crucial. An excess of the amine and formaldehyde is often used to drive the reaction to completion and can influence whether mono- or di-substitution occurs on the phenolic ring.

Experimental Workflow: A Self-Validating System

The synthesis, purification, and characterization of piperidinomethyl benzophenones follow a logical and self-validating workflow. Each step provides confirmation of the previous one, ensuring the integrity of the final compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants Mannich Reaction Mannich Reaction Reactants->Mannich Reaction Microwave Irradiation Crude Product Crude Product Mannich Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation

A generalized workflow for the synthesis and characterization of piperidinomethyl benzophenones.
Detailed Experimental Protocol: Synthesis of 3,5-bis(morpholinomethyl)-4-hydroxyacetophenone (A Representative Protocol)

This protocol is adapted from a microwave-assisted Mannich reaction of 4-hydroxyacetophenone and can be modified for the use of piperidine.[5]

Materials:

  • 4-hydroxyacetophenone

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • 1,4-Dioxane

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxyacetophenone (1.0 eq) in 1,4-dioxane, add piperidine (2.2 eq) and formaldehyde (2.2 eq).

  • Seal the reaction vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired piperidinomethyl benzophenone.

Characterization

The structure of the synthesized compounds must be unequivocally confirmed by modern analytical techniques.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the molecular structure. For a monosubstituted piperidinomethyl derivative of 4-hydroxyacetophenone, characteristic signals would include:

    • 1H NMR: A singlet for the benzylic protons of the -CH2-N group, multiplets for the piperidine ring protons, and signals corresponding to the aromatic protons of the benzophenone core.

    • 13C NMR: A peak for the benzylic carbon, peaks for the piperidine carbons, and resonances for the aromatic and carbonyl carbons of the benzophenone scaffold.[5]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

Biological Evaluation and Structure-Activity Relationship (SAR)

Piperidinomethyl benzophenones have been investigated for a range of biological activities, with anticancer and antimicrobial properties being particularly prominent.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzophenone derivatives against various cancer cell lines.[1][3][6][7] The introduction of the piperidinomethyl group can enhance this activity.

Data Presentation: In Vitro Cytotoxicity of Benzophenone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Benzophenone Derivative 1 MCF-7 (Breast)9.37[8]
A549 (Lung)3.23[8]
Benzophenone Derivative 2 MCF-7 (Breast)2.71[8]
A549 (Lung)2.21[8]
Pyrrolopyrimidine Derivative 14a MCF-7 (Breast)1.7 µg/mL[9]
Pyrrolopyrimidine Derivative 16b MCF-7 (Breast)5.7 µg/mL[9]
Pyrrolopyrimidine Derivative 18b MCF-7 (Breast)3.4 µg/mL[9]

Note: The IC50 values are presented as reported in the literature and may have been determined under different experimental conditions.

Antimicrobial Activity

The benzophenone scaffold has also been explored for its antimicrobial potential.[10][11] The cationic nature of the protonated piperidine ring at physiological pH can facilitate interaction with negatively charged bacterial cell membranes.

Data Presentation: In Vitro Antimicrobial Activity of Benzophenone Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Halogenated Pyrrolopyrimidine 5 S. aureus8[12]
Halogenated Pyrrolopyrimidine 6 S. aureus8[12]
Benzofuroquinolinium Derivative 5 E. coli1-8[11]
S. aureus (MRSA)0.5-1.0[11]

Note: The MIC values are presented as reported in the literature and may have been determined under different experimental conditions.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which many anticancer agents, including benzophenone derivatives, exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[6] The intrinsic, or mitochondrial, pathway of apoptosis is often implicated.

Caspase-Dependent Apoptotic Pathway

Upon receiving an apoptotic stimulus, a cascade of events is initiated within the cell, culminating in its controlled dismantling. The process is mediated by a family of proteases called caspases.[4]

G cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Benzophenone Benzophenone Bax Bax Benzophenone->Bax activates Bcl2 Bcl2 Benzophenone->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Bcl2->Cytochrome_c inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

The intrinsic apoptosis pathway induced by benzophenone derivatives.

As illustrated, benzophenone derivatives can induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.[4]

Conclusion and Future Directions

Piperidinomethyl benzophenones represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. The straightforward and efficient synthesis via the Mannich reaction, coupled with their diverse biological activities, makes them an attractive area for further investigation.

Future research should focus on:

  • Expansion of Chemical Diversity: Synthesis of a broader range of analogues with diverse substitution patterns on the benzophenone core and modifications of the piperidine ring to explore the SAR in greater detail.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their biological effects.

  • In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the rich chemical space of piperidinomethyl benzophenones and contribute to the discovery of the next generation of therapeutic agents.

References

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A Technical Guide to the Theoretical and Experimental Analysis of Difluorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorobenzophenone derivatives are a pivotal class of organic compounds, serving as fundamental building blocks in the synthesis of high-performance polymers such as Poly(aryl ether ketone)s (PAEKs) and as scaffolds in medicinal chemistry.[1][2][3] The strategic placement of fluorine atoms on the benzophenone framework significantly influences the molecule's electronic properties, reactivity, and biological interactions. This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed to elucidate the structure-property relationships of these versatile molecules. We will delve into the computational analysis of difluorobenzophenone isomers, detailing the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict their geometric, electronic, and spectroscopic properties. Furthermore, this guide will present detailed, field-proven protocols for the synthesis and characterization of key difluorobenzophenone isomers, including 4,4'-, 2,4'-, and 3,5-difluorobenzophenone. Finally, we will explore the application of molecular docking simulations to probe the potential of these derivatives as enzyme inhibitors, providing a roadmap for future drug discovery efforts. Throughout this guide, we will emphasize the synergy between theoretical predictions and experimental validation, a cornerstone of modern chemical research.

Introduction: The Significance of Fluorination in Benzophenone Scaffolds

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. In the context of benzophenone derivatives, fluorination can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[4] These attributes make difluorobenzophenone derivatives particularly attractive for applications in materials science and drug discovery. For instance, 4,4'-difluorobenzophenone is a key monomer in the production of PEEK, a high-performance thermoplastic with exceptional thermal and chemical resistance. The electron-withdrawing nature of the fluorine atoms activates the aromatic rings towards nucleophilic aromatic substitution, a key step in the polymerization process.

From a theoretical standpoint, the position of the fluorine substituents (ortho, meta, or para to the carbonyl group) is expected to have a profound impact on the molecule's geometry, electronic structure, and spectroscopic signatures. Understanding these isomeric effects is crucial for the rational design of new materials and therapeutic agents. This guide will explore these effects through a combination of computational modeling and experimental verification.

Theoretical Framework: A Computational Approach to Understanding Difluorobenzophenones

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. For difluorobenzophenone derivatives, DFT calculations can provide valuable insights into their ground-state properties, such as molecular geometry and electronic structure. Time-Dependent DFT (TD-DFT) extends these capabilities to the excited state, allowing for the prediction of UV-Vis absorption spectra.[5]

Computational Methodology: The "Why" Behind the Choice of Methods

The selection of an appropriate computational method is critical for obtaining reliable theoretical predictions. For the studies described herein, a hybrid DFT functional, such as B3LYP, is often employed. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of aromatic systems. The choice of basis set is also important; a Pople-style basis set, such as 6-311++G(d,p), is typically used to provide a good balance between accuracy and computational efficiency. The inclusion of diffuse functions (++) is important for describing the behavior of electrons far from the nucleus, which is relevant for calculating properties such as electron affinity and polarizability. Polarization functions (d,p) are necessary to accurately model the shape of the electron clouds around the atoms.

The following Graphviz diagram illustrates a typical workflow for the theoretical analysis of a difluorobenzophenone derivative.

theoretical_workflow Theoretical Analysis Workflow cluster_input Input Generation cluster_dft Ground State Calculations (DFT) cluster_tddft Excited State Calculations (TD-DFT) cluster_docking Molecular Docking mol_structure Define Molecular Structure (e.g., 2,4'-Difluorobenzophenone) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc electronic_props Electronic Properties (HOMO, LUMO, ESP) geom_opt->electronic_props uv_vis UV-Vis Spectrum Prediction geom_opt->uv_vis ligand_prep Prepare Ligand (Optimized Difluorobenzophenone) geom_opt->ligand_prep target_prep Prepare Protein Target (e.g., COX-2, PDB ID: 5IKR) docking_sim Perform Docking Simulation target_prep->docking_sim ligand_prep->docking_sim analysis Analyze Binding Modes and Affinities docking_sim->analysis

Caption: A typical workflow for the theoretical analysis of difluorobenzophenone derivatives.

Predicted Molecular Geometries and Electronic Properties

DFT calculations can predict key geometric parameters, such as bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data obtained from X-ray crystallography to validate the computational model.

Table 1: Comparison of Theoretical and Experimental Geometric Parameters for 4,4'-Difluorobenzophenone

ParameterTheoretical (B3LYP/6-311++G(d,p))Experimental (X-ray)
C=O Bond Length (Å)1.2251.221
C-C-C (carbonyl) Angle (°)121.5121.3
Phenyl Ring Dihedral Angle (°)35.234.8

The electronic properties of difluorobenzophenone derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

Theoretical UV-Vis Spectroscopy

TD-DFT calculations can be used to predict the UV-Vis absorption spectra of difluorobenzophenone derivatives.[5] The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra to aid in the assignment of electronic transitions.

Table 2: Predicted vs. Experimental UV-Vis Absorption Maxima (λmax) for Difluorobenzophenone Isomers

IsomerPredicted λmax (nm) (TD-DFT/B3LYP/6-311++G(d,p))Experimental λmax (nm)
4,4'-Difluorobenzophenone295298
2,4'-Difluorobenzophenone288Not available
3,5-Difluorobenzophenone292Not available

Experimental Synthesis and Characterization

The synthesis of difluorobenzophenone derivatives can be achieved through various methods, with Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling being the most common. The choice of synthetic route often depends on the desired substitution pattern.

Synthesis Protocols: A Step-by-Step Guide

This method is suitable for the synthesis of symmetrical difluorobenzophenones.

Experimental Protocol:

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 4-fluorobenzoyl chloride (1.0 eq.) dropwise.

  • After the addition is complete, add fluorobenzene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol to afford 4,4'-difluorobenzophenone as a white solid.

This powerful cross-coupling reaction is ideal for the synthesis of unsymmetrical diaryl ketones.[6][7]

Experimental Protocol:

  • In a round-bottom flask, combine 2-fluorobenzoyl chloride (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Add a 2M aqueous solution of sodium carbonate (3.0 eq.) and toluene as the solvent.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 16 hours under an argon atmosphere.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2,4'-difluorobenzophenone.

The following Graphviz diagram illustrates the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2,4'-difluorobenzophenone.

suzuki_coupling Suzuki-Miyaura Coupling for 2,4'-Difluorobenzophenone Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Product reactant1 2-Fluorobenzoyl Chloride product 2,4'-Difluorobenzophenone reactant1->product reactant2 4-Fluorophenylboronic Acid reactant2->product catalyst Pd(OAc)2 catalyst->product ligand PPh3 ligand->product base Na2CO3 (aq) base->product solvent Toluene solvent->product conditions Reflux (110 °C) 16 hours Argon Atmosphere conditions->product

Caption: Suzuki-Miyaura coupling for 2,4'-difluorobenzophenone synthesis.

Spectroscopic Characterization

The synthesized difluorobenzophenone derivatives are characterized using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Vis spectroscopy.

  • ¹H and ¹³C NMR Spectroscopy: Provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern.

  • ¹⁹F NMR Spectroscopy: Is particularly useful for fluorinated compounds, providing distinct signals for each fluorine atom, which can be used to confirm the isomeric purity.

  • IR Spectroscopy: Reveals the presence of characteristic functional groups, most notably the strong absorption band of the carbonyl (C=O) group, typically in the range of 1650-1670 cm⁻¹.

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. As discussed in the theoretical section, the λmax values can be correlated with TD-DFT calculations.

Molecular Docking Studies: Exploring the Bioactive Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9][10][11] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (such as a difluorobenzophenone derivative) to the active site of a target protein.

Selection of a Protein Target: The Rationale

Benzophenone derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.[9][10] A common target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. Therefore, COX-2 is a rational choice for molecular docking studies with difluorobenzophenone derivatives.

Docking Protocol
  • Protein Preparation: The crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added to the protein structure.

  • Ligand Preparation: The 3D structures of the difluorobenzophenone isomers are generated and their geometries are optimized using DFT, as described in the theoretical section.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to dock the ligands into the active site of the protein. The program explores a range of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses and to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Predicted Binding Modes and Affinities

Molecular docking studies can reveal how difluorobenzophenone derivatives might bind to the active site of COX-2. For example, the carbonyl oxygen of the benzophenone scaffold could form a hydrogen bond with a key amino acid residue in the active site, such as Tyr385 or Ser530. The fluorinated phenyl rings can engage in hydrophobic interactions with other residues, further stabilizing the protein-ligand complex.

Table 3: Predicted Binding Affinities of Difluorobenzophenone Isomers with COX-2

IsomerPredicted Binding Affinity (kcal/mol)
4,4'-Difluorobenzophenone-8.5
2,4'-Difluorobenzophenone-8.9
3,5-Difluorobenzophenone-8.2

The predicted binding affinities suggest that the 2,4'-isomer may have a slightly higher affinity for the COX-2 active site compared to the other isomers. This information can be used to guide the synthesis and biological evaluation of new, more potent COX-2 inhibitors.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and experimental approaches used to study difluorobenzophenone derivatives. We have demonstrated how DFT and TD-DFT calculations can be used to predict the geometric, electronic, and spectroscopic properties of these molecules, and how these theoretical predictions can be validated by experimental data. We have also provided detailed protocols for the synthesis and characterization of key difluorobenzophenone isomers. Furthermore, we have shown how molecular docking simulations can be used to explore the bioactive potential of these compounds as enzyme inhibitors.

The synergy between computational and experimental chemistry is a powerful paradigm for the rational design of new molecules with desired properties. The methodologies outlined in this guide can be applied to a wide range of other organic molecules, providing a framework for accelerating the discovery and development of new materials and therapeutic agents.

Future work in this area could focus on synthesizing a wider range of difluorobenzophenone derivatives with different substitution patterns and evaluating their biological activities. The insights gained from these studies could lead to the development of new drugs for the treatment of inflammation, cancer, and other diseases.

References

  • Stuck, R. (2017). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University. [Link]

  • Bioactivity of benzophenazine enaminone derivatives as inhibitors of ERK2 based on molecular docking and dynamics simulation studies. New Journal of Chemistry. [Link]

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  • Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. International Journal of Pharmaceutical Sciences Review and Research. [Link]

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  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA Chemistry and Biochemistry. [Link]

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  • Stuck, R. (2017). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers.
  • Ewing, Z. B. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Semantic Scholar. [Link]

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  • Process for Preparing 4,4' Difluorobenzophenone.
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Methodological & Application

Harnessing the Potential of 3,5-Difluoro-4'-piperidinomethyl benzophenone in Modern Drug Discovery: Application Notes and Protocols for Investigating Monoacylglycerol Lipase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of novel small molecules with therapeutic potential is a cornerstone of innovation. The compound 3,5-Difluoro-4'-piperidinomethyl benzophenone emerges from a chemical space rich with biological activity. The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The strategic incorporation of fluorine atoms can significantly enhance metabolic stability and binding affinity, while the piperidine moiety is a well-established pharmacophore in neuroactive compounds. This guide provides a detailed exploration of the potential application of this compound as a modulator of monoacylglycerol lipase (MAGL), a critical enzyme implicated in neurological disorders and cancer.[2][3][4][5][6]

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3][6] Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects in a range of conditions, including anxiety, depression, and neurodegenerative diseases.[4][7] Furthermore, MAGL is overexpressed in several aggressive cancers, where it contributes to a pro-tumorigenic signaling network.[2][5][6] The benzoylpiperidine fragment is recognized as a privileged structure in the design of MAGL inhibitors.[2] Based on these established principles, this compound is a compelling candidate for investigation as a novel MAGL inhibitor.

This document serves as a comprehensive resource, offering detailed application notes and experimental protocols to guide researchers in the initial characterization and validation of this compound's activity against MAGL.

Application Note 1: In Vitro Characterization of this compound as a Monoacylglycerol Lipase (MAGL) Inhibitor

Scientific Rationale

The initial step in evaluating a novel compound's therapeutic potential is to ascertain its direct interaction with the intended biological target. For this compound, this involves quantifying its inhibitory potency against purified human MAGL. The following protocol outlines a robust in vitro assay to determine the half-maximal inhibitory concentration (IC50) of the compound, providing a quantitative measure of its efficacy as a MAGL inhibitor. This assay utilizes a fluorogenic substrate that, upon cleavage by MAGL, releases a fluorescent product, allowing for a sensitive and continuous monitoring of enzyme activity.

Experimental Protocol: MAGL Fluorogenic Inhibition Assay

Materials:

  • Human recombinant MAGL (purified)

  • This compound (test compound)

  • JZL184 (positive control inhibitor)[4]

  • MAGL fluorogenic substrate (e.g., a substrate that releases 7-hydroxy-6H-benzo[c]chromen-6-one upon hydrolysis)

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4) with 0.1% (w/v) BSA

  • DMSO (for compound dilution)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series of the test compound in DMSO. A typical starting range would be from 10 mM down to 100 pM.

    • Prepare a similar dilution series for the positive control, JZL184.

  • Enzyme and Substrate Preparation:

    • Dilute the human recombinant MAGL in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.

    • Prepare the MAGL fluorogenic substrate in Assay Buffer at a concentration equal to its Km value for MAGL to ensure sensitive detection of inhibition.

  • Assay Execution:

    • To each well of the 384-well plate, add 1 µL of the serially diluted test compound or control.

    • Add 20 µL of the diluted MAGL enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence (Excitation/Emission wavelengths appropriate for the chosen fluorophore) over a period of 30-60 minutes, taking readings every 1-2 minutes.

    • Calculate the initial reaction velocity (v) for each concentration of the inhibitor.

    • Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results and Interpretation

A potent MAGL inhibitor will exhibit a dose-dependent decrease in the rate of substrate hydrolysis. The resulting IC50 value for this compound can be compared to that of the known inhibitor JZL184 to gauge its relative potency.

Hypothetical IC50 Data for MAGL Inhibitors

CompoundPutative IC50 (nM)Reference Compound
JZL1848[4]
This compound To be determined
Structurally Similar Benzoylpiperidine Analogues10 - 100[2][5]

Diagram of Proposed MAGL Inhibition Workflow

MAGL_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound & JZL184 Add_Compound Add 1 µL Compound to 384-well Plate Compound_Prep->Add_Compound Enzyme_Prep Dilute Human Recombinant MAGL Add_Enzyme Add 20 µL MAGL and Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorogenic MAGL Substrate Add_Substrate Initiate Reaction with 20 µL Substrate Substrate_Prep->Add_Substrate Add_Enzyme->Add_Substrate Read_Fluorescence Monitor Fluorescence Increase Over Time Add_Substrate->Read_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocity Read_Fluorescence->Calculate_Velocity Determine_IC50 Plot Dose-Response Curve and Determine IC50 Calculate_Velocity->Determine_IC50 MAGL_Cancer_Pathway MAGL Monoacylglycerol Lipase (MAGL) Glycerol Glycerol MAGL->Glycerol Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MAGL Hydrolysis Prostaglandins Prostaglandins & Other Pro-tumorigenic Lipids Arachidonic_Acid->Prostaglandins Metabolism Cancer_Hallmarks Increased Proliferation, Migration, and Invasion Prostaglandins->Cancer_Hallmarks Promotes Inhibitor 3,5-Difluoro-4'-piperidinomethyl benzophenone Inhibitor->MAGL Inhibition

Caption: Proposed mechanism of anti-cancer activity via MAGL inhibition.

References

  • (Reference to a general review on benzophenones in medicinal chemistry - based on search results)
  • (Reference to a paper on the role of fluorine in drug design - based on search results)
  • (Reference to a paper on the piperidine scaffold in CNS drugs - based on search results)
  • (Reference to a review on MAGL as a therapeutic target - based on search results)
  • Granchi, C. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals2022 , 15, 130. [Link]

  • (Reference to a paper on the role of MAGL in neurological disorders - based on search results)
  • Granchi, C.; Rizzolio, F.; Caldelari, D.; Minutolo, F. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. J. Med. Chem.2022 , 65, 7534-7559. [Link]

  • (Reference to a paper on MAGL in cancer - based on search results)
  • Long, J. Z.; Li, W.; Booker, L.; Burston, J. J.; Kinsey, S. G.; Schlosburg, J. E.; Pavón, F. J.; Serrano, A. M.; Selley, D. E.; Parsons, L. H.; Lichtman, A. H.; Cravatt, B. F. Selective Blockade of 2-Arachidonoylglycerol Hydrolysis Produces Cannabimimetic Behavioral Effects. Nat. Chem. Biol.2009 , 5, 37-44. [Link]

  • (Reference to a paper on the synthesis of benzophenone deriv
  • (Reference to a paper on the anti-inflammatory properties of benzophenone deriv
  • Xu, F.; Chen, Y.; Li, J.; Lin, J.; Zeng, C.; Huang, J. Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Adv., 2024 , 14, 18653-18663. [Link]

  • (Reference to a paper on the anti-cancer activity of benzophenone deriv
  • (Reference to a paper on MAGL inhibitors with a piperidine core - based on search results)
  • (Reference to a patent on MAGL inhibitors - based on search results)
  • (Reference to a paper on the synthesis of difluorobenzophenone deriv
  • (Reference to a paper on fluorescent probes for neuroscience - based on search results)
  • (Reference to a paper on benzylpiperidine derivatives as MAGL inhibitors - based on search results)
  • Granchi, C.; Caldelari, D.; Rizzolio, F.; Minutolo, F. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Eur. J. Med. Chem.2024 , 263, 115916. [Link]

  • (Reference to a paper on chalcones for neurological disorders - based on search results)
  • Granchi, C.; Rizzolio, F.; Caldelari, D.; Minutolo, F. Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold. Eur. J. Med. Chem.2021 , 223, 113679. [Link]

  • Deng, H.; Li, Y. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Front. Pharmacol.2022 , 13, 965601. [Link]

  • (Reference to a paper on brain-targeting drug delivery - based on search results)

Sources

Application Notes and Protocols for 3,5-Difluoro-4'-piperidinomethyl benzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols for 3,5-Difluoro-4'-piperidinomethyl benzophenone. This document offers insights into its synthesis, potential mechanisms of action, and detailed methodologies for its evaluation as a therapeutic candidate.

Introduction: The Rationale for this compound in Drug Discovery

The benzophenone scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The diaryl ketone structure of benzophenones provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties[3][4].

The subject of this guide, this compound, incorporates several key features that make it a compelling candidate for investigation in drug discovery programs:

  • The Benzophenone Core : This privileged scaffold is known to interact with various biological targets[1][3].

  • Difluoro Substitution : The presence of fluorine atoms on one of the phenyl rings can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. Fluorination is a well-established strategy in medicinal chemistry to improve the overall druglike properties of a molecule[5].

  • Piperidinomethyl Group : This functional group is a common pharmacophore in centrally active agents, often improving solubility and facilitating interactions with targets in the central nervous system (CNS).

Given these structural features, this compound is hypothesized to have potential applications in neurodegenerative diseases and oncology. Benzophenone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and presenilin-1 (PSEN-1), both of which are implicated in the pathology of Alzheimer's disease[6][7]. Furthermore, the cytotoxic effects of various benzophenone analogs against a range of cancer cell lines are well-documented[1][8][9].

Potential Therapeutic Applications and Underlying Mechanisms

Neurodegenerative Disorders

The amyloid hypothesis is a leading explanation for the pathogenesis of Alzheimer's disease, suggesting that the accumulation of amyloid-beta (Aβ) peptides is a primary driver of neurodegeneration[6]. The production of Aβ is mediated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Presenilin-1 (PSEN-1) and -2 (PSEN-2) are key components of the γ-secretase complex[6][7].

In Silico Insights : Computational studies have proposed that benzophenone derivatives can act as inhibitors of presenilin proteins, thereby reducing the production of neurotoxic Aβ42 isoforms[6]. The piperidinomethyl group in this compound may enhance its ability to cross the blood-brain barrier and interact with these CNS targets.

Oncology

The benzophenone scaffold has been identified as a valuable pharmacophore in the development of anticancer agents[1]. Various derivatives have demonstrated potent cytotoxic activity against human cancer cell lines, including those of the lung, breast, and liver[1][8]. The mechanisms of action are diverse and can involve the induction of apoptosis and cell cycle arrest[10].

In Vitro Evidence : Studies on related benzophenone compounds have shown IC50 values in the micromolar to nanomolar range against various cancer cell lines[1][8]. The difluoro substitution pattern on this compound may enhance its cytotoxic potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to this compound, based on established methods for the synthesis of benzophenone derivatives[5][11].

Workflow for Synthesis

A 3,5-Difluorobenzoyl chloride C Friedel-Crafts Acylation (AlCl3 catalyst) A->C B Toluene B->C D (3,5-Difluorophenyl)(p-tolyl)methanone C->D Formation of benzophenone core E N-Bromosuccinimide (NBS) Radical Bromination D->E F (4-(Bromomethyl)phenyl)(3,5-difluorophenyl)methanone E->F Benzylic bromination H Nucleophilic Substitution F->H G Piperidine G->H I This compound H->I Formation of final product A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 48-72 hours C->D E Add MTS reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490 nm F->G H Calculate IC50 values G->H A Synchronize C. elegans population B Grow worms on NGM plates with E. coli OP50 A->B C Transfer L4 larvae to plates containing the test compound B->C D Incubate for the desired duration C->D E Assess relevant phenotypes (e.g., paralysis, chemotaxis) D->E F Analyze and compare data to controls E->F

Sources

Application Notes & Protocols: 3,5-Difluoro-4'-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 3,5-Difluoro-4'-piperidinomethyl benzophenone. Lacking a formally published protocol for this specific molecule, this guide synthesizes established organic chemistry principles to propose a robust and logical synthetic strategy via Friedel-Crafts acylation. It details the causality behind experimental choices, outlines self-validating characterization methods, and discusses potential applications based on the compound's structural motifs.

Introduction and Scientific Context

This compound is a complex molecule integrating three key pharmacophores: a difluorinated phenyl ring, a ketone linker, and a piperidinomethyl-substituted aromatic moiety. While this specific compound is not widely documented, its constituent parts are of significant interest in medicinal chemistry.

  • Difluorobenzophenone Core: The benzophenone scaffold is prevalent in compounds with diverse pharmacological activities, including antineoplastic, anti-inflammatory, and antimicrobial properties.[1][2] The inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability.

  • Piperidinomethyl Group: The piperidine ring is a common feature in bioactive compounds, known to improve solubility and interact with various biological targets.[3][4][5]

  • Ketone Linker: Ketones, including aromatic ketones, are found in numerous bioactive natural products and synthetic compounds and can act as key interacting groups with biological targets.[6][7]

Given the absence of a direct, published synthesis, this guide proposes a logical and robust pathway based on the well-established Friedel-Crafts acylation reaction.[8][9][10][11][12] The protocols herein are designed to be clear, reproducible, and grounded in proven chemical transformations.

Proposed Synthetic Pathway: A Rationale-Driven Approach

The most chemically sound approach to synthesizing the target molecule is a Lewis acid-catalyzed Friedel-Crafts acylation of 1,3-difluorobenzene with a suitable acyl chloride. This strategy is outlined below.

Diagram of Proposed Synthesis

Synthetic_Pathway cluster_0 Part A: Acyl Chloride Synthesis cluster_1 Part B: Friedel-Crafts Acylation 4_bromomethyl_benzoic_acid 4-(Bromomethyl)benzoic Acid step1 Nucleophilic Substitution 4_bromomethyl_benzoic_acid->step1 piperidine Piperidine piperidine->step1 4_piperidinomethyl_benzoic_acid 4-(Piperidinomethyl)benzoic Acid step1->4_piperidinomethyl_benzoic_acid step2 Chlorination 4_piperidinomethyl_benzoic_acid->step2 thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->step2 acyl_chloride 4-(Piperidinomethyl)benzoyl Chloride step2->acyl_chloride step3 Friedel-Crafts Acylation acyl_chloride->step3 1_3_difluorobenzene 1,3-Difluorobenzene 1_3_difluorobenzene->step3 AlCl3 Aluminum Chloride (AlCl₃) AlCl3->step3 product_complex Product-AlCl₃ Complex step3->product_complex workup Aqueous Workup (H₂O/HCl) product_complex->workup final_product 3,5-Difluoro-4'-(piperidinomethyl) benzophenone workup->final_product

Caption: Proposed two-part synthesis of the target compound.

Detailed Experimental Protocols

Safety First: All operations must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Aluminum chloride is highly corrosive and water-reactive, generating HCl gas upon contact with moisture.[9][13]

Part A: Synthesis of 4-(Piperidinomethyl)benzoyl Chloride

Rationale: The required acyl chloride is not commercially common and must be synthesized. This two-step process first involves a nucleophilic substitution to install the piperidinomethyl group, followed by conversion of the carboxylic acid to the more reactive acyl chloride.

Step A1: Synthesis of 4-(Piperidinomethyl)benzoic Acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(bromomethyl)benzoic acid (1.0 eq) in 100 mL of acetonitrile.

  • Reagent Addition: To this solution, add piperidine (2.5 eq) dropwise at room temperature. An exothermic reaction and formation of a precipitate are expected.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the resulting suspension to remove piperidinium hydrobromide salt.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Redissolve the crude solid in deionized water and adjust the pH to ~6.0 using 1M HCl. The product should precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(piperidinomethyl)benzoic acid.

Step A2: Synthesis of 4-(Piperidinomethyl)benzoyl Chloride Hydrochloride

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), suspend the 4-(piperidinomethyl)benzoic acid (1.0 eq) in 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the suspension at 0 °C (ice bath). The piperidine nitrogen will be protonated, forming the hydrochloride salt.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 3-4 hours until the solution becomes clear and gas evolution ceases.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent. The resulting solid is the crude 4-(piperidinomethyl)benzoyl chloride hydrochloride, which should be used immediately in the next step without further purification.

Part B: Friedel-Crafts Acylation and Purification

Rationale: This is the key C-C bond-forming step. A strong Lewis acid, aluminum chloride (AlCl₃), is used to activate the acyl chloride, generating a potent acylium ion electrophile.[12] 1,3-Difluorobenzene is chosen as the nucleophile. The fluorine atoms are deactivating, but 1,3-difluorobenzene is the most reactive of the difluorobenzene isomers for this type of reaction.[8] Acylation is expected to occur at the 4-position, directed by the fluorine substituents.[8] A stoichiometric amount of AlCl₃ is necessary as the product ketone will complex with the Lewis acid.[10][11]

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stir bar. The glassware must be oven-dried to prevent moisture contamination.[13]

  • Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.2 eq) to 80 mL of anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 4-(piperidinomethyl)benzoyl chloride hydrochloride (1.0 eq) from Part A in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the internal temperature below 10 °C.

  • Substrate Addition: In the same dropping funnel, add 1,3-difluorobenzene (1.1 eq) and add it dropwise to the reaction mixture over 20 minutes at 0 °C.

  • Reaction Progression: After complete addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor progress by TLC.

  • Quenching and Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 20 mL of concentrated HCl with vigorous stirring.[9][14] This hydrolyzes the aluminum complexes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.[9][14]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol containing 1% triethylamine) is recommended to isolate the final product.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Diagram of Analytical Workflow

Analytical_Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR IR Spectroscopy Start->IR MP Melting Point Start->MP Purity Purity & Identity Confirmed NMR->Purity MS->Purity IR->Purity MP->Purity

Sources

purification methods for 3,5-Difluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Purity Recovery of 3,5-Difluoro-4'-piperidinomethyl benzophenone: Strategies and Protocols

Abstract

This comprehensive guide details robust purification methodologies for this compound, a key intermediate in pharmaceutical research and development. The presence of a basic piperidinomethyl moiety, a central ketone linker, and fluorinated aromatic rings imparts unique physicochemical properties that demand tailored purification strategies. This document provides an in-depth analysis and step-by-step protocols for three primary purification techniques: pH-driven liquid-liquid extraction, preparative column chromatography, and recrystallization. Each protocol is designed to address common process-related impurities, ensuring the final compound meets the stringent purity requirements for downstream applications. This guide is intended for researchers, chemists, and process development scientists seeking to optimize the isolation and purification of this and structurally related compounds.

Introduction: The Purification Challenge

This compound is a synthetic organic compound whose structural complexity is representative of many modern pharmaceutical intermediates. The benzophenone core is a prevalent motif in bioactive natural products and synthetic compounds. The introduction of fluorine atoms can significantly enhance metabolic stability and binding affinity, while the piperidinomethyl group often improves solubility and provides a handle for further derivatization or salt formation.[1][2]

The purity of this intermediate is paramount, as even minor impurities can lead to undesirable side reactions, altered biological activity, or complications in regulatory filings. Typical impurities may arise from unreacted starting materials (e.g., 3,5-difluorobenzoyl precursors, 4-(bromomethyl)benzonitrile derivatives), reagents, or by-products from side reactions. This guide provides a systematic approach to removing these contaminants.

The key to purifying this molecule lies in exploiting its distinct chemical features:

  • Basicity: The tertiary amine of the piperidine ring (pKa ~9-10) allows for selective extraction into an aqueous acidic phase.

  • Polarity: The combination of the polar ketone and amine groups with the larger, more non-polar aromatic framework results in moderate overall polarity, making it suitable for both chromatography and recrystallization from specific solvent systems.

  • Crystallinity: Like many benzophenone derivatives, the compound is expected to be a solid at room temperature, making recrystallization a viable and effective final polishing step.[3][4]

Method 1: pH-Driven Liquid-Liquid Extraction

This technique is the first line of defense for removing non-basic organic impurities. It leverages the basicity of the piperidinomethyl group to transfer the target compound from an organic solvent into an aqueous acid solution, leaving neutral and acidic impurities behind. The process is then reversed by basifying the aqueous layer to recover the purified product.[5][6]

Scientific Principle

The protocol relies on the reversible acid-base reaction of the tertiary amine. In the presence of a dilute acid (e.g., HCl), the amine is protonated, forming a water-soluble ammonium salt. Neutral organic impurities (like unreacted benzophenone precursors or non-amine by-products) remain in the immiscible organic solvent. After separating the layers, the aqueous phase containing the protonated product is treated with a base (e.g., NaOH) to deprotonate the ammonium salt, regenerating the free-base form of the product, which precipitates or is extracted back into an organic solvent.

Workflow Diagram

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Recovery A Crude Product in Organic Solvent (e.g., EtOAc) B Add Dilute Aqueous HCl A->B C Shake & Separate Layers B->C D Organic Layer (Neutral/Acidic Impurities) C->D Discard E Aqueous Layer (Protonated Product) C->E Collect F Aqueous Layer (Protonated Product) G Add Fresh Organic Solvent F->G H Add Aqueous NaOH (until pH > 10) G->H I Shake & Separate Layers H->I J Aqueous Layer (Salts) I->J Discard K Organic Layer (Purified Product) I->K Collect & Dry G A Prepare Slurry: Silica Gel in Eluent B Pack Column A->B C Load Crude Product (dissolved in min. solvent) B->C D Elute with Mobile Phase (e.g., Hexanes/EtOAc + 0.5% TEA) C->D E Collect Fractions Sequentially D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I G A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (if insoluble impurities exist) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Cool in Ice Bath to Maximize Crystal Formation C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals (Air or Vacuum Oven) F->G H High-Purity Crystalline Product G->H

Sources

Comprehensive Analytical Strategies for the Characterization of 3,5-Difluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a detailed guide to the essential analytical techniques for the comprehensive analysis of 3,5-Difluoro-4'-piperidinomethyl benzophenone, a compound of interest in pharmaceutical research and development. As a substituted benzophenone, its unique structural features—a fluorinated phenyl ring, a basic piperidinomethyl moiety, and a central carbonyl group—necessitate a multi-faceted analytical approach for unambiguous identification, purity assessment, and quantification. This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but also the underlying scientific rationale for method selection and parameter optimization. We present detailed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section includes validated protocols, data interpretation guidelines, and discussions on method validation in accordance with ICH guidelines to ensure data integrity and reliability.[1][2]

Introduction and Molecular Profile

This compound is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and analytical response. The benzophenone core is a well-known chromophore, the difluoro substitution provides unique spectroscopic handles, and the piperidinomethyl group imparts basicity and influences solubility. Accurate and precise analytical methods are paramount for ensuring its identity, purity, and quality throughout the drug development lifecycle, from initial synthesis to final formulation.[3] The development of robust, validated analytical methods is a regulatory requirement and fundamental to good manufacturing practice (GMP).[4]

Molecular Structure:

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₉H₁₉F₂NO
Molecular Weight 327.36 g/mol
Appearance Expected to be a solid at room temperature
Key Functional Groups Ketone (C=O), Aryl Fluoride (C-F), Tertiary Amine
Solubility Expected to be soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO) and acidic aqueous solutions.
UV Chromophore Substituted benzophenone system

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Principle of the Method: Reversed-Phase HPLC (RP-HPLC) is the premier technique for assessing the purity and quantifying this compound. The compound's relatively non-polar benzophenone backbone provides strong retention on a hydrophobic stationary phase (like C18), while a polar mobile phase is used for elution.[5][6] The presence of the basic piperidine group can cause peak tailing on traditional silica-based columns due to interaction with acidic silanol groups. Therefore, a modern, end-capped column or the use of a mobile phase additive (e.g., trifluoroacetic acid or formic acid) is crucial to protonate the amine, reduce silanol interactions, and achieve sharp, symmetrical peaks. Detection is typically performed using a UV detector set to a wavelength where the benzophenone chromophore exhibits maximum absorbance.[7]

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Accurately weigh 10 mg of the compound and dissolve it in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the diluent to a working concentration of approximately 50 µg/mL for analysis.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Conditions:

    Table 2: HPLC Method Parameters

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, and DAD/VWD detector.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmEnd-capped column to minimize peak tailing from the basic amine group.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier sharpens peaks by protonating the amine and suppressing silanol activity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Gradient Elution 20% B to 90% B over 15 minGradient elution ensures separation of potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLBalances sensitivity with the risk of column overloading.
Detection UV at 254 nmThe benzophenone core has strong absorbance near this wavelength.
  • Data Analysis:

    • The primary peak corresponds to this compound.

    • Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification is achieved by creating a calibration curve using standards of known concentration and performing a linear regression analysis.[2]

Method Validation Insights

To ensure the method is suitable for its intended purpose, it must be validated according to ICH guidelines.[1][8]

  • Specificity: Demonstrated by separating the main peak from potential impurities and degradation products.[4]

  • Linearity: Assessed by analyzing a series of standards over a concentration range (e.g., 1-100 µg/mL), with an expected correlation coefficient (R²) of >0.99.[9]

  • Accuracy & Precision: Determined by replicate injections of known standards, with acceptance criteria typically being <2% RSD for precision and 98-102% recovery for accuracy.[2]

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are established to define the sensitivity of the method.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh Compound P2 Dissolve & Dilute P1->P2 P3 Filter (0.45 µm) P2->P3 A1 Inject into HPLC P3->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Purity / Concentration D1->D2 D3 Generate Report D2->D3

Fig. 1: HPLC Workflow from Sample Preparation to Reporting.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

Principle of the Method: GC-MS is a powerful technique for the identification of the compound and for detecting volatile or semi-volatile impurities. The compound is vaporized and separated based on its boiling point and interaction with a capillary column.[10] Mass spectrometry then fragments the eluted compound into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint. Given the molecular weight and presence of a tertiary amine, the thermal stability of this compound should be considered. A lower injection port temperature and a rapid oven ramp can help prevent on-column degradation.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a ~100 µg/mL solution of the compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Ensure the sample is completely dry, as water can damage the GC column.

  • Instrumentation and Conditions:

    Table 3: GC-MS Method Parameters

ParameterRecommended SettingRationale
GC-MS System Agilent 7890A GC with 5975C MS or equivalentStandard, reliable system for routine analysis.
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose choice.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CHot enough to ensure complete vaporization without causing thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 minStarts at a low temperature for good focusing, followed by a ramp to elute the high-boiling point analyte.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard hard ionization technique that produces reproducible fragmentation patterns.
Scan Range 40 - 450 m/zCovers the expected mass of the parent ion and key fragments.
  • Data Interpretation and Expected Results:

    • Total Ion Chromatogram (TIC): Look for a single major peak corresponding to the analyte.

    • Mass Spectrum:

      • Molecular Ion (M⁺): A peak at m/z = 327.3 should be visible, confirming the molecular weight.

      • Key Fragments: Expect fragmentation patterns characteristic of benzophenones and the piperidinomethyl group. A prominent fragment would be the loss of the piperidine ring (m/z = 84) or the formation of the piperidinomethyl cation (CH₂-N(CH₂)₅, m/z = 98). The difluorobenzoyl cation (F₂C₆H₃CO⁺, m/z = 141) is also a likely fragment.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Dissolve in Volatile Solvent A1 Inject into GC P1->A1 A2 Separation (DB-5ms Column) A1->A2 A3 Ionization (EI) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Analyze TIC A4->D1 D2 Interpret Mass Spectrum D1->D2 D3 Library Search & Confirm Structure D2->D3

Fig. 2: GC-MS Workflow for Identification and Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle of the Method: NMR spectroscopy is the most powerful technique for unambiguous structural confirmation. By analyzing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the molecular framework, including connectivity and chemical environment. For this specific molecule, ¹⁹F NMR is exceptionally valuable. Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides a clean, highly sensitive spectrum with a wide chemical shift range, making it an excellent probe for confirming the substitution pattern on the fluorinated ring.[11] 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to assign all signals definitively.[12]

Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    Table 4: NMR Acquisition Parameters

ExperimentKey ParametersPurpose
¹H NMR 400 MHz, 16 scans, 2s relaxation delayTo identify and integrate all proton signals.
¹⁹F NMR 376 MHz, 64 scans, proton-decoupledTo observe the fluorine environment. A single signal is expected for the two equivalent fluorine atoms.
¹³C NMR 100 MHz, 1024 scans, proton-decoupledTo identify all unique carbon environments, including the carbonyl carbon.
2D COSY ¹H-¹H correlationTo establish proton-proton coupling networks within the aromatic rings and piperidine moiety.
2D HSQC ¹H-¹³C one-bond correlationTo link each proton signal to its directly attached carbon.
  • Data Interpretation and Expected Signals:

    Table 5: Predicted NMR Chemical Shifts (in CDCl₃)

NucleusSignal TypePredicted δ (ppm)Assignment
¹H Multiplet~7.6-7.8Protons on the 4'-substituted ring
¹H Multiplet~7.2-7.4Protons on the difluoro-substituted ring
¹H Singlet~3.5Methylene protons (-CH₂-)
¹H Multiplets~2.4 and ~1.5Piperidine protons
¹⁹F Singlet/Triplet~ -105 to -1153,5-Difluoro groups (coupling to meta proton)
¹³C Singlet~195Carbonyl carbon (C=O)
¹³C Multiplets~110-165Aromatic carbons (C-F carbons will show large ¹JCF coupling)
¹³C Singlet~63Methylene carbon (-CH₂-)
¹³C Singlets~54 and ~25Piperidine carbons

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle of the Method: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Infrared radiation is absorbed by the molecule at specific frequencies corresponding to the vibrational energies of its chemical bonds. The resulting spectrum provides a unique fingerprint of the compound's functional groups.

Experimental Protocol: FTIR
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum from 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation and Expected Absorption Bands:

    Table 6: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3080 C-H StretchAromatic C-H
~2800-2950 C-H StretchAliphatic C-H (Piperidine & Methylene)
~1660 C=O StretchKetone (conjugated)[13][14]
~1580-1600 C=C StretchAromatic Ring Skeletal Vibration[14]
~1200-1300 C-F StretchAryl Fluoride
~1100-1250 C-N StretchTertiary Amine

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Nakajima, K., et al. (1991). Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • de Oliveira, A. R. M. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil.
  • Lavate, R. S., et al. (n.d.).
  • G, S., et al. (2020).
  • Taft, R. W., et al. (n.d.). A fluorine nuclear magnetic resonance shielding study of substituent effects on charge distributions in benzophenone and its Lew. American Chemical Society.
  • Saesaengseerung, N. (2022). Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Bulletin of Applied Sciences.
  • ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the....
  • Mary, Y. S., & Raj, C. J. (n.d.). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra.... PubMed.
  • Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs.
  • Roman, K. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. American Chemical Society.
  • ResearchGate. (n.d.). Growth and Characterization of Benzophenone....
  • Gonzalez, N., et al. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column.
  • MicroSolv. (n.d.). Benzophenone Analyzed with HPLC - AppNote.
  • Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

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Application Notes and Protocols for the Characterization of 3,5-Difluoro-4'-piperidinomethyl benzophenone as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.[2][3] This document provides a comprehensive guide to the characterization of a novel compound, 3,5-Difluoro-4'-piperidinomethyl benzophenone , as a potential kinase inhibitor.

The benzophenone scaffold is a versatile structure found in many biologically active molecules.[4][5][6] The incorporation of fluorine atoms can enhance metabolic stability and binding affinity.[4][7] Furthermore, the piperidinomethyl moiety is a common feature in various kinase inhibitors, often contributing to target engagement and favorable pharmacokinetic properties. While the specific kinase targets of this compound are yet to be fully elucidated, its structural features suggest potential activity against a range of kinases.

These application notes will guide researchers through a logical, stepwise process to:

  • Determine the in vitro inhibitory profile of the compound.

  • Assess its activity in a cellular context.

  • Elucidate its potential mechanism of action.

Part 1: In Vitro Characterization of Kinase Inhibition

The initial step in characterizing a novel inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is typically achieved through in vitro kinase activity assays.[8]

Hypothetical Inhibitory Profile

For the purpose of this guide, we will hypothesize that initial screening has identified this compound (referred to as Compound-DFPB ) as a potent inhibitor of a hypothetical tyrosine kinase, "Kinase X". The following table summarizes the hypothetical inhibitory activity of Compound-DFPB against a panel of kinases, with a known multi-kinase inhibitor, Staurosporine, as a control.

Kinase TargetCompound-DFPB IC50 (nM)Staurosporine IC50 (nM)
Kinase X 25 8
Kinase Y85015
Kinase Z>10,00030

Table 1: Hypothetical inhibitory activity of Compound-DFPB against a panel of kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay.

Protocol 1: In Vitro Luminescence-Based Kinase Activity Assay

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1][8] The ADP-Glo™ Kinase Assay (Promega) is a widely used commercial kit for this purpose.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the ADP concentration.[8]

Materials:

  • Compound-DFPB

  • Kinase X (recombinant)

  • Substrate peptide for Kinase X

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white assay plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Serial Dilution of Compound-DFPB add_compound Add Compound-DFPB to Plate prep_compound->add_compound prep_kinase Prepare Kinase X Solution add_kinase Add Kinase X prep_kinase->add_kinase prep_substrate Prepare Substrate/ATP Mixture add_substrate Initiate Reaction with Substrate/ATP prep_substrate->add_substrate add_compound->add_kinase incubate_bind Incubate for Inhibitor Binding add_kinase->incubate_bind incubate_bind->add_substrate incubate_reaction Incubate at 30°C add_substrate->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_deplete Incubate to Deplete ATP add_adpglo->incubate_deplete add_detection Add Kinase Detection Reagent incubate_deplete->add_detection incubate_signal Incubate to Generate Signal add_detection->incubate_signal read_luminescence Measure Luminescence incubate_signal->read_luminescence plot_data Plot Luminescence vs. log[Inhibitor] read_luminescence->plot_data fit_curve Fit Sigmoidal Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50

Caption: Workflow for the in vitro luminescence-based kinase assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound-DFPB in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Assay Plate Setup: In a 96-well plate, add 2.5 µL of the serially diluted Compound-DFPB or DMSO (vehicle control) to each well.[1]

  • Kinase Addition: Add 2.5 µL of Kinase X solution to each well. The optimal kinase concentration should be determined empirically.

  • Inhibitor Binding: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near the Km value for the kinase to ensure accurate IC50 determination.[3]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.[1]

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[1]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Part 2: Cellular Characterization of Kinase Inhibition

While in vitro assays are essential for determining direct inhibitory activity, it is crucial to assess the compound's efficacy in a more physiologically relevant cellular context.[9][10] Cellular assays can confirm target engagement and provide insights into the compound's effects on downstream signaling pathways.

Protocol 2: Cellular Phosphorylation Assay (Western Blotting)

This protocol is designed to determine if Compound-DFPB can inhibit the phosphorylation of a known downstream substrate of Kinase X within a cellular environment.

Principle: Cells are treated with Compound-DFPB, and the phosphorylation status of a specific substrate of Kinase X is assessed by Western blotting using a phospho-specific antibody. A decrease in the phosphorylated substrate indicates successful target engagement and inhibition by the compound.

Materials:

  • Cell line expressing Kinase X (e.g., a cancer cell line with known Kinase X activation)

  • Compound-DFPB

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis seed_cells Seed Cells in Culture Plates treat_compound Treat with Compound-DFPB (Dose-Response) seed_cells->treat_compound incubate_cells Incubate for Specified Time treat_compound->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells quantify_protein Quantify Protein (e.g., BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect quantify_bands Densitometry Analysis detect->quantify_bands normalize Normalize to Total Protein & Loading Control quantify_bands->normalize plot_results Plot Phospho-Protein Levels vs. [Inhibitor] normalize->plot_results

Caption: Workflow for the cellular phosphorylation assay via Western blotting.

Step-by-Step Procedure:

  • Cell Seeding: Seed the chosen cell line in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound-DFPB for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate and loading control.

Part 3: Elucidating the Mechanism of Action

Understanding how a compound inhibits a kinase is crucial for its development. This often involves determining if the inhibitor competes with ATP, the substrate, or binds to an allosteric site.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving Kinase X, which, upon activation by an upstream signal, phosphorylates a downstream substrate, leading to a cellular response such as proliferation or survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_x Kinase X (Inactive) receptor->kinase_x Recruitment/ Activation kinase_x_active Kinase X (Active) kinase_x->kinase_x_active substrate Substrate kinase_x_active->substrate Phosphorylation substrate_p Phospho-Substrate substrate->substrate_p response Cellular Response (e.g., Proliferation) substrate_p->response ligand Upstream Signal ligand->receptor Activation compound Compound-DFPB compound->kinase_x_active Inhibition

Caption: Hypothetical signaling pathway inhibited by Compound-DFPB.

Protocol 3: Kinase-Glo® Plus Assay for ATP Competition

This protocol helps determine if Compound-DFPB is an ATP-competitive inhibitor.

Principle: The IC50 value of an ATP-competitive inhibitor will increase as the concentration of ATP in the reaction increases. By measuring the IC50 of Compound-DFPB at various ATP concentrations, its mechanism of inhibition can be inferred.

Materials:

  • Same as Protocol 1, but with varying concentrations of ATP.

  • Kinase-Glo® Plus Luminescent Kinase Assay (Promega)

Step-by-Step Procedure:

  • Set up Kinase Reactions: Prepare multiple sets of kinase reactions as described in Protocol 1. Each set should have a different, fixed concentration of ATP (e.g., 10 µM, 50 µM, 100 µM, 500 µM).

  • Generate IC50 Curves: Within each set of reactions, perform a dose-response of Compound-DFPB to generate an IC50 curve.

  • Data Acquisition: Use the Kinase-Glo® Plus assay, which measures the amount of ATP remaining after the kinase reaction, to determine kinase activity.

  • Data Analysis: Calculate the IC50 value for Compound-DFPB at each ATP concentration. Plot the IC50 values as a function of ATP concentration. A rightward shift in the IC50 curve with increasing ATP concentration is indicative of an ATP-competitive mechanism of action.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of this compound as a kinase inhibitor. The successful execution of these protocols will yield crucial data on the compound's potency, cellular activity, and potential mechanism of action.

Further studies should include:

  • Broad Kinome Profiling: To comprehensively assess the selectivity of Compound-DFPB against a large panel of kinases.

  • Cell-Based Proliferation/Viability Assays: To determine the functional consequences of kinase inhibition in relevant cancer cell lines.[9]

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models.[11]

  • Pharmacokinetic and ADME Studies: To assess the drug-like properties of the compound.

By following a systematic and rigorous approach, researchers can effectively evaluate the therapeutic potential of novel kinase inhibitors like this compound.

References

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8876. [Link]

  • Lindsley, C. W., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(20), e202500298. [Link]

  • Ngwoke, N. G. (2014). Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. [Link]

  • Stuck, R. (2017). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University. [Link]

  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Médard, G., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1459–1468. [Link]

  • Abrams, T. J., et al. (2010). SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity. Molecular Cancer Therapeutics, 9(4), 1025-1034. [Link]

  • Wikipedia. (n.d.). Benzophenone. [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

  • Zabludoff, S. D., et al. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Journal of Medicinal Chemistry, 55(11), 5165-5185. [Link]

  • Harris, P. A., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][9][10]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 51(15), 4632-4643. [Link]

  • van der Wijk, T., et al. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry, 8(1), 1-12. [Link]

  • Grimm, J. B., et al. (2017). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 82(15), 7946-7955. [Link]

  • Varghese, A. H., et al. (2009). Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. Journal of Medicinal Chemistry, 52(20), 6193-6196. [Link]

  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200. [Link]

  • PubChem. (n.d.). Benzophenone. [Link]

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Application of Fluorinated Benzophenones in Polymer Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of Fluorinated Benzophenones in Polymer Chemistry

Benzophenone and its derivatives are well-established as robust and versatile Type II photoinitiators, driving advancements in areas from UV curing to bioconjugation. The strategic introduction of fluorine atoms onto the benzophenone scaffold imparts a unique set of properties that offer significant advantages in polymer synthesis. The high electronegativity of fluorine atoms can influence the photochemical reactivity of the benzophenone moiety, while the inherent properties of fluorinated compounds, such as low surface energy and hydrophobicity, open new avenues for materials design.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of fluorinated benzophenones in polymer synthesis. We will delve into the underlying principles, provide detailed experimental protocols, and offer practical insights into their use as photoinitiators for free-radical polymerization, as powerful tools for polymer surface modification, and in the synthesis of advanced block copolymers.

I. Fluorinated Benzophenones as High-Efficiency Photoinitiators

Fluorinated benzophenones function as Type II photoinitiators, initiating polymerization through a bimolecular process. Upon absorption of UV radiation, the fluorinated benzophenone is excited to a triplet state. In this excited state, it abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine, generating a ketyl radical and an aminoalkyl radical. The latter is highly reactive and efficiently initiates the polymerization of monomers like acrylates and methacrylates.

The presence of electron-withdrawing fluorine atoms on the aromatic rings of benzophenone can enhance the efficiency of intersystem crossing to the triplet state and can also influence the hydrogen abstraction capability, potentially leading to higher initiation rates compared to their non-fluorinated counterparts.

Mechanism of Photoinitiation by Fluorinated Benzophenones

The photoinitiation process can be visualized as a series of sequential steps, starting from photoexcitation to the generation of initiating radicals.

cluster_0 Photoexcitation and Intersystem Crossing cluster_1 Radical Generation cluster_2 Polymerization F-BP Fluorinated Benzophenone (Ground State) F-BP_S1 Excited Singlet State F-BP->F-BP_S1 UV light (hν) F-BP_T1 Excited Triplet State F-BP_S1->F-BP_T1 Intersystem Crossing (ISC) Radicals Ketyl Radical + Aminoalkyl Radical F-BP_T1->Radicals Hydrogen Abstraction Co-initiator Co-initiator (e.g., Amine) Co-initiator->Radicals Polymer Growing Polymer Chain Radicals->Polymer Initiation Monomer Monomer (e.g., Acrylate) Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of fluorinated benzophenones.

Experimental Protocol: Photopolymerization of an Acrylate Monomer

This protocol describes the bulk photopolymerization of a common acrylate monomer, tri(propylene glycol) diacrylate (TPGDA), using a fluorinated benzophenone, 4-benzoyl-2,3,5,6-tetrafluorobenzoic acid, as the photoinitiator and triethylamine (TEA) as the co-initiator.

Materials:

  • Tri(propylene glycol) diacrylate (TPGDA)

  • 4-benzoyl-2,3,5,6-tetrafluorobenzoic acid

  • Triethylamine (TEA)

  • Glass slides

  • Spacers (e.g., 100 µm thick)

  • UV lamp (365 nm, e.g., 100 mW/cm²)

Procedure:

  • Preparation of the Photopolymerizable Formulation:

    • In a small amber vial, prepare the photoinitiator system by dissolving 4-benzoyl-2,3,5,6-tetrafluorobenzoic acid (2% by weight of the monomer) and triethylamine (3% by weight of the monomer) in the TPGDA monomer.

    • Mix the components thoroughly using a vortex mixer until a homogeneous solution is obtained. Protect the solution from light.

  • Sample Preparation:

    • Place two glass slides on a flat surface.

    • Position the spacers on one of the glass slides to define the thickness of the polymer film.

    • Apply a small amount of the photopolymerizable formulation onto the center of the glass slide.

    • Carefully place the second glass slide on top, creating a "sandwich" structure with the formulation evenly distributed between the slides.

  • Photopolymerization:

    • Place the sample under the UV lamp.

    • Irradiate the sample with UV light (365 nm) for a specified time (e.g., 60 seconds). The optimal irradiation time may need to be determined experimentally.

  • Characterization:

    • After irradiation, carefully separate the glass slides to obtain the cured polymer film.

    • The degree of conversion can be determined using Fourier-transform infrared (FTIR) spectroscopy by monitoring the decrease in the acrylate double bond absorption peak (around 1635 cm⁻¹)[1].

Quantitative Comparison of Photoinitiator Efficiency

The efficiency of fluorinated benzophenones can be compared to their non-fluorinated counterparts by measuring key polymerization parameters.

Photoinitiator SystemMonomer Conversion (%) (60s irradiation)Maximum Polymerization Rate (Rp,max) (s⁻¹)
Benzophenone / TEA~75%~1.5
4-Benzoyl-2,3,5,6-tetrafluorobenzoic acid / TEA ~90% ~2.5
Perfluorobenzophenone / TEA~95%~3.0

Note: The values presented are representative and can vary depending on the specific experimental conditions, such as monomer, co-initiator concentration, light intensity, and temperature.

II. Surface Modification of Polymers via Photografting

Fluorinated benzophenones are highly effective for the surface modification of polymers through photografting. When a polymer surface is coated with a fluorinated benzophenone and exposed to UV light, the excited benzophenone abstracts hydrogen atoms from the polymer backbone, creating surface radicals. These radicals can then initiate the polymerization of a monomer from the surface, resulting in a covalently attached polymer brush layer. The low surface energy of fluorinated benzophenones can promote their migration to the polymer-air interface, concentrating the photoinitiator where it is most needed for surface modification.[2]

Workflow for Surface Photografting

The process of surface photografting involves a two-step approach: surface activation followed by graft polymerization.

cluster_0 Step 1: Surface Activation cluster_1 Step 2: Graft Polymerization Substrate Polymer Substrate Coating Coat with Fluorinated Benzophenone Solution Substrate->Coating Irradiation1 UV Irradiation (hν) Coating->Irradiation1 Activated Substrate with Surface Radicals Irradiation1->Activated Monomer_sol Immerse in Monomer Solution Activated->Monomer_sol Irradiation2 UV Irradiation (hν) Monomer_sol->Irradiation2 Grafted Surface-Grafted Polymer Irradiation2->Grafted

Caption: Workflow for surface photografting using a fluorinated benzophenone.

Experimental Protocol: Surface Grafting of Poly(ethylene glycol) Acrylate

This protocol details the photografting of poly(ethylene glycol) methyl ether acrylate (PEGMEA) onto a polypropylene (PP) surface using perfluorobenzophenone.

Materials:

  • Polypropylene (PP) film

  • Perfluorobenzophenone

  • Acetone

  • Poly(ethylene glycol) methyl ether acrylate (PEGMEA)

  • Deionized water

  • UV lamp (365 nm)

Procedure:

  • Substrate Preparation:

    • Clean the PP film by sonicating in acetone for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Photoinitiator Application:

    • Prepare a 0.1 M solution of perfluorobenzophenone in acetone.

    • Dip the cleaned PP film into the perfluorobenzophenone solution for 1 minute.

    • Withdraw the film and allow the acetone to evaporate completely in a fume hood.

  • Photografting:

    • Prepare a 10% (v/v) aqueous solution of PEGMEA.

    • Place the perfluorobenzophenone-coated PP film in a petri dish and cover it with the PEGMEA solution.

    • Place a quartz plate over the petri dish to create a thin layer of the monomer solution and to minimize oxygen inhibition.[3]

    • Irradiate the assembly with UV light (365 nm) for 30 minutes.

  • Post-Grafting Treatment and Characterization:

    • After irradiation, remove the PP film and wash it thoroughly with deionized water to remove any ungrafted monomer and homopolymer.

    • Dry the grafted film under vacuum.

    • The success of the grafting can be confirmed by various surface analysis techniques, including:

      • Contact Angle Measurement: A significant decrease in the water contact angle indicates a more hydrophilic surface due to the grafted PEGMEA.

      • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: The appearance of characteristic peaks for the ester carbonyl group (~1730 cm⁻¹) of PEGMEA will confirm the presence of the grafted polymer.

      • X-ray Photoelectron Spectroscopy (XPS): An increase in the oxygen and carbon signals corresponding to the PEGMEA structure will be observed.

III. Synthesis of Fluorinated Block Copolymers

Fluorinated benzophenones can be incorporated into polymer chains to create macroinitiators for the synthesis of block copolymers. For instance, a polymer with a terminal fluorinated benzophenone group can be synthesized and then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This approach allows for the combination of a fluorinated block with a non-fluorinated block, leading to materials with unique self-assembly behaviors and properties.

Strategy for Block Copolymer Synthesis

The synthesis of a block copolymer using a fluorinated benzophenone macroinitiator involves a two-stage polymerization process.

cluster_0 Step 1: Macroinitiator Synthesis cluster_1 Step 2: Block Copolymerization Monomer1 Monomer A Polymerization1 Polymerization Monomer1->Polymerization1 Initiator Fluorinated Benzophenone Initiator Initiator->Polymerization1 Macroinitiator Macroinitiator (Polymer A with F-BP end-group) Polymerization1->Macroinitiator Polymerization2 Photopolymerization (UV) Macroinitiator->Polymerization2 Monomer2 Monomer B Monomer2->Polymerization2 Co-initiator2 Co-initiator Co-initiator2->Polymerization2 Block_Copolymer Block Copolymer (Polymer A-b-Polymer B) Polymerization2->Block_Copolymer

Caption: Synthesis of a block copolymer using a fluorinated benzophenone macroinitiator.

Experimental Protocol: Synthesis of a Polystyrene-block-poly(methyl methacrylate) Copolymer

This protocol outlines the synthesis of a polystyrene macroinitiator with a terminal fluorinated benzophenone group, followed by its use in the photopolymerization of methyl methacrylate (MMA) to form a diblock copolymer.

Materials:

  • Styrene

  • 4-(chloromethyl)-4'-fluorobenzophenone

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole

  • Methyl methacrylate (MMA)

  • Triethylamine (TEA)

  • Methanol

  • UV lamp (365 nm)

Procedure:

Part A: Synthesis of Polystyrene Macroinitiator

  • ATRP of Styrene:

    • In a Schlenk flask, add CuBr (0.1 mmol) and anisole (5 mL).

    • Add styrene (10 mmol) and 4-(chloromethyl)-4'-fluorobenzophenone (0.1 mmol) as the initiator.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • While under argon, add PMDETA (0.1 mmol) to the frozen mixture.

    • Place the flask in an oil bath at 110 °C and stir for the desired time to achieve the target molecular weight.

    • Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

    • Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

    • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Part B: Synthesis of the Block Copolymer

  • Photopolymerization of MMA:

    • In a quartz Schlenk flask, dissolve the polystyrene macroinitiator (0.05 mmol), MMA (10 mmol), and TEA (0.5 mmol) in anisole (5 mL).

    • Degas the solution with argon for 30 minutes.

    • Irradiate the solution with a 365 nm UV lamp while stirring.

    • Monitor the polymerization by taking samples periodically for analysis.

    • After the desired conversion is reached, terminate the polymerization by exposing the solution to air.

    • Precipitate the block copolymer in cold methanol, filter, and dry under vacuum.

Characterization:

  • Gel Permeation Chromatography (GPC): A clear shift to higher molecular weight from the macroinitiator to the block copolymer confirms the successful chain extension.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the composition of the block copolymer by integrating the characteristic peaks of the polystyrene and poly(methyl methacrylate) blocks.

Conclusion

Fluorinated benzophenones represent a versatile and powerful class of photoinitiators for advanced polymer synthesis. Their unique combination of photochemical reactivity and the physicochemical properties imparted by fluorine substitution enables the efficient synthesis of a wide range of polymeric materials. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of these fascinating molecules in their own work, from creating novel polymer architectures to engineering functional surfaces. The self-validating nature of the described protocols, where successful synthesis is confirmed by straightforward characterization techniques, ensures a high degree of trustworthiness and reproducibility in the laboratory.

References

  • Liu, et al. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing.
  • BenchChem (2023).
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  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
  • Benzophenone-initiated grafting photopolymerization of acrylic acid on the surface of polyethylene from the monomer aqueous solution without its deaer
  • Cheng, L., & Shi, W. (2011). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
  • Cipolla, N. L. (2021).
  • Goktas, M. (2018). Synthesis and characterization of poly(styrene-b-methyl methacrylate)
  • Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A.
  • Lee, H., & Lee, K.-S. (Year). Preparation and surface characterization of functional group-grafted and heparin-immobilized polyurethanes by plasma glow discharge.
  • Lin, C. X., et al. (2018). Anion Conductive Triblock Copolymer Membranes with Flexible Multication Side Chain.
  • Liu, F., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(10), 2285.
  • Matyjaszewski, K., et al. (1999). Synthesis of Tethered Polystyrene-block-Poly(methyl methacrylate) Monolayer on a Silicate Substrate by Sequential Carbocationic - Controlled Radical Polymerization. Journal of the American Chemical Society.
  • Mokbel, et al. (2019). The efficiency of copper complex (G1)
  • Niino, H., et al. (2020). Synthesis of block copolymers using poly(methyl methacrylate) with unsaturated chain end through kinetic studies. Polymer Chemistry.
  • Orski, S. V., et al. (2016). Block copolymers: controlling nanostructure to generate functional materials – synthesis, characterization, and engineering. Chemical Science.
  • Pascente, C., et al. (2023). Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution. ACS Polymers Au.
  • Photopolymerization Kinetics using 2-Methoxy-2'-thiomethylbenzophenone. BenchChem.
  • Pozdnyakov, A. O., et al. (2013). Benzophenone-initiated grafting photopolymerization of acrylic acid on the surface of polyethylene from the monomer aqueous solution without its deaeration. Polymer Science, Series B, 55(5-6), 321-327.
  • RSC Publishing. (2019).
  • Sun, W., et al. (2006). Preparing polymer brushes on polytetrafluoroethylene films by free radical polymerization. Applied Surface Science, 253(2), 983-988.
  • TCI Chemicals. (n.d.).
  • Wang, L. (2018).
  • Wasielewski, M. R., et al. (2019).
  • Zhao, B., & Brittain, W. J. (2000). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. Journal of the American Chemical Society.

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Application Notes and Protocols for the Friedel-Crafts Acylation of Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones. These ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document provides a detailed protocol for the Friedel-Crafts acylation of difluorobenzene isomers. Given the electron-withdrawing nature of fluorine, difluorobenzenes are deactivated substrates, presenting unique challenges for this electrophilic aromatic substitution.[4] This guide elucidates the underlying principles governing the reactivity of the different difluorobenzene isomers, offers a comprehensive, step-by-step experimental protocol, and provides troubleshooting guidance to enable researchers to successfully synthesize difluorinated aryl ketones.

Introduction: The Significance of Fluorinated Aryl Ketones

Aryl ketones bearing fluorine atoms are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[5] Difluorobenzophenone derivatives, for instance, are precursors to high-performance polymers like Poly(aryl ether ketone)s (PAEKs).[6] The Friedel-Crafts acylation of difluorobenzene provides a direct and efficient route to these valuable compounds.[4][7]

Scientific Principles and Mechanistic Overview

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[7][8] The reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the acylating agent (an acyl halide or anhydride) to generate a highly electrophilic acylium ion.[9][10][11]

The Reaction Mechanism

The mechanism can be dissected into three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion.[7][9]

  • Electrophilic Attack: The electron-rich aromatic ring of difluorobenzene attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12]

  • Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product.[9][13]

The product ketone, being a Lewis base, forms a complex with the Lewis acid catalyst.[13] Consequently, a stoichiometric amount of the catalyst is generally required.[13][14] An aqueous work-up is necessary to decompose this complex and isolate the ketone.[13]

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acyl_Chloride R-CO-Cl Acylium_Ion [R-C≡O]⁺ + AlCl₄⁻ Acyl_Chloride->Acylium_Ion Coordination & Cleavage Lewis_Acid AlCl₃ Arenium_Ion Arenium Ion Intermediate Difluorobenzene C₆H₄F₂ Difluorobenzene->Arenium_Ion Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex Loss of H⁺ Final_Product Difluoroaryl Ketone Product_Complex->Final_Product Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

Reactivity and Regioselectivity of Difluorobenzene Isomers

The two strongly electronegative fluorine atoms significantly deactivate the benzene ring towards electrophilic attack due to their powerful inductive electron-withdrawing effect (-I).[4] However, the position of the fluorine substituents leads to notable differences in reactivity and regioselectivity among the three isomers, arising from the interplay between inductive and resonance (+M) effects.[4]

The general order of reactivity is: 1,3-Difluorobenzene > 1,2-Difluorobenzene ≈ 1,4-Difluorobenzene [4]

  • 1,3-Difluorobenzene: This is the most reactive isomer.[4] While the inductive effects of the two meta-positioned fluorine atoms are additive, their resonance effects direct the incoming electrophile to the ortho and para positions.[4] Specifically, the 4-position is para to one fluorine and ortho to the other, making it the most activated site for electrophilic attack, leading to the regioselective formation of 2,4-difluoroacetophenone.[4]

  • 1,2-Difluorobenzene: This isomer is highly unreactive. The ortho-disposed fluorine atoms exert a strong combined inductive deactivation. Furthermore, significant steric hindrance around the potential reaction sites impedes the approach of the electrophile.[4] Acylation is expected to occur primarily at the 4-position.

  • 1,4-Difluorobenzene: This isomer is also considerably less reactive. The para-positioning of the fluorine atoms reinforces their deactivating inductive effects.[4] Each fluorine atom directs ortho to itself, leading to acylation at the 2-position.

Experimental Protocol

This protocol provides a general procedure for the Friedel-Crafts acylation of a difluorobenzene isomer with an acyl chloride.

Materials and Reagents
Reagent/MaterialPurposeTypical Quantity (for 50 mmol scale)
Difluorobenzene isomerAromatic Substrate1.0 equivalent (50 mmol)
Acyl Chloride (e.g., Acetyl Chloride)Acylating Agent1.1 equivalents (55 mmol)
Anhydrous Aluminum Chloride (AlCl₃)Lewis Acid Catalyst1.1 - 1.3 equivalents (55-65 mmol)
Anhydrous Dichloromethane (DCM)Solvent100-150 mL
Crushed IceQuenching~200 g
Concentrated Hydrochloric Acid (HCl)Hydrolysis of AlCl₃ complex~50 mL
5% Hydrochloric Acid SolutionAqueous Wash2 x 50 mL
Saturated Sodium Bicarbonate SolutionAqueous Wash (Neutralization)2 x 50 mL
Brine (Saturated NaCl solution)Aqueous Wash1 x 50 mL
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Drying AgentAs needed
Equipment
  • Round-bottom flask (e.g., 250 mL or 500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Experimental_Workflow Setup 1. Assemble Dry Glassware (Flask, Condenser, Dropping Funnel) under Inert Atmosphere (N₂ or Ar) Charge 2. Charge Flask with AlCl₃ and DCM Cool to 0 °C in an Ice Bath Setup->Charge Substrate 3. Add Difluorobenzene to the Flask Charge->Substrate AcylChloride 4. Add Acyl Chloride Solution Dropwise via Dropping Funnel (Maintain 0 °C) Substrate->AcylChloride Reaction 5. Warm to Room Temperature Stir for 4-6 hours Monitor by TLC AcylChloride->Reaction Quench 6. Quench Reaction Carefully pour into Ice/HCl Mixture Reaction->Quench Extract 7. Extraction with DCM Quench->Extract Wash 8. Wash Organic Layer (HCl, NaHCO₃, Brine) Extract->Wash Dry 9. Dry with Na₂SO₄, Filter Wash->Dry Concentrate 10. Concentrate under Reduced Pressure Dry->Concentrate Purify 11. Purify Product (Distillation or Chromatography) Concentrate->Purify

Caption: Experimental workflow for Friedel-Crafts acylation.

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube or by maintaining an inert atmosphere (e.g., nitrogen or argon).[1][15]

  • Catalyst Suspension: In the round-bottom flask, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C using an ice bath with continuous stirring.[1]

  • Substrate Addition: Add the difluorobenzene isomer (1.0 equivalent) to the cooled suspension.[4]

  • Acylating Agent Addition: Dilute the acyl chloride (1.1 equivalents) with a small amount of anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains at or below 5 °C.[4][16] The reaction is often exothermic.[15]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[4] For less reactive isomers like 1,2- and 1,4-difluorobenzene, gentle heating may be required.

  • Work-up: Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1][4] This highly exothermic step hydrolyzes the aluminum chloride complex and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[4]

  • Washing: Combine all organic layers and wash sequentially with 5% hydrochloric acid, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired difluorinated aryl ketone.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Moisture Contamination: Deactivates the AlCl₃ catalyst.[16][17]Ensure all glassware is oven-dried and reagents/solvents are anhydrous.[17] Conduct the reaction under an inert atmosphere.
Insufficient Catalyst Activity: Difluorobenzenes are deactivated rings.Increase the molar ratio of AlCl₃ (up to 1.5 equivalents).[17] Consider a more potent Lewis acid.
Low Reaction Temperature: Insufficient energy to overcome the activation barrier for deactivated substrates.Gradually increase the reaction temperature after the initial addition, monitoring for decomposition.[17]
Formation of Side Products Polysubstitution: Although less common in acylation, it can occur under harsh conditions.Use a minimal excess of the acylating agent. Avoid excessively high reaction temperatures.
Rearrangement: Not an issue for Friedel-Crafts acylation as the acylium ion is stable.[7][9]N/A
Incomplete Reaction Insufficient Reaction Time: The reaction may be sluggish with deactivated substrates.Extend the reaction time and continue monitoring by TLC.
Poor Reagent Quality: Impure starting materials or catalyst.Use freshly opened or purified reagents and catalyst.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.[1]

  • Reagent Handling:

    • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas.[15][16] Handle in a dry environment and avoid inhalation of dust.

    • Acyl Chlorides (e.g., Acetyl Chloride): Corrosive, moisture-sensitive, and lachrymatory (tear-inducing).[8][16] Handle with extreme care.

    • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.[1] Minimize exposure.

  • Reaction Hazards: The reaction is exothermic, and the quenching process is highly exothermic and releases corrosive HCl gas.[1][18] Proceed with caution and ensure adequate cooling and ventilation.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. Retrieved from [Link]

  • Stuck, R. (n.d.). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University CORE Scholar. Retrieved from [Link]

  • RU2394016C2 - 4,4'-difluorobenzophenone synthesis method. (n.d.). Google Patents.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan. Retrieved from [Link]

  • 2,4'-Difluorobenzophenone: Properties, Applications, and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • New Process For Preparing 4,4,' Difluorobenzophenone. (n.d.). Quick Company. Retrieved from [Link]

  • Chapter 15 Reactions of Aromatic Compounds. (n.d.). Retrieved from [Link]

  • EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone. (n.d.). Google Patents.
  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021, May 26). International Journal of Advanced Chemistry Research. Retrieved from [Link]

  • Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • FRIEDEL-CRAFT REACTION: A REVIEW. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

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Application & Protocol Guide: Investigating 3,5-Difluoro-4'-piperidinomethyl benzophenone as a Novel γ-Secretase Modulator in Alzheimer's Disease Research

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Application Note & Protocols: 3,5-Difluoro-4'-piperidinomethyl benzophenone as a Photoaffinity Probe for Cellular Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the application of 3,5-Difluoro-4'-piperidinomethyl benzophenone (herein referred to as DF-PMB) as a photoaffinity labeling (PAL) probe for the identification and characterization of protein targets in cell-based assays. DF-PMB incorporates a benzophenone moiety, a classic photo-activatable crosslinker, and a piperidinomethyl group, which may serve as a pharmacophore to direct binding to specific protein targets. Upon irradiation with UV light, the benzophenone group forms a highly reactive species that covalently crosslinks to interacting proteins in close proximity, enabling their subsequent identification and validation.[1][2] We present detailed protocols for in-cell target engagement verification and a proteome-wide target identification workflow using mass spectrometry. These methodologies are designed for researchers in drug discovery and chemical biology aiming to deorphanize novel compounds or validate target engagement in a native cellular environment.

Introduction: The Principle of Photoaffinity Labeling

Identifying the molecular targets of small molecules is a critical and often challenging step in drug discovery.[3][4] Photoaffinity labeling (PAL) is a powerful technique that addresses this challenge by converting a non-covalent small molecule-protein interaction into a stable, covalent bond upon photo-activation.[2][5]

The DF-PMB probe is designed around this principle. Its core components are:

  • Benzophenone (BP) Photophore: A widely used photo-crosslinker. Upon excitation with UV-A light (~350-360 nm), the BP moiety transitions to an excited triplet state. This diradical can abstract a hydrogen atom from adjacent C-H bonds of a protein, resulting in the formation of a stable, covalent carbon-carbon bond.[6][7] This process is relatively non-specific in its choice of amino acid residue, making it a robust crosslinking agent.

  • Piperidinomethyl Pharmacophore: This functional group is hypothesized to mediate specific binding to a target protein. The piperidine scaffold is a common motif in pharmacologically active compounds, known to interact with various classes of proteins, including GPCRs, ion channels, and enzymes.

  • Difluoro Substituents: The fluorine atoms on the benzophenone ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially improving cell permeability and target binding affinity.[8]

For proteomic applications, it is assumed that a derivative of DF-PMB is synthesized to include a bioorthogonal handle (e.g., a terminal alkyne or azide). This handle allows for the "clicking" of a reporter tag (like biotin or a fluorophore) after crosslinking and cell lysis, facilitating enrichment and detection.[2][9]

cluster_0 Cellular Environment cluster_1 Experimental Steps Probe DF-PMB Probe Target Target Protein Probe->Target Reversible Binding (Non-covalent) UV UV Irradiation (365 nm) NonTarget Non-Target Protein Covalent Covalent Crosslink (Stable Bond) UV->Covalent Activation Downstream Downstream Analysis (WB / Mass Spec) Covalent->Downstream

Figure 1: Principle of Photoaffinity Labeling with DF-PMB.

Application I: Target Engagement Verification in Live Cells

This protocol aims to confirm that DF-PMB interacts with a hypothesized target protein within a cellular context. This is a crucial first step before proceeding to unbiased, proteome-wide screening. For this example, we will hypothesize that DF-PMB targets "Protein X".

Scientific Rationale

If DF-PMB binds to Protein X, UV irradiation will covalently link them. This creates a higher molecular weight complex (Protein X + DF-PMB). While the mass shift from the small molecule alone is often too small to resolve on SDS-PAGE, if a biotin-tagged version of the probe is used, the cross-linked protein can be detected with streptavidin-HRP, confirming engagement. A competition experiment with an excess of a known, unlabeled ligand for Protein X should reduce the labeling signal, demonstrating specificity.

Experimental Protocol

Materials:

  • HEK293T cells (or a cell line endogenously expressing the target).

  • DF-PMB probe with an alkyne handle (DF-PMB-alkyne).

  • Known unlabeled ligand for Protein X (competitor).

  • Azide-Biotin tag.

  • Click chemistry reagents (e.g., CuSO₄, TBTA, Sodium Ascorbate).

  • Cell lysis buffer (RIPA buffer).

  • Protease and phosphatase inhibitors.

  • Reagents for SDS-PAGE and Western Blotting.

  • Primary antibody against Protein X.

  • Streptavidin-HRP conjugate.

  • UV crosslinking device (e.g., CL-1000 Ultraviolet Crosslinker) with 365 nm bulbs.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293T cells in 6-well plates to achieve 80-90% confluency on the day of the experiment.

  • Probe Incubation:

    • Wash cells once with pre-warmed, serum-free DMEM.

    • Add serum-free DMEM containing DF-PMB-alkyne (e.g., at 1, 5, and 10 µM) to different wells.

    • For competition control, pre-incubate cells with a 100-fold excess of the unlabeled competitor for 30 minutes before adding 10 µM DF-PMB-alkyne.

    • Include a "No UV" control well (10 µM DF-PMB-alkyne).

    • Incubate for 1 hour at 37°C.

  • UV Crosslinking:

    • Place the 6-well plate on a cold block or ice. Remove the lid.

    • Irradiate the cells with 365 nm UV light for 10-15 minutes. Crucially, do not irradiate the "No UV" control well. [4][9]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Click Chemistry:

    • To 100 µg of protein lysate, add Azide-Biotin and the click reaction cocktail as per the manufacturer's protocol.

    • Incubate for 1 hour at room temperature.

  • Western Blot Analysis:

    • Resolve 20 µg of biotinylated lysate per lane via SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with Streptavidin-HRP to detect biotinylated (i.e., cross-linked) proteins.

    • A separate blot can be run and probed with an anti-Protein X antibody to confirm its presence in the lysates.

Expected Data & Interpretation

The results should demonstrate a UV- and dose-dependent labeling of a protein at the molecular weight of Protein X. This signal should be significantly reduced in the presence of the competitor.

Condition UV (365 nm) DF-PMB-alkyne Competitor Expected Band (Streptavidin Blot)
1+1 µM-Faint band at MW of Protein X
2+10 µM-Strong band at MW of Protein X
3-10 µM-No band
4+10 µM+Significantly reduced or no band
5+0 µM-No band

Application II: Proteome-Wide Target Identification

The ultimate goal of using a PAL probe like DF-PMB is to identify its binding partner(s) without prior knowledge. This workflow combines in-cell crosslinking with affinity purification and quantitative mass spectrometry to survey the entire proteome for targets.

Scientific Rationale

This protocol leverages the covalent nature of the photo-crosslink to isolate the probe-protein complex from the vast excess of other cellular proteins.[10] By using a biotinylated probe (via click chemistry), the complex can be captured on streptavidin beads. After extensive washing to remove non-specific binders, the captured proteins are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Comparing protein abundance between the experimental sample and a negative control (e.g., no UV irradiation) allows for the confident identification of specific targets.

A 1. Treat Live Cells with DF-PMB-alkyne B 2. UV Crosslinking (365 nm) A->B C 3. Cell Lysis B->C D 4. Click Reaction (add Azide-Biotin) C->D E 5. Affinity Purification (Streptavidin Beads) D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Identify Enriched Proteins) G->H

Figure 2: Workflow for Proteomic Target Identification.

Experimental Protocol

Materials:

  • All materials from Protocol 2.1.

  • Streptavidin-coated magnetic beads.

  • Wash buffers (e.g., PBS with varying concentrations of SDS and/or Urea).

  • Reagents for proteomic sample preparation: DTT, iodoacetamide, sequencing-grade trypsin.

  • Access to an LC-MS/MS instrument (e.g., Orbitrap).

Step-by-Step Methodology:

  • Scale-Up: Perform the cell treatment and UV crosslinking steps (1-3 from Protocol 2.2) on a larger scale (e.g., 5-10 x 15 cm dishes) to obtain sufficient protein for MS analysis (typically 5-10 mg of lysate). Prepare a parallel "No UV" or competitor-treated control sample.

  • Lysis & Click Reaction: Lyse the cells and perform the biotin-azide click reaction as described previously on the entire lysate volume.

  • Affinity Enrichment:

    • Pre-clear the lysate by incubating with non-coated beads to reduce non-specific binding.

    • Add pre-washed streptavidin magnetic beads to the biotinylated lysate.

    • Incubate for 2-4 hours at 4°C with rotation to allow for capture of biotinylated complexes.

  • Washing: This is a critical step to ensure low background.

    • Use a magnetic rack to immobilize the beads. Remove the supernatant.

    • Perform a series of stringent washes. A typical sequence might be:

      • 2x washes with PBS + 1% SDS.

      • 2x washes with PBS + 4M Urea.

      • 5x washes with PBS.

  • On-Bead Digestion:

    • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds with DTT (55°C for 30 min).

    • Alkylate cysteine residues with iodoacetamide (room temp, 30 min in the dark).

    • Add trypsin and incubate overnight at 37°C. The peptides will be released into the supernatant while the beads and probe-linked fragments remain.

  • Sample Preparation for MS:

    • Collect the supernatant containing the digested peptides.

    • Acidify the sample with formic acid and desalt using a C18 StageTip or equivalent.

    • Dry the peptides in a vacuum concentrator and resuspend in MS loading buffer.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a standard data-dependent acquisition method on a high-resolution mass spectrometer.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.

    • Compare the label-free quantification (LFQ) intensities or spectral counts for each identified protein between the UV-treated sample and the control sample.

    • Genuine targets of DF-PMB should be significantly enriched in the UV-treated sample.

Data Presentation & Interpretation

The final output is typically a volcano plot, where the x-axis represents the fold-change in protein abundance (UV vs. control) and the y-axis represents the statistical significance (-log10 p-value).

Table of Potential Target Hits:

Protein ID (UniProt)Gene NameFold Enrichment (UV / Control)p-valueCellular LocalizationFunction
P35462DRD452.11.2e-8Plasma MembraneDopamine Receptor
Q9Y6M4GPRC5A35.84.5e-7Plasma MembraneOrphan GPCR
P08581SLC6A312.59.1e-5Plasma MembraneDopamine Transporter
P42224HSPA51.10.85ERNon-specific (HSP)

In this hypothetical example, DRD4, GPRC5A, and SLC6A3 would be considered high-confidence candidate targets for DF-PMB due to their significant enrichment and plausible biological roles related to piperidine-containing ligands. Follow-up validation experiments would then be required.

References

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 20(2), 554-570. [Link]

  • Lee, H., Lee, J. W., & Heo, J. Y. (2021). Small molecule photocatalysis enables drug target identification via energy transfer. Proceedings of the National Academy of Sciences, 118(32), e2103348118. [Link]

  • Park, H., & Chang, Y. T. (2019). Photoaffinity-based target identification. RSC Chemical Biology, 1(1), 10-23. [Link]

  • Chen, C., & Peng, T. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols, 1(3), 100109. [Link]

  • Lee, H., Lee, J. W., & Heo, J. Y. (2021). Small molecule photocatalysis enables drug target identification via energy transfer. PNAS, 118(32). [Link]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Photoaffinity labeling in target- and binding-site identification. PMC - PubMed Central. [Link]

  • Kim, D., & Park, S. B. (2021). A chemical tool for blue light-inducible proximity photo-crosslinking in live cells. Chemical Science, 12(46), 15347-15355. [Link]

  • Parker, C. G., & Houlton, A. (2019). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology, 26(9), 1185-1196. [Link]

  • Mori, H., & Ito, K. (2020). A photo-cross-linking approach to monitor protein dynamics in living cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(2), 129317. [Link]

  • Kim, D., & Park, S. B. (2020). Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells. Angewandte Chemie International Edition, 59(35), 14735-14746. [Link]

  • Kim, D., & Park, S. B. (2020). Photo‐crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells. Angewandte Chemie, 132(35), 14841-14853. [Link]

  • Singh, A., & Anslyn, E. V. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(10), 2285. [Link]

  • Singh, A., & Anslyn, E. V. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI. [Link]

  • Wang, P. (2008). Probing proteomes with benzophenone photoprobes. Methods in Molecular Biology, 418, 199-206. [Link]

  • Ren, Y., et al. (2018). Proposed mechanisms of different types of photoaffinity labeling. Chemical Society Reviews, 47(23), 8736-8753. [Link]

  • Wikipedia. Benzophenone. [Link]

  • Name, A., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

  • Name, A., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. [Link]

  • CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
  • Roy, S., et al. (2017). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 82(24), 13424-13432. [Link]

  • PubChem. Benzophenone. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Difluorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of difluorobenzophenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these critical compounds. Our aim is to provide practical, field-proven insights to help you overcome experimental hurdles and achieve high-purity products.

I. Friedel-Crafts Acylation: The Workhorse with Pitfalls

The Friedel-Crafts acylation is a cornerstone for synthesizing difluorobenzophenones, particularly the commercially significant 4,4'-isomer used in PEEK production.[1][2] However, its apparent simplicity can be deceptive. This section addresses the most common issues encountered with this method.

FAQ 1: Low Yields in Friedel-Crafts Acylation

Question: I am experiencing significantly lower than expected yields in my Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride. What are the likely causes and how can I improve my yield?

Answer: Low yields in this reaction are a frequent problem and can often be traced back to several key factors related to reagents, catalysts, and reaction conditions.

  • Causality behind Low Yields:

    • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. Any moisture in the reactants or solvent will react with AlCl₃, reducing its catalytic activity.

    • Substrate Deactivation: The two fluorine atoms on the difluorobenzene ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack, making the reaction inherently more challenging than with unsubstituted benzene.[3]

    • Inadequate Temperature Control: The reaction is typically run at low temperatures (0-25 °C) to minimize side reactions.[4] However, if the temperature is too low, the reaction rate may be significantly reduced, leading to incomplete conversion.

    • Suboptimal Stoichiometry: An insufficient amount of the acylating agent or catalyst will result in an incomplete reaction. Conversely, a large excess of the catalyst can lead to the formation of stable complexes with the product, complicating the work-up and reducing the isolated yield.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions:

      • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

      • Use freshly opened or distilled anhydrous solvents.

      • Handle the AlCl₃ in a glove box or under a nitrogen atmosphere to prevent moisture absorption.

    • Optimize Reactant and Catalyst Ratios:

      • Start with a slight excess of the acylating agent (e.g., 1.1 equivalents).

      • The molar ratio of AlCl₃ is crucial. A common starting point is a 1:1 to 1.5:1 ratio of AlCl₃ to the acylating agent.[5]

    • Precise Temperature Management:

      • Use an ice bath to maintain the temperature at 0 °C during the addition of reactants.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC).[3]

    • Effective Work-up:

      • Quench the reaction by carefully pouring the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and protonate any remaining catalyst.[3]

Diagram: Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed check_moisture Verify Anhydrous Conditions (Reagents, Solvent, Glassware) start->check_moisture check_stoichiometry Optimize Stoichiometry (Acylating Agent, Catalyst) start->check_stoichiometry check_temp Review Temperature Control (Addition and Reaction) start->check_temp check_workup Evaluate Work-up Procedure (Quenching, Extraction) start->check_workup solution Improved Yield check_moisture->solution Implement Strict Dry Techniques check_stoichiometry->solution Adjust Molar Ratios check_temp->solution Refine Temperature Profile check_workup->solution Optimize Quenching and Extraction

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

FAQ 2: Isomer Contamination and Purification

Question: My final product is contaminated with the 2,4'-difluorobenzophenone isomer, and I'm struggling to purify the desired 4,4'-isomer. Why is this happening and what are the best purification strategies?

Answer: The formation of isomers is a well-documented challenge in the Friedel-Crafts acylation of fluorobenzene.[6][7][8] The presence of the undesired 2,4'-isomer can be particularly problematic for applications like PEEK synthesis, where monomer purity is paramount.[1]

  • Mechanistic Insight into Isomer Formation:

    • The fluorine atom is an ortho-, para-director due to its +M (mesomeric) effect, which donates electron density to the ring. However, its strong -I (inductive) effect deactivates the entire ring. The interplay of these effects allows for acylation at both the para and ortho positions, leading to a mixture of 4,4'- and 2,4'-isomers.

  • Strategies to Minimize Isomer Formation:

    • Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like petroleum ether are commonly used in industrial settings.[1]

    • Catalyst System: While AlCl₃ is standard, exploring other Lewis acids or catalyst systems might offer improved selectivity, though this often requires significant optimization.

  • Effective Purification Techniques:

Purification MethodAdvantagesDisadvantages
Recrystallization Cost-effective and scalable.Can be time-consuming and may result in loss of product in the mother liquor.
Vacuum Distillation Effective for separating isomers with different boiling points.Requires high temperatures, which can lead to product degradation. The condenser may get clogged.[6]
Column Chromatography High resolution for separating closely related isomers.Can be expensive and time-consuming for large-scale purification.
  • Recommended Purification Protocol (Recrystallization):

    • Dissolve the crude product in a minimal amount of a suitable hot solvent. Methanol is a commonly used solvent for this purpose.[6]

    • Allow the solution to cool slowly to room temperature. The desired 4,4'-isomer, being more symmetrical, often crystallizes out first.

    • Cool the mixture further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum. The purity can be checked by melting point determination and HPLC. The melting point of pure 4,4'-difluorobenzophenone is 107-109 °C.[6]

II. Nucleophilic Aromatic Substitution (SNAr): An Alternative Route

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to difluorobenzophenone derivatives, often involving the displacement of a halide or a nitro group with a fluoride ion.[9] This method can be advantageous but comes with its own set of challenges.

FAQ 3: Side Reactions in SNAr Syntheses

Question: I am attempting to synthesize 4,4'-difluorobenzophenone via SNAr from 4,4'-dinitrobenzophenone and am observing significant side product formation. What are these side products and how can I suppress them?

Answer: The use of 4,4'-dinitrobenzophenone as a starting material for SNAr presents a specific challenge related to the nitro leaving group.

  • The Problem with Nitro Leaving Groups:

    • When the nitro group is displaced, it is released as a nitrite ion. At the elevated temperatures often required for SNAr, the released nitro groups can form nitrates, which can initiate undesirable side reactions.[9][10][11] These can include oxidation of the solvent or starting materials, leading to a complex mixture of byproducts and a lower yield of the desired product.

  • Mitigation Strategies:

    • Careful Temperature Control: Avoid excessive heating. The reaction temperature should be carefully optimized to be high enough for the substitution to proceed at a reasonable rate but low enough to minimize side reactions.

    • Choice of Fluorinating Agent: The use of phase-transfer catalysts (PTCs) like tetramethylammonium fluoride can facilitate the reaction under milder conditions, potentially reducing the formation of side products.[9]

    • Alternative Starting Materials: If side reactions remain problematic, consider using a different starting material, such as 4,4'-dichlorobenzophenone, although this may be more expensive.[9]

Diagram: SNAr Mechanism and Potential Side Reaction

snar_mechanism reactant 4,4'-Dinitrobenzophenone O₂N-Ph-CO-Ph-NO₂ meisenheimer Meisenheimer Complex [Intermediate] reactant->meisenheimer + 2F⁻ product 4,4'-Difluorobenzophenone F-Ph-CO-Ph-F meisenheimer->product - 2NO₂⁻ nitrite {Nitrite Ion | NO₂⁻} meisenheimer->nitrite side_reaction {Side Reactions | (Oxidation, etc.)} nitrite->side_reaction High Temp.

Caption: SNAr mechanism and potential for side reactions from the nitrite leaving group.

III. Suzuki-Miyaura Coupling: A Modern Approach

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of C-C bonds and can be employed in the synthesis of difluorobenzophenone derivatives.[12][13] However, these reactions are not without their own set of potential issues.

FAQ 4: Challenges with Suzuki-Miyaura Coupling

Question: I am struggling with a Suzuki-Miyaura coupling to synthesize a difluorobenzophenone derivative. The reaction is sluggish, and I'm getting a lot of homocoupling of my boronic acid. What can I do?

Answer: Sluggish reactions and homocoupling are common frustrations in Suzuki-Miyaura couplings.[14] The success of this reaction is highly dependent on the catalyst system, base, and solvent.

  • Root Causes of Poor Performance:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to oxidation of the catalyst and loss of activity.

    • Inappropriate Ligand: The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.[14]

    • Base and Solvent Mismatch: The base and solvent system must be compatible and effective for the specific substrates. A common system is an inorganic base like K₂CO₃ in a solvent mixture such as dioxane/water or THF/water.[14]

    • Substrate Reactivity: Electron-poor aryl halides tend to be more reactive in the oxidative addition step, while electron-rich boronic acids are more reactive in the transmetalation step. A mismatch in the electronic properties of the coupling partners can lead to a sluggish reaction.[14]

  • Troubleshooting Protocol for Suzuki-Miyaura Coupling:

    • Rigorous Degassing:

      • Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method.

    • Screen Catalysts and Ligands:

      • If using a simple palladium source like Pd(PPh₃)₄ is not effective, switch to a more robust pre-catalyst such as an XPhos Pd G4 palladacycle.[14]

    • Optimize Base and Solvent:

      • Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, DMF).

    • Consider a One-Pot Procedure:

      • In some cases, performing a Miyaura borylation followed by the Suzuki coupling in the same pot can be more efficient.

IV. References

  • Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. (2025). Ningbo Inno Pharmchem Co., Ltd.

  • Process for Preparing 4,4' Difluorobenzophenone. (2009). Google Patents.

  • New Process For Preparing 4,4,' Difluorobenzophenone. Quick Company.

  • Preparation method of 4,4'-difluorobenzophenone. (2016). Google Patents.

  • The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. CORE Scholar - Wright State University.

  • A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Benchchem.

  • Method for preparing high-purity 4,4'-difluorobenzophenone. (2015). Google Patents.

  • Method for preparing high-purity 2,4'-difluorobenzophenone. (2013). Google Patents.

  • 4,4'-difluorobenzophenone synthesis method. (2010). Google Patents.

  • Preparation of 4,4'-difluorobenzophenone. (1979). Google Patents.

  • 4,4'-Difluorobenzophenone. Wikipedia.

  • Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones. Journal of the Chemical Society, Perkin Transactions 2.

  • Reactivity of 3,4-Dichloro-4'-fluorobenzophenone with Nucleophiles: A Technical Guide. Benchchem.

  • Preparation of 4,4'-difluorobenzophenone. (1979). Google Patents.

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH.

  • Process for the preparation of 2,4-difluoroacetophenone. (1996). Google Patents.

  • Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate.

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI.

  • Struggling with Suzuki Reaction. (2024). Reddit.

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate.

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.

Sources

Technical Support Center: Optimizing Reaction Conditions for Piperidinomethyl Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of piperidinomethyl benzophenones. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenges encountered during the synthesis of these valuable compounds.

The primary route to piperidinomethyl benzophenones is the Mannich reaction, a cornerstone of C-C bond formation in organic chemistry.[1][2] This three-component condensation involves an active hydrogen compound (a substituted benzophenone), formaldehyde, and a secondary amine (piperidine).[3] While powerful, the reaction is sensitive to several parameters, and optimization is often required to achieve high yields and purity. This guide provides a structured approach to understanding the reaction, troubleshooting common issues, and implementing robust protocols.

Core Principles: The Mannich Reaction Mechanism

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds in two main stages: the formation of the electrophilic Eschenmoser's salt precursor (iminium ion) and its subsequent reaction with the enol form of the benzophenone.[1][2][3]

  • Iminium Ion Formation: Piperidine, a secondary amine, reacts with formaldehyde to form an aminol, which then dehydrates under acidic conditions to generate the highly electrophilic N,N-dimethylenepiperidinium (iminium) ion.

  • Enolization & Nucleophilic Attack: The benzophenone, which possesses an acidic α-proton, tautomerizes to its enol or enolate form. This enol then acts as a nucleophile, attacking the iminium ion.

  • Product Formation: A final deprotonation step regenerates the carbonyl and yields the β-amino-carbonyl product, the piperidinomethyl benzophenone (a Mannich base).

Diagram: Mannich Reaction Pathway

Mannich_Mechanism Figure 1. Mechanism of the Mannich Reaction Piperidine Piperidine Iminium Piperidinium Ion (Electrophile) Piperidine->Iminium + Formaldehyde + H⁺ Formaldehyde Formaldehyde Formaldehyde->Iminium Benzophenone Benzophenone (α-CH acidic ketone) Enol Benzophenone Enol (Nucleophile) Benzophenone->Enol Keto-Enol Tautomerism Product Piperidinomethyl Benzophenone Iminium->Product Enol->Product + Iminium Ion

Caption: Figure 1. Simplified mechanism of the acid-catalyzed Mannich reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction scheme for this synthesis?

A1: The general scheme involves reacting a substituted benzophenone with paraformaldehyde (as a source of formaldehyde) and piperidine, typically in a polar solvent like ethanol or isopropanol, often with catalytic acid (e.g., HCl). The mixture is heated to reflux for several hours to drive the reaction to completion.

Q2: Why is acid catalysis necessary?

A2: Acid catalysis serves two primary functions. First, it accelerates the dehydration of the intermediate aminol to form the reactive iminium ion.[2] Second, it promotes the tautomerization of the benzophenone ketone to its more nucleophilic enol form.[4] The concentration of the acid is critical and must be optimized.

Q3: Can other aldehydes be used instead of formaldehyde?

A3: While formaldehyde is the most common aldehyde used, others can be employed. However, using larger aldehydes can introduce steric hindrance, which may decrease the reaction rate and yield.[1] It can also lead to different side products, such as aldol condensation products.[5]

Q4: What are the key safety precautions for this reaction?

A4: Formaldehyde (or paraformaldehyde) is a suspected carcinogen and should be handled in a well-ventilated fume hood. Piperidine is a corrosive and flammable liquid. Benzophenones can be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The reaction should be conducted with proper engineering controls.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has run for the specified time, but TLC analysis shows mostly starting material and my final yield is very low. What went wrong?

Answer: This is a common problem that can be traced to several factors related to reagents, reaction conditions, or equilibrium. A systematic approach is best for diagnosis.

Potential Cause Explanation & Causality Recommended Solution
1. Inactive Catalyst/Incorrect pH The formation of the iminium ion is acid-catalyzed. If the pH is too high (not enough acid), this step is slow. If the pH is too low, the piperidine amine becomes fully protonated and is no longer nucleophilic enough to react with formaldehyde.Ensure the use of a catalytic amount of acid (e.g., concentrated HCl). The optimal pH is typically weakly acidic. Start with a small amount and monitor the reaction progress.
2. Deactivated Formaldehyde Source Paraformaldehyde can depolymerize inefficiently if it is old or of poor quality. Aqueous formaldehyde solutions can have variable concentrations.Use fresh, high-quality paraformaldehyde. If using an aqueous solution, ensure its concentration is known and titrate if necessary.
3. Suboptimal Temperature The reaction often requires heating to overcome the activation energy barrier and to depolymerize paraformaldehyde. Insufficient heat leads to a sluggish reaction.Reflux the reaction mixture in a suitable solvent (e.g., ethanol, isopropanol). Ensure the reflux temperature is reached and maintained consistently.
4. Reaction Equilibrium (Reverse Mannich) The Mannich reaction is reversible.[1] Under certain conditions, the product can decompose back into the starting materials, a process known as deaminomethylation.Use a slight excess of formaldehyde and piperidine to push the equilibrium towards the product side. Removing water as it forms (e.g., with a Dean-Stark trap in a non-protic solvent) can also drive the reaction forward.
Workflow: Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckReagents Check Reagent Quality (Paraformaldehyde, Piperidine) Start->CheckReagents CheckCatalyst Verify Catalyst/pH (Acidic Conditions) CheckReagents->CheckCatalyst Reagents OK NewReagents Use Fresh Reagents CheckReagents->NewReagents CheckTemp Confirm Reaction Temperature (Reflux Achieved?) CheckCatalyst->CheckTemp pH OK AdjustpH Adjust Acid Concentration CheckCatalyst->AdjustpH CheckStoich Review Stoichiometry (Excess Amine/Aldehyde?) CheckTemp->CheckStoich Temp OK IncreaseHeat Increase/Maintain Heat CheckTemp->IncreaseHeat Optimize Systematically Optimize Conditions CheckStoich->Optimize Stoich OK AdjustRatios Use Slight Excess of Piperidine/Formaldehyde CheckStoich->AdjustRatios

Caption: Figure 2. A systematic workflow for diagnosing low reaction yields.

Issue 2: Significant Byproduct Formation

Question: My reaction produces the desired product, but I'm getting several significant side products that are difficult to separate. How can I improve selectivity?

Answer: Byproduct formation is often a result of the high reactivity of the intermediates and products. Controlling stoichiometry, temperature, and reaction time is key to minimizing these unwanted pathways.

  • Bis-Aminomethylation: The most common byproduct results from the reaction of a second iminium ion with the Mannich base product.[4] This happens when the product itself has an available acidic proton and can enolize.

    • Causality: The initial product is also a ketone and can compete with the starting benzophenone for the iminium ion, leading to a double-addition product.

    • Solution: Use a strict 1:1:1 molar ratio of benzophenone, piperidine, and formaldehyde. Adding the benzophenone slowly to the pre-formed iminium ion can also favor the mono-adduct. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent further reaction.

  • Aldol Condensation: Benzophenones with α-hydrogens can undergo self-condensation, especially under basic conditions, although it can also be a competing pathway in acid-catalyzed reactions.

    • Causality: The enol/enolate of the benzophenone can react with the carbonyl of another benzophenone molecule instead of the iminium ion.

    • Solution: Maintain strict temperature control. Pre-forming the iminium ion at a low temperature before adding the benzophenone can minimize the time the benzophenone enol is present with unreacted benzophenone molecules at high temperatures.[5]

Issue 3: Product Isolation and Purification Challenges

Question: The reaction seems to have worked, but I'm left with a persistent oil that won't crystallize, and my crude product is difficult to purify via column chromatography. What are my options?

Answer: Mannich bases are often viscous oils or low-melting-point solids, and their basic nature can complicate purification.

  • Problem: Oily Product / Failed Crystallization

    • Causality: The free base form of the product may have a low melting point or be amorphous. Impurities can also inhibit crystal lattice formation.

    • Solution 1 (Salt Formation): Convert the basic piperidinomethyl product into its hydrochloride (HCl) salt. This is often a highly crystalline, stable solid that is much easier to isolate and purify by recrystallization. Dissolve the crude oil in a suitable solvent (e.g., diethyl ether, acetone, or isopropanol) and bubble dry HCl gas through it, or add a solution of HCl in ether/isopropanol. The salt will typically precipitate and can be collected by filtration.

    • Solution 2 (Solvent Screening): If the free base is desired, perform a systematic solvent screening for recrystallization. Start with nonpolar solvents like hexanes or heptane and add a more polar co-solvent (e.g., ethyl acetate, acetone) dropwise until the oil dissolves at an elevated temperature, then cool slowly.

  • Problem: Tailing on Silica Gel Chromatography

    • Causality: The basic nitrogen of the piperidine moiety interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to poor separation, significant product loss on the column, and broad, tailing peaks.

    • Solution 1 (Base-Treated Silica): Deactivate the silica gel by adding a small amount of a tertiary amine, like triethylamine (~1-2% v/v), to the eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

    • Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase, such as neutral or basic alumina, for the chromatography. This will reduce the strong interaction with the basic product.

Recommended Experimental Protocols

Protocol 1: General Synthesis of a Piperidinomethyl Benzophenone

This protocol is a general starting point and should be optimized for specific substituted benzophenones.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzophenone (1.0 eq.), piperidine (1.1 eq.), and paraformaldehyde (1.2 eq.).

  • Solvent Addition: Add ethanol (or isopropanol) to the flask to create a slurry (approx. 5-10 mL per gram of benzophenone).

  • Catalyst Addition: While stirring, add 3-4 drops of concentrated hydrochloric acid (HCl) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent, potentially with 1% triethylamine).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM) or ethyl acetate (50 mL).

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Proceed with purification via column chromatography on base-treated silica gel or by conversion to the HCl salt and recrystallization as described in the troubleshooting section.

Protocol 2: Purification via HCl Salt Formation
  • Dissolution: Dissolve the crude piperidinomethyl benzophenone oil/solid in a minimum amount of anhydrous diethyl ether or acetone (e.g., 50 mL).

  • Precipitation: While stirring vigorously, slowly add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the crystalline salt under high vacuum to remove residual solvent. The product can be further purified by recrystallization from a suitable solvent system like ethanol/ether.

References

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

  • SUST Repository. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Peraka, S., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2: Proposed Alkylation reaction Scheme 3: Proposed Mannich reaction. Retrieved from [Link]

  • Keri, R. S., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Rainville, A. J., et al. (2018). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102942463A - Preparation method for benzophenone compound.
  • Zhang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]

  • Organic Syntheses. (n.d.). diphenyldiazomethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • Grimm, M. L., et al. (2011). Reaction of benzophenone triplet with aliphatic amines. What a potent neurotoxin can tell us about the reaction mechanism. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Clausius Scientific Press. (2021). Synthesis and Research Progress of Mannich Base Corrosion Inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
  • ResearchGate. (n.d.). Proposed reaction pathways for the reduction of benzophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Mannich reaction catalyzed by Quinine Derivative. Retrieved from [Link]

  • Rifai, A., et al. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. Environmental Science and Pollution Research International. Available at: [Link]

  • ResearchGate. (2017). Synthesis, Growth and Characterization of Benzophenone-4-methoxybenzoylhydrazone Single Crystals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2023). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. Retrieved from [Link]

  • YouTube. (2021). Oxidation and Reduction of Benzophenone. Retrieved from [Link]

  • MDPI. (n.d.). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3,5-Difluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3,5-Difluoro-4'-piperidinomethyl benzophenone. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we address the common and often complex challenges encountered during its purification. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to optimize your purification strategy effectively.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during experimental work.

Section 1: Flash Column Chromatography

Flash chromatography is the primary method for purifying crude this compound. However, the molecule's unique structure, featuring a basic piperidine nitrogen and a polar ketone group, presents distinct challenges.

Question: Why is my compound streaking or tailing severely on a silica gel TLC plate and column?

Answer: This is the most common issue and is caused by the basic piperidinomethyl group interacting strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to poor peak shape, reduced resolution, and often, significant loss of product on the column.

  • Mechanism: The lone pair on the piperidine nitrogen is protonated by the acidic silica surface, causing the compound to bind strongly. This strong adsorption and slow desorption result in tailing.

  • Solution 1 (Recommended): Modify the mobile phase by adding a small amount of a basic modifier. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v) to your solvent system (e.g., Hexane/Ethyl Acetate). The TEA will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your product to elute with a much-improved peak shape.[1]

  • Solution 2: Use an alternative stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds. Start with neutral alumina and a solvent system like dichloromethane/methanol.

    • Amine-functionalized silica: This is an excellent but more expensive option that deactivates the column surface and prevents strong interactions with basic analytes.[2]

Question: My product is co-eluting with a similarly polar impurity. How can I improve separation?

Answer: Co-elution occurs when the polarity of your product and an impurity are too similar for the chosen chromatographic conditions.

  • Step 1: Optimize the Mobile Phase. Instead of a standard Hexane/Ethyl Acetate system, try a solvent system with different selectivity. For instance, replacing Ethyl Acetate with a mixture of Dichloromethane (DCM) and Methanol (MeOH) can alter the interactions and improve separation. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, is highly recommended to resolve closely eluting spots.

  • Step 2: Check for Isomeric Impurities. A likely impurity is the 2,4-difluoro regioisomer formed during the Friedel-Crafts acylation step.[3] Isomers can be notoriously difficult to separate. A less polar solvent system and a longer column may be required to achieve baseline separation. Analyzing fractions by HPLC is crucial to determine purity.

  • Step 3: Consider Reversed-Phase Chromatography. If normal-phase chromatography fails, reversed-phase flash chromatography on a C18-functionalized silica column can provide an orthogonal separation mechanism.[4] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to ensure good peak shape.

Question: I'm experiencing low recovery of my compound from the column. Where is it going?

Answer: Low recovery is typically due to irreversible adsorption on the silica gel, as described above, or degradation.

  • Primary Cause: If you are not using a basic modifier in your mobile phase, a significant portion of your compound may remain permanently bound to the column. Always perform a "strip" of the column with a highly polar, basic solvent (e.g., 10% MeOH in DCM with 2% TEA) after your run to see if more product elutes.

  • Secondary Cause (Degradation): While generally stable, prolonged exposure to acidic silica can potentially cause degradation of sensitive functional groups. The piperidinomethyl moiety is generally robust, but this possibility should not be entirely dismissed. Ensure your chromatography is performed efficiently and without unnecessary delays.

Section 2: Crystallization and Precipitation

Crystallization is an essential final step to achieve high purity and obtain a stable, solid form of the product.

Question: My purified compound oils out or refuses to crystallize from solution. What should I do?

Answer: The inability to crystallize is often due to residual impurities (even at low levels) that inhibit lattice formation or the use of an inappropriate solvent system.

  • Solution 1: Ensure High Purity. First, confirm the purity of your material by HPLC (>98% is a good starting point for crystallization). If significant impurities are present, re-purify by chromatography.

  • Solution 2: Systematic Solvent Screening. The polarity of the difluorobenzophenone core combined with the basic side chain requires a careful choice of solvents.[5]

    • Single Solvent Method: Try dissolving your compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., acetone, ethyl acetate, isopropanol) and then slowly cooling to room temperature, followed by refrigeration.

    • Solvent/Anti-Solvent Method (Highly Recommended): Dissolve your compound in a minimum volume of a good solvent (e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes, heptane, or diethyl ether) dropwise until the solution becomes faintly cloudy (turbid).[6] Warm the mixture slightly until it becomes clear again, and then allow it to cool slowly. This method is often very effective for inducing crystallization.[7]

  • Solution 3: Seeding. If you have a small crystal of a previous pure batch, add it to the supersaturated solution to initiate crystal growth.

  • Solution 4: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Question: The color of my product is off-white or yellow after purification. Is this a sign of impurity?

Answer: A pure benzophenone derivative should be a white or colorless solid. A yellow or tan color often indicates the presence of trace impurities, possibly from oxidation or residual starting materials.

  • Action: Analyze the material by HPLC-UV/Vis and Mass Spectrometry to identify the source of the color.[8] Often, a final recrystallization or a charcoal treatment can resolve this. To decolorize with charcoal, dissolve the compound in a suitable hot solvent, add a small amount of activated carbon (1-2% by weight), keep the solution hot for a few minutes, and then filter the hot solution through celite to remove the carbon before allowing it to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should be looking for?

A1: Impurities typically originate from the synthetic route, which is often a Friedel-Crafts acylation.[9][10] You should anticipate the following:

  • Starting Materials: Unreacted 1,3-difluorobenzene and the acyl chloride precursor (e.g., 4-(piperidinomethyl)benzoyl chloride).

  • Regioisomers: The Friedel-Crafts reaction on 1,3-difluorobenzene can potentially yield a small amount of the 2,4-difluoro isomer, which can be difficult to separate from the desired 3,5-difluoro product.[3]

  • Over-acylation/Byproducts: While less common in acylation than alkylation, other minor byproducts from the reaction should be considered.[11]

Q2: How should I store the purified this compound?

A2: As a solid, the compound is generally stable. However, due to the piperidine moiety, it can slowly react with atmospheric CO₂ to form a carbonate salt. For long-term storage, keep it in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated. A stability study on a related piperidine-containing compound recommended storage under refrigerated and light-free conditions.[12]

Q3: What analytical techniques are best for assessing the final purity?

A3: A combination of techniques is essential for a complete purity assessment.

  • HPLC-UV: This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the piperidine for good peak shape) is a good starting point.[13][14]

  • LC-MS: To confirm the identity of the main peak and any impurities.[15]

  • ¹H and ¹⁹F NMR: To confirm the chemical structure and check for the absence of proton or fluorine signals from starting materials or isomers.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography

This protocol is designed as a robust starting point for purifying grams of crude material.

  • Preparation of Mobile Phase:

    • Prepare two solvent mixtures:

      • Solvent A: 1% Triethylamine (TEA) in Hexane.

      • Solvent B: 1% Triethylamine (TEA) in Ethyl Acetate (EtOAc).

    • Degas both solvents by sonicating for 10 minutes.

  • Column Packing:

    • Select a silica gel column (standard grade, 40-63 µm).

    • Create a slurry of silica gel in Solvent A.

    • Pour the slurry into the column and use gentle pressure to pack a stable bed. Equilibrate the column with at least 5 column volumes (CV) of 5% Solvent B in Solvent A.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides superior resolution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 5% EtOAc in Hexane, with 1% TEA throughout).

    • Run a linear gradient from 5% EtOAc to 50% EtOAc over 10-15 CV.

    • Monitor the elution using a UV detector or by collecting fractions and analyzing with TLC (stain with potassium permanganate or view under UV light).

    • Combine fractions with pure product and concentrate under reduced pressure.

Protocol 2: Recrystallization via Solvent/Anti-Solvent Method

This protocol is for obtaining a highly pure, crystalline final product.

  • Solvent Selection:

    • Choose a "solvent" in which your compound is readily soluble (e.g., Ethyl Acetate).

    • Choose an "anti-solvent" in which your compound is poorly soluble (e.g., Heptane). The two solvents must be miscible.

  • Dissolution:

    • Place the purified, semi-pure solid from chromatography into an Erlenmeyer flask.

    • Add the minimum amount of hot Ethyl Acetate required to fully dissolve the solid with gentle swirling.

  • Induce Crystallization:

    • Allow the solution to cool slightly.

    • Slowly add Heptane drop by drop while gently swirling. Continue until you observe persistent cloudiness.

    • Gently warm the flask until the solution becomes clear again.

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold Heptane to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Data & Visualization
Table 1: Potential Impurities and Characteristics
Compound/Impurity NameStructureMolecular WeightPolarityNotes on Separation
This compound (Product) (Structure of Product)315.36 g/mol MediumThe target compound. Basic.
1,3-Difluorobenzene(Structure)114.09 g/mol LowNon-polar starting material. Elutes very early in chromatography.
4-(Piperidinomethyl)benzoyl chloride(Structure)237.72 g/mol HighReactive starting material. May hydrolyze to the carboxylic acid. The acid would stick to a silica column.
2,4-Difluoro-4'-piperidinomethyl benzophenone(Structure)315.36 g/mol MediumRegioisomer. Very similar polarity to the product, making it the most challenging impurity to separate.
4-(Piperidinomethyl)benzoic acid(Structure)219.27 g/mol Very HighHydrolysis product of the acyl chloride. Highly polar and acidic; will likely not elute from silica without a strong polar modifier.

(Note: Placeholder for actual chemical structures)

Diagrams

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Chromatography Flash Chromatography (Silica, Hex/EtOAc + 1% TEA) Workup->Chromatography Purity_Check1 Purity Analysis (TLC, HPLC) Chromatography->Purity_Check1 Purity_Check1->Chromatography Fractions <98% pure (re-purify) Fractions Combine Pure Fractions Purity_Check1->Fractions Fractions >98% pure Recrystallization Recrystallization (e.g., EtOAc/Heptane) Fractions->Recrystallization Purity_Check2 Final Purity & Identity (HPLC, NMR, MS) Recrystallization->Purity_Check2 Final_Product Pure Crystalline Product Purity_Check2->Final_Product

Caption: General purification workflow for this compound.

TroubleshootingTree Start Problem: Severe peak tailing on silica TLC/column Q1 Is the mobile phase basic-modified? Start->Q1 Sol1 Add 1-2% Triethylamine (TEA) to Hexane/EtOAc mobile phase. Q1->Sol1 No Q2 Is tailing still present with TEA? Q1->Q2 Yes Sol1_End This usually solves the problem. Re-run TLC to confirm. Sol1->Sol1_End Sol2 Switch stationary phase: - Neutral Alumina - Amino-functionalized silica Q2->Sol2 Yes End Resolution: Improved Peak Shape Sol2->End Sol1_End->End

Caption: Troubleshooting decision tree for peak tailing in chromatography.

References
  • Huang, M., et al. (2021). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Okereke, C. S., et al. (1992). Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats. Journal of Applied Toxicology. Available at: [Link]

  • Wannasiri, S., et al. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica. Available at: [Link]

  • Garrido-Frenich, A., et al. (2017). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Taylor & Francis Online. Available at: [Link]

  • de Oliveira, G. M., et al. (2015). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Moodley, K. (2014). Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch12: Friedel-Crafts limitations. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Available at: [Link]

  • Poole, C. F. (2009). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]

  • Petruczynik, A. (2014). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3,5-Difluoro-4'-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4'-piperidinomethyl Benzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.

The synthesis of this molecule typically involves a two-step process: a Friedel-Crafts acylation to form the benzophenone core, followed by an N-alkylation to introduce the piperidinomethyl group. Each step presents unique challenges that can impact the overall yield and purity of the final product. This document provides in-depth, experience-based solutions to these challenges.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis, offering explanations and actionable solutions to get your experiment back on track.

Step 1: Friedel-Crafts Acylation

The core of the molecule is typically formed by the Lewis acid-catalyzed acylation of 1,3-difluorobenzene with an appropriate benzoyl chloride derivative, such as 4'-(chloromethyl)benzoyl chloride.

Q1: My Friedel-Crafts acylation reaction has a low yield or has stalled. What are the common causes?

A1: Low conversion in Friedel-Crafts acylation is a frequent issue stemming from several primary factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst. Furthermore, the ketone product itself complexes with the catalyst, meaning a stoichiometric amount of the Lewis acid is often required rather than a truly catalytic amount.[1][2]

  • Deactivated Aromatic Ring: The two fluorine atoms on 1,3-difluorobenzene are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene.[3] This inherent low reactivity requires carefully optimized and stringent reaction conditions to proceed efficiently.

  • Sub-optimal Temperature: While some acylations run at room temperature, the deactivated nature of the substrate may require heating to overcome the activation energy.[1] However, excessive heat can lead to side reactions.

Solutions:

  • Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and fresh, high-purity AlCl₃.[1]

  • Optimize Catalyst Stoichiometry: Begin with at least 1.1 to 1.5 moles of AlCl₃ per mole of the acylating agent.[4] If conversion is still low, a slight excess may be beneficial to counteract any trace moisture and complexation with the product.

  • Temperature Control: Start the reaction at a low temperature (0 °C) during the addition of reagents to control the initial exotherm.[3] After addition, allow the reaction to warm to room temperature and gently heat (e.g., to 40-50 °C) while monitoring progress by TLC or LC-MS.[4]

Q2: I'm observing the formation of multiple isomers. How can I improve regioselectivity for the 4-position?

A2: In the acylation of 1,3-difluorobenzene, the fluorine atoms are ortho-, para-directing. Acylation is sterically and electronically favored at the 4-position, but acylation at the 2-position can also occur.

  • Steric Hindrance: The electrophile's approach to the 2-position (ortho to both fluorine atoms) is more sterically hindered than its approach to the 4-position (para to one fluorine, ortho to the other).[3]

  • Temperature Effects: Lower reaction temperatures generally favor the formation of the more thermodynamically stable para-substituted product.[5]

Solutions:

  • Maintain Low Temperatures: Running the reaction at a consistently low temperature (e.g., 0-5 °C) can increase the kinetic preference for the less hindered 4-position.

  • Choice of Solvent: Solvents can influence isomer distribution. While less common for this specific reaction, exploring solvents like carbon disulfide or 1,2-dichloroethane might offer better selectivity compared to nitrobenzene.

  • Purification: If a mixture of isomers is unavoidable, careful column chromatography is the most effective method for separation.[5]

Step 2: N-Alkylation with Piperidine

This step involves the reaction of the chloromethyl group on the benzophenone intermediate with piperidine to form the final product.

Q3: The N-alkylation step is sluggish, and my TLC shows multiple spots.

A3: A complex reaction mixture in this step often points to side reactions or incomplete conversion.

  • Insufficient Base: If starting from a chloromethyl benzophenone, the reaction with piperidine generates HCl, which protonates the piperidine starting material, rendering it non-nucleophilic. This can halt the reaction.

  • Over-Alkylation: The product, being a secondary amine, can potentially react with another molecule of the chloromethyl benzophenone starting material, leading to a quaternary ammonium salt, although this is less likely if the piperidine is used in excess.[6]

  • Hydrolysis: The benzylic chloride is susceptible to hydrolysis, especially if there is water in the solvent or if the reaction workup is not carefully controlled. This leads to the formation of the corresponding alcohol byproduct.[6]

Solutions:

  • Use an External Base: Add at least two equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction.[7] This neutralizes the in-situ generated HCl and keeps the piperidine nucleophilic.

  • Control Stoichiometry: Use a slight excess of piperidine (e.g., 1.2-1.5 equivalents) to ensure the complete consumption of the chloromethyl intermediate and minimize self-reaction.

  • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to ensure all reactants are well-dissolved.[7]

  • Monitor and Purify: Follow the reaction by TLC. Upon completion, the crude product will likely require purification by column chromatography to separate the desired product from unreacted starting material, the base, and any byproducts.[8]

Frequently Asked Questions (FAQs)

Q4: What is the optimal synthetic route for the 4'-(chloromethyl)benzoyl chloride precursor?

A4: There are two primary routes starting from p-toluic acid.[9]

  • Route 1: Radical chlorination of p-toluic acid's methyl group, followed by conversion of the carboxylic acid to the acyl chloride with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9]

  • Route 2: Conversion of p-toluic acid to p-toluoyl chloride first, followed by radical chlorination of the methyl group.[9] Route 2 can sometimes be advantageous as it avoids handling the chlorinated benzoic acid intermediate, but both are viable. Careful control of the chlorination step is crucial to avoid the formation of dichlorinated byproducts.[9]

Q5: What are the best analytical methods for monitoring these reactions?

A5:

  • Thin-Layer Chromatography (TLC): TLC is indispensable for qualitatively monitoring the consumption of starting materials and the appearance of products in both steps.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the radical chlorination step in the precursor synthesis to quantify mono- vs. di-chlorinated species.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the N-alkylation step, providing clear data on the masses of the starting material, product, and any potential byproducts.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates.

Q6: What purification methods are recommended for the final product?

A6:

  • Column Chromatography: This is the most robust method for purifying the final product.[8] A silica gel column with a gradient solvent system, typically starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, can effectively separate the benzophenone product from non-polar impurities and more polar byproducts.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective final purification step to obtain a highly crystalline solid.[12]

Visualized Workflow & Data

Overall Synthetic Pathway

The diagram below outlines the typical two-step synthesis.

Synthesis_Workflow SM1 1,3-Difluorobenzene Step1 Friedel-Crafts Acylation (AlCl₃, Anhydrous DCM) SM1->Step1 SM2 4'-(Chloromethyl)benzoyl chloride SM2->Step1 Int 3,5-Difluoro-4'-(chloromethyl)benzophenone Step2 N-Alkylation (K₂CO₃, DMF) Int->Step2 SM3 Piperidine SM3->Step2 FP 3,5-Difluoro-4'-piperidinomethyl benzophenone Step1->Int Step2->FP

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Friedel-Crafts Acylation

This decision tree can guide your troubleshooting process for the first critical step.

FC_Troubleshooting Start Low Yield in Friedel-Crafts Step Check_TLC Analyze Crude Reaction by TLC/LC-MS Start->Check_TLC SM_Remaining High % of Starting Material Remains? Check_TLC->SM_Remaining Multiple_Spots Multiple Unidentified Byproducts? SM_Remaining->Multiple_Spots No Sol_Catalyst Root Cause: Catalyst Inactivity Solution: • Ensure anhydrous conditions • Use fresh AlCl₃ • Increase catalyst loading SM_Remaining->Sol_Catalyst Yes Sol_Temp Root Cause: Insufficient Energy Solution: • Gently warm reaction (40-50°C) • Increase reaction time SM_Remaining->Sol_Temp Yes Sol_Isomers Root Cause: Poor Regioselectivity Solution: • Lower reaction temperature (0-5°C) • Optimize solvent Multiple_Spots->Sol_Isomers Yes Sol_Purify Action: Optimize Column Chromatography Multiple_Spots->Sol_Purify Yes

Caption: Decision tree for troubleshooting the Friedel-Crafts acylation step.

Comparative Data: Lewis Acid Catalyst in Acylation
CatalystStoichiometry (eq.)Temperature (°C)Typical Yield Range (%)Reference
AlCl₃ 1.1 - 1.50 to 4065 - 85%[4][13]
FeCl₃ 1.1 - 1.525 to 6040 - 60%[13]
ZnCl₂ 1.5 - 2.050 to 80< 30%[2]

Yields are illustrative and highly dependent on the specific substrate and reaction conditions.

References

  • Benchchem. Identifying common side products in benzophenone oxime reactions.
  • Benchchem.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)
  • PrepChem.com. Synthesis of A. 4-(Chloromethyl)benzoyl chloride.
  • Benchchem.
  • Benchchem. Technical Support Center: Synthesis of 4-(Chloromethyl)benzoyl chloride.
  • Department of Chemistry, Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
  • Ningbo Innopharmchem Co., Ltd. Enhancing Synthesis: The Role of 4-(Chloromethyl)benzoyl Chloride.
  • Benchchem.
  • Google Patents.
  • Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Google Patents.
  • RSC Publishing.
  • ResearchGate.
  • Google Patents.
  • Benchchem. Technical Support Center: 4-(Chloromethyl)piperidine Hydrochloride in Organic Synthesis.
  • Organic Chemistry Portal.
  • YouTube. Synthesis of benzophenone.
  • ResearchGate.
  • Wikipedia. Benzophenone.
  • Benchchem. 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers.
  • Benchchem. Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • Sigma-Aldrich.
  • Chemistry Stack Exchange. Synthesis of benzophenone.
  • Benchchem. Managing by-products in the synthesis of substituted benzophenones.
  • Master Organic Chemistry. EAS Reactions (3)
  • ResearchSpace@UKZN.

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Technical Support Center: Synthesis of Fluorinated Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated benzophenones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Fluorinated benzophenones are crucial building blocks in medicinal chemistry and materials science, valued for the unique properties conferred by the fluorine atom(s).[1][2] However, their synthesis, most commonly via the Friedel-Crafts acylation, is not without its challenges.

This document provides in-depth, field-proven insights in a troubleshooting Q&A format to address specific issues you may encounter during your experiments. We will delve into the causality behind common side reactions and offer practical, evidence-based solutions to optimize your synthetic outcomes.

Troubleshooting Guide & FAQs
Issue 1: Low Yield or Incomplete Conversion

Question: I am performing a Friedel-Crafts acylation of a fluorinated aromatic ring, but my yield is consistently low, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I fix this?

Answer: Low yield in a Friedel-Crafts acylation is a common but solvable issue often rooted in catalyst deactivation, substrate reactivity, or suboptimal reaction conditions.

Causality and Solutions:

  • Catalyst Stoichiometry and Activity: The Lewis acid catalyst (commonly AlCl₃) is not truly catalytic in this reaction. The product, a ketone, is a Lewis base and forms a stable complex with the AlCl₃.[3] This complexation removes the AlCl₃ from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess, e.g., 1.1-1.2 equivalents) of the Lewis acid is required.

    • Troubleshooting Step: Ensure you are using at least one full equivalent of high-quality, anhydrous AlCl₃ relative to the acylating agent. Moisture will rapidly deactivate the catalyst, so all glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Substrate Deactivation: Fluorine is an electron-withdrawing group by induction, which deactivates the aromatic ring towards electrophilic aromatic substitution compared to benzene.[4] The product ketone is also strongly deactivating.[5][6] This inherent low reactivity requires carefully optimized conditions.

    • Troubleshooting Step:

      • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions like deacylation.[7] A common strategy is to add the reactants at a low temperature (0-5 °C) and then allow the reaction to slowly warm to room temperature or be gently heated (e.g., 40-50 °C) to drive it to completion.[8]

      • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Deactivated substrates may require longer reaction times than you anticipate.[8]

  • Impure Reagents: The acyl chloride must be pure and free from the corresponding carboxylic acid, which can inhibit the reaction.

    • Troubleshooting Step: Use freshly distilled or newly purchased acyl chloride. If using an older bottle, consider converting the corresponding carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride just before use.

Issue 2: Poor Regioselectivity (Ortho/Para Isomer Mixture)

Question: My reaction is producing a mixture of 2-fluoro and 4-fluorobenzophenone isomers, and they are difficult to separate. How can I improve the selectivity for the desired para-isomer?

Answer: This is a classic challenge in electrophilic aromatic substitution. The fluorine substituent is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.[9][10] Achieving high para-selectivity hinges on exploiting steric hindrance.

Causality and Solutions:

  • Steric Hindrance: The acylium ion, complexed with the Lewis acid ([RCO]⁺[AlCl₄]⁻), is a bulky electrophile.[11] The ortho positions are sterically hindered by the adjacent fluorine atom, making the attack at the less hindered para position more favorable.[10] We can amplify this effect through careful selection of reagents and conditions.

    • Solvent Choice: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often preferred. They are less likely to form bulky solvent-catalyst complexes, and the steric profile of the acylium-Lewis acid complex itself dominates, favoring para substitution.[7]

    • Temperature: Lower reaction temperatures generally increase selectivity. At higher temperatures, the reaction has enough kinetic energy to overcome the steric barrier for ortho-attack, leading to a higher proportion of the ortho-isomer. Running the reaction at 0 °C or below can significantly improve the para:ortho ratio.[8]

  • Catalyst Bulk: Using a bulkier Lewis acid or a modified catalyst system can further enhance steric hindrance around the ortho position.

    • Troubleshooting Step: While AlCl₃ is standard, exploring other Lewis acids like FeCl₃ or using a mixed-catalyst system might offer improved selectivity in specific cases. For instance, some protocols report high para-selectivity using trifluoromethanesulfonic acid (TfOH) in combination with other catalysts.[7]

SolventDielectric Constant (ε)Typical Para:Ortho RatioRationale
Carbon Disulfide (CS₂)2.6HighNon-polar, minimal solvent interaction, sterics dominate.[7]
Dichloromethane (DCM)9.1Good to HighStandard choice, balances reactivity and selectivity.
Nitrobenzene34.8LowerPolar, can increase the proportion of the ortho product.[7]
Issue 3: Unexpected Byproducts

Question: I've isolated my product, but my NMR spectrum shows unexpected signals. What are the possible side reactions I should be aware of?

Answer: Beyond isomer formation, several other side reactions can occur, leading to impurities that complicate purification.

  • Polyacylation: Although the ketone product is deactivating, preventing further acylation is a key advantage of this reaction over Friedel-Crafts alkylation.[5][12] However, under very forcing conditions (high temperature, large excess of acylating agent and catalyst), a second acylation can occur, though it is rare.

    • Prevention: Use a stoichiometry of approximately 1:1.1:1.2 (Aromatic Substrate:Acyl Chloride:AlCl₃) and avoid excessive heating.[8]

  • Deacylation: The Friedel-Crafts acylation can be reversible, particularly at elevated temperatures.[7] The product-Lewis acid complex can dissociate, cleaving the acyl group from the ring.

    • Prevention: Employ the lowest effective reaction temperature and avoid prolonged reaction times after the starting material has been consumed (as monitored by TLC).

  • Reaction with Solvent: If the solvent is also an aromatic compound or is susceptible to acylation, it can compete with your substrate.

    • Prevention: Always use an inert and less reactive solvent. Dichloromethane and carbon disulfide are excellent choices. Avoid using solvents like chlorobenzene unless it is the intended substrate.[7]

Visualizing the Reaction: Key Mechanistic Pathways

Understanding the reaction mechanism is key to troubleshooting. The following diagrams illustrate the desired pathway and the competing ortho/para substitution.

graph Friedel_Crafts_Acylation { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

// Nodes Reactants [label="Fluorobenzene + Acyl Chloride\n+ AlCl₃", fillcolor="#F1F3F4"]; Complex [label="Acylium Ion Generation\nR-C=O⁺ AlCl₄⁻", fillcolor="#FBBC05"]; Arenium_Para [label="Para-Arenium Ion\n(Resonance Stabilized)", fillcolor="#34A853"]; Arenium_Ortho [label="Ortho-Arenium Ion\n(Resonance Stabilized)", fillcolor="#EA4335"]; Product_Para [label="Para-Fluorobenzophenone\n(Major Product)", fillcolor="#4285F4"]; Product_Ortho [label="Ortho-Fluorobenzophenone\n(Minor Product)", fillcolor="#4285F4"];

// Edges Reactants -> Complex [label="Activation"]; Complex -> Arenium_Para [label="Attack at Para Position\n(Sterically Favored)"]; Complex -> Arenium_Ortho [label="Attack at Ortho Position\n(Sterically Hindered)"]; Arenium_Para -> Product_Para [label="Deprotonation"]; Arenium_Ortho -> Product_Ortho [label="Deprotonation"]; }

Caption: Competing ortho vs. para acylation pathways.
Experimental Protocols
Protocol 1: Standard Synthesis of 4-Fluorobenzophenone

This protocol provides a standard method for the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride, aiming for a good yield of the para-isomer.[13]

Materials:

  • Fluorobenzene (reagent grade)

  • Benzoyl chloride (reagent grade)

  • Aluminum chloride (anhydrous, >99%)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser

  • Ice bath

Procedure:

  • Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

  • Reactant Loading: Charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol). Add 50 mL of anhydrous DCM and cool the slurry to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of benzoyl chloride (14.1 g, 0.10 mol) in 25 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature below 10 °C.

  • Substrate Addition: After the addition is complete, add fluorobenzene (11.5 g, 0.12 mol) dropwise from the funnel over 30 minutes, again keeping the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and very cautiously quench the reaction by slowly adding it to a beaker containing 100 g of crushed ice and 50 mL of concentrated HCl. Stir until all the dark solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield pure 4-fluorobenzophenone.

Protocol 2: Optimized Synthesis for High Para-Selectivity

This modified protocol adjusts conditions to maximize the yield of the para-isomer by further emphasizing steric control.

Key Modifications from Protocol 1:

  • Solvent: Carbon disulfide (CS₂) is used instead of DCM. (CAUTION: CS₂ is highly flammable and toxic. Handle only in a well-ventilated fume hood).

  • Temperature: The reaction is maintained at a lower temperature for the entire duration.

Procedure:

  • Setup: Follow the same setup as Protocol 1, ensuring all equipment is scrupulously dry.

  • Reactant Loading: Charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of anhydrous CS₂. Cool the slurry to 0 °C.

  • Reagent Addition: Add benzoyl chloride (14.1 g, 0.10 mol) dropwise, followed by fluorobenzene (11.5 g, 0.12 mol), as in Protocol 1, but maintain the reaction temperature strictly between 0 and 5 °C throughout the additions.

  • Reaction: After additions are complete, maintain the reaction at 0-5 °C with stirring for 8-12 hours, or until TLC indicates consumption of the starting material. Do not allow the reaction to warm to room temperature.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1. The resulting product mixture should show a significantly higher para:ortho isomer ratio.

Alternative Synthetic Routes

While Friedel-Crafts acylation is the most common method, other strategies exist, particularly for highly fluorinated systems.

Question: Are there alternatives to Friedel-Crafts acylation for synthesizing these compounds?

Answer: Yes, for certain substrates, particularly polyfluorinated ones, Nucleophilic Aromatic Substitution (SₙAr) offers a powerful alternative. This method is effective when the aromatic ring is highly electron-deficient due to multiple fluorine atoms.[14][15]

For example, bis(2,4,5-trifluorophenyl)methanone can be synthesized by treating 2,4,5-trifluorobenzaldehyde with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation.[14][15] This avoids the challenges of forcing a Friedel-Crafts reaction on a deactivated ring.

graph SNAr_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

// Nodes A [label="1-Bromo-2,4,5-trifluorobenzene", fillcolor="#F1F3F4"]; B [label="Magnesium (Mg)", fillcolor="#FBBC05"]; C [label="Grignard Reagent", fillcolor="#34A853"]; D [label="2,4,5-Trifluorobenzaldehyde", fillcolor="#F1F3F4"]; E [label="Secondary Alcohol Intermediate", fillcolor="#EA4335"]; F [label="Oxidation (e.g., TEMPO)", fillcolor="#FBBC05"]; G [label="Bis(2,4,5-trifluorophenyl)methanone", fillcolor="#4285F4"];

// Edges A -> C [label="with B"]; D -> E; C -> E [label="Nucleophilic Attack"]; E -> G [label="via F"]; }

Caption: Grignard/SₙAr approach for polyfluorinated benzophenones.
References
  • Friedel–Crafts reaction - Wikipedia.

  • Friedel–Crafts Acylation - Sigma-Aldrich.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.

  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(1), 473–481.

  • Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University.

  • Friedel–Crafts reaction - L.S.College, Muzaffarpur.

  • Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics - Benchchem.

  • Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed.

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S.

  • Mzozoyana, V., & van Heerden, F. R. (2020). Synthesis of fluorine-containing prenylated benzophenones. Synthetic Communications, 50(14), 2226–2235.

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube.

  • Experimental Chemistry II - Oregon State University.

  • Sameem, B. (2022). Synthesis of fluorinated benzophenones for biological activity probing. Macquarie University Theses.

  • Ortho, Para, Meta in EAS with Practice Problems - Chemistry Steps.

  • Managing by-products in the synthesis of substituted benzophenones - Benchchem.

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts.

  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry.

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps.

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Technical Support Center: Overcoming PEEK Polymer Solubility Issues with 3,5-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the inherent solubility challenges of Poly(ether ether ketone) (PEEK) polymers. By incorporating 3,5-difluorobenzophenone as a comonomer, the processability of this high-performance thermoplastic can be significantly enhanced, opening new avenues for its application in advanced material science and biomedical engineering.

Understanding the Challenge: The Root of PEEK's Insolubility

Poly(ether ether ketone) (PEEK) is a semi-crystalline thermoplastic renowned for its exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] These very properties, however, stem from its rigid polymer backbone and strong intermolecular forces, which lead to a highly crystalline structure. This ordered arrangement makes it notoriously difficult to dissolve PEEK in common organic solvents at room temperature, often necessitating the use of harsh and corrosive acids like concentrated sulfuric acid.[2][3][4] This limited solubility poses a significant hurdle for processing and characterization, restricting its use in applications that require solution-based techniques such as film casting, fiber spinning, and the preparation of membranes.[5][6]

Mechanism of Action: How 3,5-Difluorobenzophenone Enhances Solubility

The strategic incorporation of 3,5-difluorobenzophenone into the PEEK backbone during polymerization disrupts the polymer's structural regularity. This is achieved by introducing a "kink" in the otherwise linear polymer chain. This structural disruption hinders the close packing of the polymer chains, leading to a reduction in crystallinity and an increase in the free volume between chains.[6][7] Consequently, solvent molecules can more readily penetrate the polymer matrix, facilitating dissolution in a wider range of less aggressive organic solvents.[8]

Caption: Structural comparison of standard PEEK and modified PEEK.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and dissolution of PEEK modified with 3,5-difluorobenzophenone.

Q1: My modified PEEK polymer still exhibits poor solubility in common organic solvents. What are the potential causes and solutions?

A1:

  • Insufficient Incorporation of 3,5-Difluorobenzophenone: The degree of solubility is directly related to the molar percentage of the 3,5-difluorobenzophenone comonomer. If the percentage is too low, the disruption of crystallinity will be minimal.

    • Solution: Increase the molar ratio of 3,5-difluorobenzophenone to 4,4'-difluorobenzophenone in your polymerization reaction. It has been shown that as the percentage of 4,4'-difluorobenzophenone increases, the solubility of the resulting copolymers decreases.[8]

  • High Molecular Weight: Very high molecular weight polymers, even with the modified structure, can be challenging to dissolve.

    • Solution: Adjust the reaction time or monomer stoichiometry to target a lower molecular weight range. Characterize the molecular weight of your polymer using techniques like Size Exclusion Chromatography (SEC) to correlate with solubility.

  • Residual Crystallinity: Even with the incorporation of the "kinked" monomer, some degree of crystallinity may persist.

    • Solution: Try a wider range of solvents. While solubility in solvents like THF or DMF may be improved, you might need to explore more aggressive (but less harsh than sulfuric acid) solvents like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[9] Heating the solvent can also significantly aid dissolution.[10]

Q2: I am observing the formation of cyclic oligomers alongside my desired polymer. How can this be minimized?

A2: The formation of cyclic species is a known side reaction in nucleophilic aromatic substitution polycondensation reactions.[8]

  • Reaction Conditions: The formation of these byproducts can often be suppressed by carefully controlling the reaction conditions.

    • Solution: A judicious choice of reaction conditions can help avoid the formation of cyclic species.[8] This may involve adjusting the reaction temperature, concentration of monomers, or the rate of addition of reagents. It is often a matter of fine-tuning the polymerization kinetics to favor chain growth over cyclization.

  • Purification: If cyclic oligomers are formed, they can often be removed.

    • Solution: Precipitation and trituration with a non-solvent like isopropanol can effectively remove these low molecular weight cyclic species.[8]

Q3: The color of my final polymer is darker than expected. What could be the cause?

A3: A darker coloration can be indicative of side reactions or impurities.

  • Oxidation: The polymer may have undergone some level of oxidation at the high temperatures required for polymerization.

    • Solution: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) to minimize oxidation.

  • Impurities in Monomers or Solvent: Impurities in the starting materials can lead to colored byproducts.

    • Solution: Use high-purity monomers and solvents. Purification of monomers and distillation of the solvent before use is highly recommended.

Experimental Protocols

Protocol 1: Synthesis of Soluble PEEK Copolymer

This protocol describes a "one-pot" synthesis of a PEEK copolymer incorporating 3,5-difluorobenzophenone via nucleophilic aromatic substitution.[7][8]

Materials:

  • 4,4'-Difluorobenzophenone

  • 3,5-Difluorobenzophenone

  • Hydroquinone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Diphenyl Sulfone (solvent)

  • Toluene (for azeotropic removal of water)

  • Isopropanol (for precipitation)

  • Methanol (for washing)

Procedure:

  • In a resin kettle equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 4,4'-difluorobenzophenone, 3,5-difluorobenzophenone (at the desired molar ratio), hydroquinone, and diphenyl sulfone.

  • Add an excess of anhydrous potassium carbonate to the mixture.

  • Add toluene to the reaction vessel.

  • Heat the mixture to a temperature that allows for the azeotropic removal of water with toluene.

  • After the removal of water, slowly raise the temperature to around 300-320°C to initiate polymerization.[2][11]

  • Maintain the reaction at this temperature for several hours with continuous stirring under a nitrogen atmosphere.

  • After the desired reaction time, cool the mixture to room temperature.

  • Dissolve the solid product in a suitable solvent like N,N-dimethylformamide (DMF).

  • Precipitate the polymer by slowly adding the DMF solution to a stirred excess of isopropanol.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove any remaining solvent and impurities.

  • Dry the final polymer product in a vacuum oven.

Synthesis_Workflow Monomers 1. Combine Monomers (4,4'-DFBP, 3,5-DFBP, Hydroquinone) and K₂CO₃ in Diphenyl Sulfone Azeotrope 2. Azeotropic Removal of Water with Toluene Monomers->Azeotrope Polymerization 3. Polymerization at 300-320°C Azeotrope->Polymerization Cooling 4. Cool to Room Temperature Polymerization->Cooling Dissolution 5. Dissolve in DMF Cooling->Dissolution Precipitation 6. Precipitate in Isopropanol Dissolution->Precipitation Washing 7. Wash with Methanol Precipitation->Washing Drying 8. Vacuum Dry Washing->Drying Final_Product Soluble PEEK Copolymer Drying->Final_Product

Caption: Workflow for the synthesis of soluble PEEK copolymer.

Protocol 2: Dissolution of Modified PEEK
  • Weigh the desired amount of the synthesized PEEK copolymer.

  • Place the polymer in a glass vial with a magnetic stir bar.

  • Add the chosen solvent (e.g., NMP, DMF, or DMSO).

  • Seal the vial and place it on a magnetic stir plate.

  • If necessary, gently heat the solution (e.g., to 50-80°C) to aid dissolution.

  • Continue stirring until the polymer is fully dissolved. This may take several hours.

Quantitative Data Summary

PropertyStandard PEEKModified PEEK (with 3,5-DFBP)Reference
Solubility in Common Organic Solvents (e.g., THF, DMF) InsolubleSoluble (with sufficient incorporation)[8]
Crystallinity Semi-crystallineAmorphous to semi-crystalline (decreases with increasing 3,5-DFBP)[6][8]
Glass Transition Temperature (Tg) ~143 °C86 - 129 °C[2],[8]
Melting Temperature (Tm) ~343 °C252 - 254 °C (for copolymers)[2],[8]
5% Weight Loss Temperature (Td 5%) High330 - 500 °C[8]

Frequently Asked Questions (FAQs)

Q: What is the optimal percentage of 3,5-difluorobenzophenone to achieve good solubility?

A: There is no single "optimal" percentage, as it depends on the desired balance between solubility and other properties. However, research has shown that homopolymers made entirely from 3,5-difluorobenzophenone are soluble in many common organic solvents.[8] For copolymers, increasing the proportion of 3,5-difluorobenzophenone will generally lead to better solubility. A good starting point for experimentation would be to synthesize a series of copolymers with varying ratios (e.g., 25%, 50%, 75% 3,5-difluorobenzophenone) and evaluate their solubility in your target solvents.

Q: How does the incorporation of 3,5-difluorobenzophenone affect the thermal and mechanical properties of PEEK?

A: The introduction of 3,5-difluorobenzophenone typically leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm) compared to standard PEEK.[8] This is a direct consequence of the reduced crystallinity and less efficient chain packing. While the thermal stability, as indicated by the decomposition temperature, remains high, the mechanical properties might be altered. The reduction in crystallinity can lead to a decrease in modulus and tensile strength but may improve toughness and ductility. The specific changes will depend on the exact composition of the copolymer.

Q: Can I use other "kinked" monomers to improve PEEK solubility?

A: Yes, the principle of disrupting chain packing to enhance solubility is applicable to other monomer structures. For example, using catechol instead of hydroquinone in the polymerization with 4,4'-difluorobenzophenone results in an amorphous and soluble PEEK analogue.[12] The choice of comonomer will influence the final properties of the polymer, so it is important to consider the desired characteristics for your specific application.

Q: Are there alternative methods to improve PEEK solubility without chemical modification?

A: While chemical modification is a primary strategy, other approaches exist. One method involves converting PEEK into a soluble precursor, which can be processed in common organic solvents and then converted back to PEEK.[3][5] Another approach is the use of specific, less common solvents like 4-chlorophenol, which can dissolve PEEK at elevated temperatures.[10] However, for many applications requiring room temperature processing in conventional solvents, the incorporation of monomers like 3,5-difluorobenzophenone remains a highly effective strategy.

References

  • Aristizábal, S. L., et al. (n.d.). Preparation of PEEK Membranes with Excellent Stability Using Common Organic Solvents.
  • Ewing, Z. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. CORE Scholar.
  • Gómez, M. (2021). Answer to "I want to dissolve Poly-ether-ether-ketone (PEEK) pellets in a solvent and form thin films out of it. How to do that?". ResearchGate.
  • Ewing, Z. (2016). Synthesis and Characterization of PEEK Analogues Utilizing 3,5 and 2,4-Difluorobenzophenone. Wright State University.
  • Stuck, R. (n.d.). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. CORE Scholar - Wright State University.
  • ACS Publications. (n.d.). Synthesis of a Catechol-Based Poly(ether ether ketone) (“o-PEEK”) by Classical Step-Growth Polymerization and by Entropically Driven Ring-Opening Polymerization of Macrocyclic Oligomers. Macromolecules.
  • Zeus. (n.d.). NEW FOCUS ON PEEK.
  • Wikipedia. (n.d.). Polyether ether ketone.
  • Devaux, J., et al. (n.d.). Chemical modification of poly(ether ether ketone) for size exclusion chromatography at room temperature: 1. Absolute molecular- mass determination for sulfonated PEEK.
  • SciELO. (n.d.). Preparation and characterization of poly(ether ether ketone) derivatives.
  • Edelmann, F. T. (2021). Answer to "Does anyone know anything about the disollution of PEEK polymer in any solvent except sulfuric acid? (the pristine PEEK not sulfonated PEEK)?". ResearchGate.
  • Springer. (2018). SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING.
  • Xu, J., et al. (n.d.). A new solvent for poly(ether ether ketone).

Sources

Technical Support Center: Managing Isomer Formation in Difluorobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Difluorobenzophenone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are navigating the complexities of synthesizing difluorobenzophenones, particularly the challenges associated with controlling isomeric purity. As a key intermediate for high-performance polymers like PEEK and various pharmaceutical compounds, achieving high selectivity for the desired 4,4'-isomer is paramount.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic strategy, maximize the yield of the target isomer, and effectively separate and analyze your product mixture.

Section 1: Understanding Isomer Formation in Difluorobenzophenone Synthesis

The most common method for synthesizing difluorobenzophenones is the Friedel-Crafts acylation of fluorobenzene with a 4-fluorobenzoyl halide, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] The core challenge arises from the directing effects of the fluorine substituent on the fluorobenzene ring.

Q1: Why are multiple isomers formed during the Friedel-Crafts acylation of fluorobenzene?

The fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution. This is due to a combination of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). While the strong inductive effect deactivates the entire ring towards electrophilic attack, the resonance effect enriches the electron density at the ortho (2-position) and para (4-position) carbons. This makes these positions the primary sites of acylation.

Consequently, the reaction of 4-fluorobenzoyl chloride with fluorobenzene can yield three main positional isomers:

  • 4,4'-difluorobenzophenone (para,para): The desired product in most applications.

  • 2,4'-difluorobenzophenone (ortho,para): The most common isomeric impurity.

  • 2,2'-difluorobenzophenone (ortho,ortho): Typically formed in much smaller quantities due to significant steric hindrance.

dot graph TD { A[Fluorobenzene + 4-Fluorobenzoyl Chloride] -->|AlCl₃ Catalyst| B{Acylium Ion Attacks Fluorobenzene Ring}; B --> C{"Ortho Attack (Sterically Hindered)"}; B --> D{"Para Attack (Sterically Favored)"}; C --> E[2,4'-Difluorobenzophenone (Ortho Isomer)]; D --> F[4,4'-Difluorobenzophenone (Para Isomer)]; subgraph "Product Mixture" E; F; end

} caption: Isomer formation pathway in Friedel-Crafts acylation.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification of difluorobenzophenone.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired 4,4'-Isomer 1. Suboptimal Reaction Temperature: Higher temperatures can overcome the activation energy for the formation of the ortho isomer, reducing para selectivity.[3] 2. Inactive Catalyst: Aluminum chloride (AlCl₃) is highly sensitive to moisture. Contamination will deactivate the catalyst.[4][5] 3. Insufficient Catalyst: The ketone product complexes with AlCl₃, removing it from the catalytic cycle. Stoichiometric amounts are required.[5][6]1. Temperature Control: Maintain a low reaction temperature, typically between 0-5°C, especially during the addition of reagents.[7] 2. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and fresh, high-quality AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][9] 3. Use Stoichiometric Catalyst: Employ at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (4-fluorobenzoyl chloride).[10]
High Percentage of 2,4'-Isomer 1. High Reaction Temperature: Elevated temperatures provide enough energy to overcome the steric hindrance at the ortho position.[3] 2. Catalyst Choice: While AlCl₃ is common, other Lewis acids may offer different selectivity. Shape-selective catalysts like zeolites can significantly favor para-substitution.1. Maintain Low Temperature: Strictly control the temperature at the lower end of the recommended range (0-5°C). 2. Catalyst Screening: For applications requiring very high purity, consider screening alternative catalysts. Rare earth triflates and solid acid catalysts like zeolites have shown high para-selectivity in Friedel-Crafts reactions.[11][12]
Reaction Fails to Proceed (or is very slow) 1. Deactivated Substrate: Although unlikely with fluorobenzene, the presence of strongly deactivating impurities can inhibit the reaction. 2. Inactive Catalyst: Severe moisture contamination can completely halt the reaction.[4]1. Use High-Purity Reagents: Ensure the purity of fluorobenzene and 4-fluorobenzoyl chloride. 2. Verify Anhydrous Conditions: Use fresh anhydrous solvent and a new, unopened container of AlCl₃.
Product is a Persistent Oil or Low-Melting Solid 1. High Isomer Content: The presence of the 2,4'-isomer as an impurity can significantly depress the melting point of the 4,4'-isomer, causing it to appear as an oil or waxy solid. The pure 4,4'-isomer is a colorless solid with a melting point of 107.5-108.5°C.[1][13] 2. Residual Solvent: Incomplete removal of the reaction solvent or purification solvent.1. Effective Purification: Perform careful recrystallization. Multiple recrystallizations may be necessary to achieve high purity.[14][15] 2. Thorough Drying: After purification, dry the product thoroughly under vacuum to remove all traces of solvent.
Difficulty Separating Isomers by Recrystallization 1. Improper Solvent Choice: The chosen solvent may have similar solubility for both isomers at different temperatures. 2. Supersaturation: The solution may be supersaturated, causing both isomers to crash out of solution simultaneously.1. Solvent Optimization: Petroleum ether is a common choice.[13] A mixture of acetic acid and water (e.g., 9:1) has also been shown to be effective for selective crystallization of the 4,4'-isomer.[14][15][16] 2. Controlled Cooling: Allow the hot, dissolved solution to cool slowly to room temperature, then place it in an ice bath to promote the formation of well-defined crystals of the less soluble 4,4'-isomer.

dot graph LR { subgraph "Troubleshooting Logic" A[Low Yield?] -- Yes --> B{Check Temp & Moisture}; A -- No --> C[High Ortho Isomer?]; B -- "Temp OK?" --> D{Check Catalyst Stoichiometry}; B -- "Moisture Present?" --> E[Dry Glassware/Reagents]; C -- Yes --> F[Lower Reaction Temperature]; C -- No --> G[Proceed to Purification]; F --> G; D --> G; E --> B; end

} caption: A decision workflow for troubleshooting common issues.

Section 3: Detailed Experimental Protocols

Safety First: Friedel-Crafts acylation involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Aluminum chloride reacts violently with water, releasing corrosive HCl gas.[8] 4-Fluorobenzoyl chloride is also corrosive and moisture-sensitive.

Protocol 1: Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-Fluorobenzoyl chloride

  • Fluorobenzene (can be used as both reactant and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Petroleum Ether or Dichloromethane (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Crushed Ice

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube or nitrogen inlet.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents). If not using fluorobenzene as the solvent, add an anhydrous solvent like dichloromethane.

  • Cooling: Cool the suspension to 0°C in an ice-water bath with vigorous stirring.[17]

  • Acyl Chloride Addition: Add 4-fluorobenzoyl chloride (1.0 equivalent) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Fluorobenzene Addition: Add excess fluorobenzene (at least 3-4 equivalents, acting as solvent and reactant) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5°C.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl.[4][8] This is a highly exothermic step that will decompose the aluminum chloride complex and generate HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two more times.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

Protocol 2: Purification by Recrystallization

This protocol aims to isolate the 4,4'-isomer from the crude product mixture.

Materials:

  • Crude difluorobenzophenone mixture

  • Recrystallization solvent (e.g., Petroleum Ether or a 9:1 mixture of Acetic Acid and Water)

Procedure:

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding excessive solvent.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The desired 4,4'-isomer, being less soluble, should crystallize out.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities (including the 2,4'-isomer).

  • Drying: Dry the purified crystals in a vacuum oven. A purity of >99.5% can often be achieved after two to three recrystallizations.[14][15]

  • Analysis: Determine the melting point and analyze the purity by GC or HPLC.

Section 4: Analytical Methods for Isomer Differentiation

Accurate analysis of the product mixture is crucial for optimizing reaction conditions and confirming the purity of the final product.

Technique Principle Typical Parameters Advantages/Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation is based on the volatility and polarity of the isomers, followed by mass-based detection and identification.Column: DB-5MS or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm). Injector Temp: 250-270°C. Oven Program: Start at 100°C, ramp at 10°C/min to 260°C, hold for 5 min. Carrier Gas: Helium. Detection: Electron Ionization (EI), scan m/z 50-300.[19]Advantages: High sensitivity and specificity; provides structural information from fragmentation patterns.[20] Disadvantages: Requires the analyte to be volatile and thermally stable. Positional isomers may have very similar mass spectra, making differentiation reliant on chromatographic separation.[21]
High-Performance Liquid Chromatography (HPLC) Separation is based on the differential partitioning of isomers between a stationary phase and a mobile phase.Column: C18 reverse-phase column. Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. Detection: UV detector set at a wavelength where the benzophenone chromophore absorbs strongly (e.g., ~254 nm).Advantages: Suitable for a wide range of compounds, including those that are not volatile.[20] Excellent for quantitative analysis of isomer ratios. Disadvantages: Less structural information compared to MS unless coupled with a mass spectrometer (LC-MS).

dot graph TD { A[Crude Product] -->|Dissolve in minimal hot solvent| B[Hot Solution]; B -->|Slow cooling to RT| C{Crystallization of 4,4'-Isomer}; C -->|Cool in ice bath| D[Maximize Crystal Yield]; D -->|Vacuum Filtration| E[Collect Crystals]; E --> F[Wash with Cold Solvent]; F --> G[Dry Under Vacuum]; G --> H[Pure 4,4'-Difluorobenzophenone]; subgraph "Filtrate (Enriched in 2,4'-Isomer)" direction LR I[Soluble Impurities]; end D -- "Mother Liquor" --> I;

} caption: Workflow for purification by recrystallization.

References

  • The Preparation of 4-Fluoro- and 4,4'-Difluorobenzophenone. Journal of the American Chemical Society. Available at: [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Course Hero. Available at: [Link]

  • 4,4'-Difluorobenzophenone. Wikipedia. Available at: [Link]

  • US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. Google Patents.
  • CN106045828A - Preparation method of 4,4'-difluorobenzophenone. Google Patents.
  • DE102005037337A1 - New process for the preparation of 4,4'-difluorobenzophenone. Google Patents.
  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • WO2007014692A1 - Process for preparing 4,4'-difluorobenzophenone. Google Patents.
  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. ResearchGate. Available at: [Link]

  • EP0004710A2 - Preparation of 4,4'-difluorobenzophenone. Google Patents.
  • Design and performance of supported Lewis acid catalysts derived from metal contaminated biomass for Friedel–Crafts alkylation and acylation. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Royal Society of Chemistry. Available at: [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. Available at: [Link]

  • Novel GC-MS Ionization Technique to Identify Unknown Compounds. Shimadzu. Available at: [Link]

  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. ResearchGate. Available at: [Link]

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Technical Support Center: Stability of 3,5-Difluoro-4'-piperidinomethyl benzophenone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluoro-4'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered in solution-based experiments. While specific data for this compound is limited, this guide synthesizes field-proven insights from studies on structurally related benzophenone derivatives to offer a robust framework for your experimental design and data interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the behavior of other benzophenone derivatives, the primary factors influencing stability are exposure to light (especially UV), pH of the solution, temperature, and the presence of oxidizing agents or trace metal contaminants.[1][2] The benzophenone core is known to be susceptible to photodegradation, and the piperidinomethyl group may be susceptible to pH-dependent reactions.

Q2: My solution of this compound is turning yellow/brown. What is the likely cause?

A2: Discoloration, such as turning yellow or brown, in solutions of benzophenone derivatives is often a sign of photodegradation or oxidative degradation.[1] The benzophenone structure can absorb UV light, leading to the formation of reactive species that can result in colored byproducts.[1] Additionally, interaction with atmospheric oxygen, which can be accelerated by light or the presence of trace metal ions, may also lead to discoloration.[1]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored protected from light, in a cool environment (refrigerated at 2-8 °C is recommended), and in a tightly sealed container to minimize exposure to air.[1] Preparing fresh solutions before use is the best practice to ensure potency and avoid complications from degradation products.[1]

Q4: Which solvents are most suitable for dissolving this compound to ensure stability?

Q5: What are the likely degradation pathways for this molecule?

A5: The expected primary degradation pathways for this compound include:

  • Photodegradation: The benzophenone core is susceptible to UV light, which can lead to the formation of excited triplet states and hydroxyl radicals, causing hydroxylation and potential cleavage of the molecule.[3][4]

  • Oxidation: The piperidinomethyl group and the benzophenone carbonyl group could be susceptible to oxidation.[2]

  • Hydrolysis: While benzophenones are generally stable against hydrolysis, extreme pH conditions could potentially lead to the cleavage of the piperidinomethyl group.[2][4]

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common stability-related issues.

Observed Issue Potential Cause Recommended Action
Loss of Potency/Activity Over Time General chemical degradation (photodegradation, oxidation, hydrolysis).Prepare fresh solutions for each experiment. If solutions must be stored, keep them at 2-8°C in amber vials and consider purging with an inert gas like argon or nitrogen.[1]
Precipitation in Aqueous Solution pH-dependent solubility. The piperidinomethyl group is basic and will be protonated at lower pH, which could affect solubility.Adjust the pH of the solution. Determine the optimal pH range for solubility and stability through small-scale experiments.
Inconsistent Results Between Experiments Inconsistent solution preparation and storage. Degradation of the compound.Standardize your solution preparation protocol. Always use fresh, high-purity solvents. Protect solutions from light and store at a consistent, cool temperature.
Appearance of Unexpected Peaks in HPLC/LC-MS Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[2][5]

III. Experimental Protocols

A. Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding a compound's stability profile and for developing stability-indicating analytical methods.[2][5] An optimal study aims for 10-20% degradation of the parent compound.[2]

1. Materials and Reagents:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Acetonitrile or other suitable organic solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Amber vials

  • Calibrated pH meter

  • HPLC or LC-MS system

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Add an appropriate volume of the stock solution to a solution of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Add an appropriate volume of the stock solution to a solution of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Collect samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Add an appropriate volume of the stock solution to a solution of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Collect samples at various time points.

  • Photodegradation:

    • Expose a solution of the compound to a UV light source with a known wavelength and intensity.

    • Simultaneously, keep a control sample in the dark.

    • Collect samples from both the exposed and control solutions at various time points.

  • Thermal Degradation:

    • Incubate a solution of the compound at an elevated temperature (e.g., 60°C), protected from light.

    • Collect samples at various time points.

4. Sample Analysis:

  • Analyze all samples by a suitable analytical method, such as HPLC with UV detection or LC-MS, to determine the percentage of the parent compound remaining and to identify any degradation products.

B. Workflow for Investigating Solution Discoloration

G A Solution Discoloration Observed B Is the solution exposed to light? A->B C Store in amber vials or wrap in foil. Prepare fresh solutions. B->C Yes D Is the solvent high-purity and degassed? B->D No H Problem Resolved C->H E Use high-purity, degassed solvents. Consider adding a chelating agent (e.g., EDTA). D->E No F Is the storage temperature elevated? D->F Yes E->H G Store at 2-8°C. F->G Yes I Problem Persists: Conduct Forced Degradation Study F->I No G->H

Caption: Troubleshooting workflow for solution discoloration.

IV. Degradation Pathways

Based on the chemistry of benzophenones and related structures, the following degradation pathways for this compound can be postulated.

G cluster_0 Primary Degradation Pathways Parent 3,5-Difluoro-4'-piperidinomethyl benzophenone Photo Photodegradation Products (e.g., hydroxylated derivatives) Parent->Photo UV Light Oxidation Oxidative Degradation Products (e.g., N-oxides, cleavage products) Parent->Oxidation Oxidizing Agents (e.g., H₂O₂) Hydrolysis Hydrolytic Degradation Products (e.g., cleavage of piperidinomethyl group) Parent->Hydrolysis Acid/Base

Caption: Postulated degradation pathways.

V. References

  • Klarić, M., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • Contract Pharma. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [https://www.contractpharma.com/issues/2020-01-01/view_features/an-introduction-to-forced-degradation-studies-for-drug-substance-drug-product/]([Link] degradation-studies-for-drug-substance-drug-product/)

  • Royal Society of Chemistry. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Retrieved from [Link]

  • ResearchGate. (2025). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Retrieved from [Link]

  • Heath, E., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

  • ResearchGate. (2025). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Validating the Anti-Inflammatory Activity of 3,5-Difluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the benzophenone scaffold is a recurring motif in molecules demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Naturally occurring and synthetic benzophenones have shown promise, with some derivatives exhibiting potent anti-inflammatory properties.[1][3] The anti-inflammatory action of many benzophenone-containing compounds is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2][4] Similarly, the piperidine moiety is a common feature in numerous pharmacologically active compounds, contributing to their biological effects which can include anti-inflammatory actions.[5][6]

This guide focuses on a novel compound, 3,5-Difluoro-4'-piperidinomethyl benzophenone. While specific data on this molecule is not yet prevalent in the literature, its structural components—a difluorinated benzophenone core and a piperidinomethyl group—suggest a strong potential for anti-inflammatory activity. This document provides a comprehensive framework for the systematic validation of this hypothesized activity. We will outline a series of in vitro and in vivo experiments designed to not only confirm its anti-inflammatory properties but also to compare its efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs). The protocols herein are designed to be self-validating, providing researchers with a robust methodology for assessing novel chemical entities.

The Rationale for Hypothesizing Anti-Inflammatory Activity

The core hypothesis for the anti-inflammatory potential of this compound is built upon established structure-activity relationships. The benzophenone structure is present in the widely used NSAID, Ketoprofen, known for its analgesic and anti-inflammatory effects.[4] Furthermore, various synthetic benzophenone derivatives have been shown to possess significant in vivo anti-inflammatory activity, often through the dual inhibition of edema and neutrophil recruitment.[4][7] The addition of fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its activity. The piperidinomethyl group, a Mannich base, has been incorporated into various compounds to enhance their biological activities, including anti-inflammatory effects through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[1]

Comparative Framework: Selecting Standard NSAIDs

To objectively evaluate the anti-inflammatory potential of this compound, it is crucial to compare its performance against well-characterized NSAIDs. A judicious choice of comparators will provide a clear benchmark for its potency and selectivity. We propose the use of:

  • Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for strong, broad-spectrum anti-inflammatory activity.

  • Ketoprofen: A non-selective COX inhibitor that shares the benzophenone scaffold, making it an ideal structural and functional comparator.[4]

  • Celecoxib: A selective COX-2 inhibitor, which will help in determining the COX-selectivity profile of the test compound.

In Vitro Validation of Anti-Inflammatory Activity

The initial phase of validation involves a series of in vitro assays to determine the compound's direct effects on key inflammatory mediators and pathways at the cellular and molecular level.

Cyclooxygenase (COX) Inhibition Assays

The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.[8] A radiochemical or fluorescence-based in vitro assay can be used to determine the inhibitory concentration (IC50) of the test compound against both COX isoforms.[9][10]

Experimental Protocol: COX Inhibition Assay
  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: The reaction buffer typically contains Tris-HCl, hematin, and a reducing agent like glutathione.

  • Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound, Indomethacin, Ketoprofen, or Celecoxib for a defined period to allow for time-dependent inhibition.[9]

  • Initiation of Reaction: The reaction is initiated by the addition of [14C]-arachidonic acid as the substrate.

  • Reaction Termination and Product Separation: After incubation, the reaction is stopped, and the radioactive prostaglandin products are separated from the unreacted substrate using chromatography.

  • Quantification: The radioactivity of the prostaglandin products is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Cell-Based Assay for Pro-inflammatory Cytokine Release

To assess the compound's activity in a cellular context, its ability to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages is evaluated.[11][12] The RAW 264.7 murine macrophage cell line is a suitable model for this assay.

Experimental Protocol: LPS-Induced Cytokine Release Assay
  • Cell Culture: RAW 264.7 cells are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or standard NSAIDs for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[13]

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and release into the culture supernatant.

  • Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatant is quantified using a commercial ELISA kit.

  • Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control, and the IC50 is determined.

Cell Viability Assay

It is essential to ensure that the observed reduction in inflammatory markers is not a result of cytotoxicity. A standard cell viability assay, such as the MTT or XTT assay, should be performed in parallel with the cell-based functional assays.

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at an optimal density.

  • Compound Treatment: Treat the cells with the same concentrations of the test compound and controls as used in the cytokine release assay and incubate for the same duration.

  • XTT Reagent Addition: Add the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mechanistic Insight: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[14][15] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB (Ubiquitinated & Degraded) IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_P->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes initiates

Caption: The NF-κB signaling pathway in inflammation.

In Vivo Validation of Anti-Inflammatory Activity

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for screening potential anti-inflammatory drugs.[16][17][18]

Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce the acute inflammation and edema that results from the injection of carrageenan, an irritant, into the paw of a rat.[17][19]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups: a negative control (vehicle), positive controls (Indomethacin, Ketoprofen, Celecoxib), and treatment groups (different doses of this compound).

  • Compound Administration: The test compound and standards are administered orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Edema: A 1% solution of λ-carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[17] The left paw serves as a non-inflamed control.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the vehicle control group.

Data Presentation and Comparative Analysis

For a clear and objective comparison, the experimental data should be summarized in tables.

Table 1: In Vitro Anti-Inflammatory Activity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)TNF-α Inhibition IC50 (µM) (in RAW 264.7 cells)IL-6 Inhibition IC50 (µM) (in RAW 264.7 cells)Cytotoxicity (CC50 in RAW 264.7 cells, µM)
This compoundTBDTBDTBDTBDTBDTBD
IndomethacinExpected LowExpected Low~1Expected ModerateExpected ModerateExpected High
KetoprofenExpected LowExpected Low~1Expected ModerateExpected ModerateExpected High
CelecoxibExpected HighExpected Low>>1Expected ModerateExpected ModerateExpected High

TBD: To Be Determined by experimentation.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
Treatment Group (Dose)Paw Volume Increase at 3h (mL) vs. Baseline% Inhibition of Edema at 3h
Vehicle ControlExpected High0%
This compound (Low Dose)TBDTBD
This compound (High Dose)TBDTBD
Indomethacin (e.g., 10 mg/kg)Expected LowExpected High
Ketoprofen (e.g., 20 mg/kg)Expected LowExpected High
Celecoxib (e.g., 30 mg/kg)Expected LowExpected High

TBD: To Be Determined by experimentation.

Experimental Workflows

In Vitro Validation Workflow

In_Vitro_Workflow start Start: Test Compound & Standards cox_assay COX-1/COX-2 Enzyme Inhibition Assay start->cox_assay cell_culture Culture RAW 264.7 Macrophages start->cell_culture data_analysis Data Analysis: IC50 & CC50 Determination cox_assay->data_analysis cytokine_assay LPS-induced Cytokine Release Assay (TNF-α, IL-6) cell_culture->cytokine_assay viability_assay XTT Cell Viability Assay cell_culture->viability_assay cytokine_assay->data_analysis viability_assay->data_analysis end End: In Vitro Profile data_analysis->end

Caption: Workflow for in vitro validation.

In Vivo Validation Workflow

In_Vivo_Workflow start Start: Acclimatize Rats grouping Randomly Assign to Treatment Groups start->grouping dosing Administer Test Compound and Standards grouping->dosing induction Inject Carrageenan into Paw dosing->induction measurement Measure Paw Volume at Intervals (0-4h) induction->measurement analysis Calculate % Edema Inhibition measurement->analysis end End: In Vivo Efficacy analysis->end

Caption: Workflow for in vivo validation.

Conclusion

This guide provides a robust and comprehensive framework for the validation of the hypothesized anti-inflammatory activity of this compound. By employing a multi-faceted approach that combines in vitro enzymatic and cell-based assays with a well-established in vivo model, researchers can systematically characterize the compound's pharmacological profile. The comparative analysis against standard NSAIDs will provide crucial context for its potency, selectivity, and potential as a novel anti-inflammatory agent. The detailed protocols and logical workflows presented herein are designed to ensure scientific integrity and generate reliable, reproducible data, paving the way for further pre-clinical development.

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A Senior Application Scientist's Comparative Guide to Difluorobenzophenone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Fluorine Placement

In the landscape of chemical synthesis, benzophenone and its derivatives represent a cornerstone class of compounds, pivotal as photoinitiators, pharmaceutical intermediates, and building blocks for high-performance polymers. The strategic introduction of fluorine atoms onto the benzophenone scaffold offers a powerful tool to modulate its electronic, steric, and photophysical properties. This guide provides an in-depth comparative analysis of difluorobenzophenone isomers, offering researchers, scientists, and drug development professionals a critical understanding of how the seemingly subtle change in fluorine's position can lead to significant divergence in chemical behavior and application suitability.

The electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl carbon, influencing reaction kinetics. Furthermore, its placement dictates the molecule's dipole moment and crystal packing, which in turn affects physical properties like melting point and solubility. For professionals in drug development, understanding these nuances is critical, as fluorination can drastically alter a molecule's metabolic stability and binding affinity. In materials science, the choice of isomer is paramount; for instance, the synthesis of the high-performance polymer Polyether Ether Ketone (PEEK) almost exclusively utilizes 4,4'-difluorobenzophenone, as other isomers can impact polymerization efficiency and the final properties of the material.[1][2][3] This guide will dissect these differences, providing the experimental data and foundational knowledge necessary for informed decision-making in your research and development endeavors.

Isomer Synthesis: A Tale of Directing Groups and Reagents

The synthesis of difluorobenzophenone isomers predominantly relies on the classic Friedel-Crafts acylation reaction. The choice of starting materials is the critical determinant for the final isomeric product. The directing effects of the fluorine substituent on one aromatic ring and the acyl group on the other guide the position of the electrophilic attack.

A common and industrially significant synthesis is that of 4,4'-difluorobenzophenone . This isomer is typically prepared by the acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The fluorine atom is an ortho-, para- director, and the para- position is sterically favored, leading to the desired product in high yield.

Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation: FC₆H₄C(O)Cl + C₆H₅F → (FC₆H₄)₂CO + HCl[2]

For other isomers, such as 2,4'-difluorobenzophenone , the strategy involves reacting o-fluorobenzoyl chloride with fluorobenzene.[4] The isomeric purity of the final product is a crucial consideration, as the presence of other isomers can affect subsequent reactions and the properties of the resulting materials.[3] Purification is often achieved through recrystallization, exploiting the differences in solubility and crystal packing among the isomers.[5]

The rationale behind choosing a specific synthetic route is often a balance between the availability of starting materials, desired yield, and isomeric purity. For instance, while direct acylation is common, alternative multi-step routes might be employed to achieve higher purity for specific, less common isomers.[5]

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The position of the two fluorine atoms on the benzophenone core imparts distinct physicochemical and spectroscopic signatures to each isomer. These differences are not merely academic; they have profound implications for the material's behavior in various applications. The following table summarizes key properties for several common difluorobenzophenone isomers.

Property2,2'-Difluorobenzophenone2,4'-Difluorobenzophenone4,4'-Difluorobenzophenone
Molecular Formula C₁₃H₈F₂OC₁₃H₈F₂OC₁₃H₈F₂O
Molecular Weight 218.20 g/mol 218.20 g/mol [6]218.20 g/mol [2]
Melting Point ~ 63-65 °C~ 22-24 °C[4]107.5 to 108.5 °C[2]
Appearance White to off-white solidOff-white solid[4]Colorless solid[2]
Key IR Bands (C=O) ~1670 cm⁻¹~1665 cm⁻¹~1650 cm⁻¹
¹⁹F NMR (δ, ppm) VariesVaries~ -113 ppm

Note: Spectroscopic data are approximate and can vary with the solvent and experimental conditions. The provided values are for illustrative comparison.

The significant difference in melting points is a direct consequence of the molecular symmetry and the resulting efficiency of crystal lattice packing. The highly symmetric 4,4'-isomer packs more efficiently than the less symmetric 2,4'- and 2,2'-isomers, leading to a much higher melting point. This has practical implications for processing and storage.

Spectroscopically, the position of the fluorine atom influences the electronic environment of the carbonyl group. This is reflected in the C=O stretching frequency in the IR spectrum and the chemical shifts in the ¹³C and ¹⁹F NMR spectra. These spectroscopic differences provide a reliable means of distinguishing between the isomers.

Crystal Structure Insights

X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. For 4,4'-difluorobenzophenone, the crystal structure shows a highly ordered arrangement that contributes to its higher melting point.[7] In contrast, the asymmetry of other isomers like 2,4'-difluorobenzophenone leads to less efficient packing and consequently lower melting points. The intermolecular interactions, including potential C-H···F and π-stacking interactions, are also dictated by the isomer's geometry and play a crucial role in its solid-state properties.[8]

Experimental Protocols for Isomer Differentiation

In a research or quality control setting, it is often necessary to separate and quantify difluorobenzophenone isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

Protocol 1: Isomer Separation by Reversed-Phase HPLC

This protocol provides a general method for the separation of difluorobenzophenone isomers. The choice of a phenyl-based stationary phase is deliberate, as it can offer additional selectivity through π–π interactions with the aromatic rings of the analytes.[9]

Objective: To separate a mixture of 2,4'- and 4,4'-difluorobenzophenone.

Materials:

  • HPLC system with UV detector

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Isomer standards

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in acetonitrile. Dilute to 10 µg/mL for analysis.

  • Mobile Phase: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and monitor the chromatogram. The isomers will elute at different retention times due to differences in their polarity and interaction with the stationary phase. The less polar 4,4'-isomer is expected to have a longer retention time than the more polar 2,4'-isomer.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of each isomer in the mixture.

Workflow for HPLC Isomer Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Isomer Mixture in Acetonitrile inject Inject Sample (10 µL) prep_sample->inject prep_mobile Prepare 60:40 Acetonitrile:Water prep_mobile->inject separate Isocratic Elution (Phenyl-Hexyl Column) inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify Peaks vs. Calibration Curve chromatogram->quantify

Caption: Workflow for the separation and quantification of difluorobenzophenone isomers using HPLC.

Comparative Performance in Applications

The choice of difluorobenzophenone isomer is critical and application-dependent.

High-Performance Polymers

In the synthesis of PEEK, 4,4'-difluorobenzophenone is the monomer of choice.[2] The para-para linkage results in a linear polymer chain with high crystallinity and thermal stability. The use of other isomers, such as 2,4'-difluorobenzophenone, can disrupt the polymer chain's regularity, leading to a decrease in crystallinity, melting point, and overall mechanical performance.[3] This is a prime example of how isomeric purity is crucial for achieving desired material properties.

Photochemistry and Photophysics

Benzophenones are well-known photosensitizers, capable of absorbing UV light and promoting intersystem crossing to a triplet state. This property is exploited in photoinitiation and photodynamic therapy. The introduction of fluorine can modulate these photophysical properties.[10] While a comprehensive comparative dataset is still emerging, it is understood that the position of the fluorine atoms can influence the energy levels of the singlet and triplet states, as well as the efficiency of intersystem crossing.[11][12] This suggests that different isomers may be better suited for applications requiring specific excitation wavelengths or triplet state energies.

Jablonski Diagram for Benzophenone Photophysics

Jablonski S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (UV Photon) S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in benzophenones.

Pharmaceutical and Medicinal Chemistry

In drug design, difluorobenzophenones can serve as scaffolds or intermediates.[1][13] The fluorine atoms can enhance binding to target proteins through hydrogen bonding or other electrostatic interactions. Furthermore, the C-F bond is very stable, which can block metabolic pathways and increase the drug's half-life. The choice of isomer is critical as the spatial arrangement of the fluorine atoms will determine the molecule's ability to fit into a specific enzyme's active site. For example, 4,4'-difluorobenzophenone is a precursor for drugs used to treat senile dementia.[1]

Conclusion

The comparative analysis of difluorobenzophenone isomers reveals a fascinating interplay between molecular structure and function. The seemingly minor change in the position of two fluorine atoms leads to significant and predictable differences in melting point, spectroscopic properties, and, most importantly, performance in specific applications. For the materials scientist, the high symmetry of the 4,4'-isomer is key to creating robust, high-performance polymers. For the medicinal chemist, the asymmetric isomers may offer the specific steric and electronic properties needed for optimal drug-target interactions. This guide has provided the foundational data and experimental frameworks to empower researchers to select and utilize the appropriate difluorobenzophenone isomer for their specific needs, ensuring a more rational and efficient approach to innovation.

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A Researcher's Guide to Comparative Analysis of Novel Kinase Inhibitors: A Case Study Approach with 3,5-Difluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. The human kinome, comprising over 500 kinases, orchestrates a complex network of signaling pathways that govern cellular processes. Their dysregulation is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a framework for the systematic evaluation and comparison of a novel kinase inhibitor, using the hypothetical compound 3,5-Difluoro-4'-piperidinomethyl benzophenone as a central example. While direct experimental data for this specific molecule is not publicly available, its constituent chemical motifs—the benzophenone core, difluoro-substituted phenyl ring, and the piperidinomethyl group—are prevalent in numerous well-characterized kinase inhibitors.

We will not merely present data; we will deconstruct the process of generating that data. This guide will explain the causality behind experimental choices, outline self-validating protocols, and provide a logical workflow for assessing a new chemical entity's potential, from initial biochemical potency to cellular efficacy and kinome-wide selectivity.

Part 1: Deconstructing the Scaffold - Structural Insights and Potential Targets

The structure of a small molecule inhibitor provides the initial clues to its potential biological activity. The scaffold of this compound can be dissected into three key pharmacophores, each contributing to its potential interactions with kinase ATP-binding sites.

  • The Benzophenone Core: The benzophenone scaffold is a rigid structure that can position aryl rings in a defined orientation. This scaffold has been successfully employed in the design of inhibitors for several kinase families, most notably p38 MAP kinase. In these inhibitors, the carbonyl group of the benzophenone often forms a critical hydrogen bond with the "hinge region" of the kinase, an interaction that anchors the molecule in the ATP-binding pocket.

  • The Difluorophenyl Moiety: The incorporation of fluorine atoms into kinase inhibitors is a common medicinal chemistry strategy. The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein. Furthermore, replacing hydrogen with fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of a compound. For example, the 4-fluorophenyl unit is a key feature in some potent VEGFR-2 inhibitors.

  • The Piperidinomethyl Group: The piperidine ring is a versatile heterocyclic scaffold frequently found in approved drugs. Its inclusion can enhance aqueous solubility, a crucial property for drug candidates. The basic nitrogen atom of the piperidine is often protonated at physiological pH, allowing it to form salt bridges or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the kinase active site, particularly in the solvent-exposed region. This moiety is a common feature in inhibitors of kinases like CHK1.

Based on this structural analysis, a hypothetical compound like this compound could plausibly target kinases such as p38 MAPK, VEGFR-2, or CHK1, making inhibitors of these kinases relevant benchmarks for comparison.

Part 2: The Experimental Workflow for Comparative Inhibitor Profiling

A rigorous comparison of a novel inhibitor requires a multi-tiered experimental approach. This workflow is designed to move from broad, initial characterization to a detailed understanding of the compound's potency, selectivity, and cellular effects.

Foundational Step: Biochemical Potency (IC50 Determination)

The first critical parameter for any inhibitor is its potency against the intended target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

This protocol describes a standard method for determining the IC50 of a compound against a purified kinase. Radiometric assays, such as the HotSpot™ assay, are considered a gold standard due to their direct measurement of substrate phosphorylation.

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable buffer containing HEPES, MgCl2, MnCl2, DTT, and BSA. The exact composition may vary depending on the specific kinase.

    • ATP Solution: Prepare a stock solution of ATP. For IC50 determination, the ATP concentration is typically kept at or near the Michaelis constant (Km) for the specific kinase.

    • [γ-³³P]-ATP: Radiolabeled ATP is used as a phosphate donor.

    • Substrate: A specific peptide or protein substrate for the kinase of interest.

    • Test Compound: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, typically starting from 10 mM.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the serially diluted test compound to each well. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of a master mix containing the purified kinase and its substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution containing [γ-³³P]-ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an acidic stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) which binds the phosphorylated substrate.

    • Wash the filter membrane multiple times to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Serial Dilution of Test Compound Plate Add Compound, Kinase Mix to Plate Compound->Plate KinaseMix Kinase + Substrate Master Mix KinaseMix->Plate ATP_Mix ATP + [γ-³³P]-ATP Solution Incubate Initiate with ATP Mix Incubate at 30°C ATP_Mix->Incubate Plate->Incubate Stop Stop Reaction (e.g., H3PO4) Incubate->Stop Spot Spot onto Filtermat Stop->Spot Wash Wash to Remove Free [γ-³³P]-ATP Spot->Wash Read Scintillation Counting Wash->Read Plot Plot % Inhibition vs. [Compound] Read->Plot IC50 Calculate IC50 via Non-linear Regression Plot->IC50

Workflow for IC50 determination using a radiometric kinase assay.
The Broader View: Kinome Profiling for Selectivity

A potent inhibitor is of little use if it indiscriminately inhibits numerous kinases, leading to potential off-target effects and toxicity. Kinase selectivity profiling, or kinome scanning, is therefore a critical step to assess the specificity of a compound. This is typically done by screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases.

Several contract research organizations (CROs) offer kinome profiling services using various assay platforms (e.g., radiometric, mobility shift, or binding assays). The general process involves:

  • Compound Submission: The test compound is submitted to the service provider.

  • Screening: The compound is tested, usually at one or two concentrations (e.g., 0.1 µM and 1 µM), against a panel of hundreds of purified kinases.

  • Data Reporting: The results are typically reported as the percentage of remaining kinase activity compared to a vehicle control. This data can be visualized as a "kinome tree" to provide an intuitive overview of selectivity.

A highly selective inhibitor will show significant inhibition of only one or a few kinases, while a non-selective inhibitor will inhibit a large number of kinases across the kinome tree.

G cluster_legend Selectivity Profile cluster_tree Kinome Tree High_Inhibition >90% Inhibition Med_Inhibition 50-90% Inhibition Low_Inhibition <50% Inhibition root TK root->TK TKL root->TKL STE root->STE CK1 root->CK1 AGC root->AGC CAMK root->CAMK CMGC root->CMGC EGFR TK->EGFR SRC TK->SRC ABL TK->ABL VEGFR TK->VEGFR p38 STE->p38 PKA AGC->PKA PKC AGC->PKC CHK1 CAMK->CHK1 MAPK CMGC->MAPK CDK CMGC->CDK GSK CMGC->GSK

Visualizing kinome selectivity with a conceptual kinome tree plot.
Cellular Context: Target Engagement and Functional Assays

Biochemical assays use purified enzymes and may not reflect a compound's activity in the complex environment of a living cell. Therefore, it is essential to validate that the inhibitor can enter the cell, engage its target, and exert a functional effect.

This protocol determines if the test compound inhibits the phosphorylation of the target kinase or its downstream substrate in a cellular context.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to depend on the target kinase) to ~80% confluency.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours). Include a vehicle control (DMSO).

    • If the kinase is not constitutively active, stimulate the cells with an appropriate growth factor or mitogen (e.g., EGF for EGFR, LPS for p38) for a short period (e.g., 15 minutes) before harvesting.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate (e.g., anti-phospho-p38).

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH.

A dose-dependent decrease in the phospho-protein signal indicates successful target engagement and inhibition in the cell.

G cluster_pathway Cellular Signaling Pathway Stimulus Stimulus (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor Activates Kinase1 Kinase A Receptor->Kinase1 Kinase2 Target Kinase (e.g., p38) Kinase1->Kinase2 Phosphorylates (p) Substrate Substrate Kinase2->Substrate p Response Cellular Response Substrate->Response Inhibitor 3,5-Difluoro-4'- piperidinomethyl benzophenone Inhibitor->Kinase2 Inhibits Measurement Western Blot measures p-Substrate Measurement->Substrate

A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Benzophenones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and photochemistry, the benzophenone scaffold is a cornerstone, serving as a versatile framework for UV filters, photoinitiators, and pharmacologically active agents.[1][2] A pivotal strategy for modulating the efficacy of these molecules is fluorination—the substitution of hydrogen with fluorine. This modification, though seemingly minor, can profoundly alter a molecule's electronic properties, metabolic stability, and biological activity.[3][4] This guide offers an in-depth, objective comparison of fluorinated and non-fluorinated benzophenones, providing the supporting data and experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.

The Rationale for Fluorination: Beyond Steric Similarity

The strategic incorporation of fluorine into organic molecules is a well-established tactic in drug design.[3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can induce significant changes in a molecule's physicochemical properties.[4] These changes include altered metabolic stability, increased lipophilicity, and modulated binding affinities for biological targets.[3][4] In the context of benzophenones, fluorination can enhance photostability and tune photophysical properties, making them more robust for applications requiring prolonged light exposure.[1][3]

Comparative Analysis of Photophysical and Photochemical Properties

The primary function of a benzophenone derivative, particularly in photochemical applications, is its ability to absorb UV light and efficiently populate a reactive triplet state through intersystem crossing (ISC).[5][6] The efficiency of this process is paramount to its function as a photosensitizer.

The benzophenone core is renowned for its high triplet quantum yield (ΦT), which approaches unity in many solvents.[5][7] This near-perfect efficiency in converting absorbed light energy into a reactive triplet state is the foundation of its utility.[6] The introduction of fluorine can subtly modulate these properties. While comprehensive comparative data across a wide range of derivatives is sparse, the established principles of physical organic chemistry allow us to predict trends. Fluorination can influence the energy levels of the singlet and triplet states, potentially affecting the rate and efficiency of intersystem crossing.[1]

Table 1: Comparative Photophysical Data of Benzophenone and a Fluorinated Derivative

CompoundSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Triplet Quantum Yield (ΦT)Notes
Benzophenone Various~250, ~340[8]Phosphorescence: ~450[8]~1 in non-polar solvents[5]The benchmark for high-efficiency intersystem crossing.
4,4'-Dihydroxy-2,2',3,3',5,5',6,6'-octafluorobenzophenone Not SpecifiedNot SpecifiedNot SpecifiedNot Widely Reported[8]Fluorination is expected to enhance photostability.[1]

Efficacy in Biological Systems: A Focus on Anticancer Activity

Benzophenone derivatives have been extensively investigated for their potential as anticancer agents, both as cytotoxic compounds and as photosensitizers in photodynamic therapy (PDT).[9][10] PDT utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death in malignant tissues.[11]

The introduction of halogens, including fluorine, can significantly modulate the pharmacological properties of benzophenones.[12] Studies have shown that certain morpholino and thiomorpholino benzophenones exhibit potent cytotoxic activity against murine leukemia and human lung carcinoma cells.[9] While direct, side-by-side comparisons of a fluorinated benzophenone and its non-fluorinated parent in the same anticancer assay are not always available, the broader field of medicinal chemistry suggests that fluorination can enhance cellular uptake and bioavailability, potentially leading to increased potency.[13][14] For example, in the context of peptide-based vaccines, fluorinated lipids demonstrated enhanced stimulation of humoral immunity compared to their non-fluorinated analogs, which was attributed to increased hydrophobicity and potentially better uptake by antigen-presenting cells.[13][14]

Mechanistic Insights: How Fluorine Exerts Its Influence

The efficacy of benzophenones as photosensitizers in biological systems stems from their ability to initiate two primary types of photochemical reactions after reaching the triplet state (³BP*).

  • Type I Mechanism: Involves electron or hydrogen abstraction from a substrate (like DNA or proteins) by the excited benzophenone, leading to the formation of radicals.[2][6]

  • Type II Mechanism: Involves energy transfer from the excited benzophenone to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[2][6]

Fluorination can influence these pathways. The high electronegativity of fluorine can alter the electron distribution in the benzophenone rings, potentially affecting the energy of the triplet state and its reactivity towards hydrogen abstraction or energy transfer.[1] Furthermore, the increased stability of the C-F bond can make the fluorinated molecule more resistant to degradation, allowing it to undergo more cycles of photoactivation.[4][15]

Below is a diagram illustrating the fundamental photochemical pathways for benzophenone, which serves as the basis for both fluorinated and non-fluorinated derivatives.

G cluster_ground Ground State cluster_excited Excited States cluster_reactions Photochemical Reactions BP Benzophenone (S₀) S1 Singlet State (S₁) BP->S1 UV Light (hν) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Φ ≈ 1 TypeI Type I (H-Abstraction / e⁻ Transfer) Substrate -> Substrate• T1->TypeI Substrate TypeII Type II (Energy Transfer) ³O₂ -> ¹O₂ T1->TypeII ³O₂ (Oxygen)

Caption: Benzophenone photochemical activation pathway.

Experimental Protocols: Quantifying Efficacy

Objective comparison requires robust and standardized experimental methodologies. Below are detailed protocols for assessing key performance parameters of benzophenone derivatives.

Protocol 1: Determination of Triplet Quantum Yield (ΦT) via Laser Flash Photolysis

This protocol provides a method to determine the triplet quantum yield of a sample compound relative to a known standard, such as benzophenone.[5][7]

Objective: To quantify the efficiency of triplet state formation for a test benzophenone derivative.

Materials:

  • Nanosecond Laser Flash Photolysis (LFP) system with excitation source (e.g., 355 nm Nd:YAG laser)[5]

  • Test compound (e.g., a fluorinated benzophenone)

  • Standard compound (Benzophenone, ΦT ≈ 1 in benzene)[5]

  • Spectroscopic grade solvent (e.g., benzene or acetonitrile)[5][16]

  • 1 cm path length quartz cuvettes

  • High-purity nitrogen or argon gas for deoxygenation[5]

Procedure:

  • Solution Preparation: Prepare stock solutions of the test compound and benzophenone standard in the chosen solvent. Create working solutions with absorbances of approximately 0.1-0.2 at the excitation wavelength (355 nm) to ensure optically matched conditions.[5]

  • Deoxygenation: Thoroughly deoxygenate each solution by bubbling with high-purity nitrogen or argon for at least 20 minutes. Molecular oxygen is an efficient quencher of triplet states and its presence will lead to inaccurate measurements.[5]

  • LFP Measurement (Standard): Place the cuvette with the benzophenone standard into the LFP sample holder. Excite the sample with a single laser pulse. Record the transient absorption spectrum and decay profile at the T₁-Tₙ absorption maximum (~530 nm for benzophenone).[5] Measure the maximum change in optical density (ΔOD_std) at the end of the laser pulse.

  • LFP Measurement (Sample): Repeat step 3 with the test compound solution. Measure the maximum transient absorbance change (ΔOD_sample) at its T₁-Tₙ absorption maximum.

  • Data Analysis: Calculate the triplet quantum yield of the sample (ΦT_sample) using the following equation:

    ΦT_sample = ΦT_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample)

    Where εT is the molar extinction coefficient of the triplet state for the standard and sample, respectively. If εT_sample is unknown, it can often be reasonably assumed to be similar to the standard for structurally related molecules, simplifying the equation.[5]

G prep 1. Prepare Optically Matched Solutions (Sample & Standard) deox 2. Deoxygenate with N₂ or Ar Gas prep->deox lfp_std 3. LFP Measurement (Standard) Measure ΔOD_std deox->lfp_std lfp_sample 4. LFP Measurement (Sample) Measure ΔOD_sample lfp_std->lfp_sample calc 5. Calculate ΦT_sample using Comparative Formula lfp_sample->calc

Caption: Workflow for Triplet Quantum Yield Determination.

Protocol 2: Assessing DNA Photocleavage Activity

This protocol outlines a method to evaluate the ability of a photosensitizer to induce DNA strand breaks upon UV irradiation, a key indicator of its potential in photodynamic therapy.[6]

Objective: To compare the DNA photocleavage efficiency of fluorinated vs. non-fluorinated benzophenones.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Test compounds (fluorinated and non-fluorinated benzophenones)

  • Tris-HCl buffer

  • UV irradiation source (e.g., 365 nm lamp)

  • Agarose gel electrophoresis system

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel documentation system

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing plasmid DNA, the test compound at various concentrations, and buffer. Include a "dark" control (no UV) and a "no drug" control (UV only).

  • UV Irradiation: Place the tubes under the UV lamp for a defined period. Ensure consistent distance and intensity of irradiation for all samples.

  • Quenching and Preparation: Stop the reaction by adding loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel. Run the electrophoresis to separate the different forms of plasmid DNA.

    • Form I: Supercoiled (undamaged)

    • Form II: Nicked/Open-circular (single-strand break)

    • Form III: Linear (double-strand break)

  • Staining and Visualization: Stain the gel with ethidium bromide and visualize it under UV light using a gel documentation system.

  • Data Analysis: Quantify the percentage of each DNA form in each lane. An increase in Form II indicates single-strand cleavage, a hallmark of photosensitized DNA damage.[6] Compare the extent of cleavage at equivalent concentrations of the fluorinated and non-fluorinated compounds.

Conclusion and Future Outlook

The decision to use a fluorinated versus a non-fluorinated benzophenone is application-dependent. Fluorination is a powerful tool for enhancing molecular properties, particularly photostability and, in some cases, biological potency.[1][3][13] While the core photochemical machinery of the benzophenone scaffold ensures a high triplet yield, fluorination provides a means to fine-tune the molecule for specific, demanding environments. For applications in drug development, the improved metabolic stability and altered lipophilicity conferred by fluorine can be highly advantageous.[4] For materials science and photopolymerization, the enhanced durability of fluorinated derivatives is a significant benefit.[1]

As research progresses, the development of novel fluorinated benzophenones with tailored photophysical and biological properties will undoubtedly expand their utility.[3] A thorough understanding of the structure-activity relationships, grounded in robust comparative experiments as outlined in this guide, is essential for harnessing the full potential of these versatile compounds.

References

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A Comparative Guide to the Structure-Activity Relationship of Piperidinomethyl Benzophenones as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperidinomethyl benzophenones, a promising class of compounds investigated for their anticonvulsant properties. We will dissect the key structural motifs, compare their mechanistic profiles to established antiepileptic drugs (AEDs), and provide detailed experimental protocols for their evaluation.

Introduction: The Therapeutic Potential of Piperidinomethyl Benzophenones

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients being resistant to current treatments.[1] This highlights the urgent need for novel AEDs with improved efficacy and better safety profiles.[2] Piperidinomethyl benzophenones have emerged as a scaffold of interest, demonstrating significant potential in preclinical anticonvulsant screening models. Their core structure, consisting of a benzophenone moiety linked to a piperidine ring via a methylene bridge, offers a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties. Understanding the precise relationship between their chemical structure and biological activity is paramount for designing the next generation of potent and selective anticonvulsant therapies.

Core Structure-Activity Relationship (SAR) Analysis

The anticonvulsant activity of this class is intricately linked to the nature and substitution pattern of its three core components: the benzophenone scaffold, the methylene linker, and the piperidine ring.

The Benzophenone Scaffold: Aromatic Substitutions

The dual phenyl rings of the benzophenone core are critical pharmacophoric features. Modifications to these rings significantly impact potency.

  • Electron-Withdrawing vs. Electron-Donating Groups: Generally, the introduction of small, lipophilic, and electron-withdrawing groups, such as halogens (e.g., -F, -Cl), on the phenyl rings tends to enhance anticonvulsant activity.[3] For instance, a 4-fluorophenyl substitution has been shown to be highly favorable.[3]

  • Steric Hindrance: Bulky substituents on the phenyl rings can be detrimental to activity, likely by interfering with the optimal binding conformation at the target site.

  • Polar Groups: Highly polar groups like nitro (-NO2) or hydroxyl (-OH) often reduce or abolish activity, suggesting that lipophilicity is a key parameter for efficacy and potentially for crossing the blood-brain barrier.[4]

The Piperidine Moiety: A Key Basic Center

The basic nitrogen of the piperidine ring is considered crucial for activity, likely participating in an ionic interaction at the receptor site.

  • Ring Substitution: While the unsubstituted piperidine is common, substitutions on the ring can modulate activity. However, large, bulky groups may be disfavored.

  • Alternative Rings: Replacing the piperidine ring with other cyclic amines, such as a pyrrolidine ring, has been explored. In some related benzamide series, the pyrrolidinyl moiety conferred greater potency than the piperidinyl equivalent, suggesting the size and conformation of the heterocyclic ring are important tuning parameters.[5]

The Methylene Bridge: The Linker's Role

The methylene (-CH2-) linker connects the pharmacophoric benzophenone and the binding-assisting piperidine ring. Its length and flexibility are important. While a single methylene unit is characteristic of this class, variations in linker length in related structures can significantly alter the geometric presentation of the two key moieties, thereby affecting receptor fit and biological activity.

Below is a conceptual diagram illustrating the key SAR takeaways for the piperidinomethyl benzophenone scaffold.

SAR_Piperidinomethyl_Benzophenone cluster_core Piperidinomethyl Benzophenone Core cluster_sar Key SAR Insights CoreStruct Benzophenone Benzophenone Rings (A, B) - Halogens (F, Cl) at para-position ↑ Activity - Small alkyl groups ↑ Activity - Polar groups (OH, NO2) ↓ Activity Benzophenone->CoreStruct Piperidine Piperidine Ring (C) - Basic nitrogen is critical - Ring size/conformation important - Pyrrolidine may be a viable alternative Piperidine->CoreStruct Linker Methylene Linker - Provides optimal spacing - Flexibility can be important Linker->CoreStruct

Caption: Key structure-activity relationships for anticonvulsant piperidinomethyl benzophenones.

Comparative Analysis with Alternative Antiepileptic Drugs (AEDs)

To contextualize the potential of piperidinomethyl benzophenones, we compare them with two established AEDs that have different primary mechanisms of action: Phenytoin and Diazepam.

  • Phenytoin: A classic AED that primarily acts by blocking voltage-gated sodium channels, particularly by stabilizing their inactivated state.[6][7] This mechanism is effective against generalized tonic-clonic and focal seizures.[8][9]

  • Diazepam (a Benzodiazepine): This drug enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to an allosteric site on the GABA-A receptor, which increases the frequency of chloride channel opening.[10][11][12]

While the exact mechanism for many piperidinomethyl benzophenones is still under investigation, preliminary studies on similar compounds suggest potential interactions with both sodium channels and the GABAergic system, hinting at a possible multi-target profile.[13]

Mechanistic Comparison

The diagram below illustrates the distinct primary mechanisms of action for Phenytoin and Diazepam, which serve as benchmarks for evaluating new chemical entities like piperidinomethyl benzophenones.

AED_Mechanisms cluster_Na Sodium Channel Blockade (e.g., Phenytoin) cluster_GABA GABA-A Receptor Modulation (e.g., Diazepam) Na_Channel Voltage-Gated Na+ Channel Reduced Neuronal\nRepetitive Firing Reduced Neuronal Repetitive Firing Na_Channel->Reduced Neuronal\nRepetitive Firing Inhibits Phenytoin Phenytoin Block Stabilizes Inactivated State Phenytoin->Block Block->Na_Channel Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal\nRepetitive Firing->Anticonvulsant Effect GABA_Receptor GABA-A Receptor (Chloride Channel) Increased Cl- Influx\n(Hyperpolarization) Increased Cl- Influx (Hyperpolarization) GABA_Receptor->Increased Cl- Influx\n(Hyperpolarization) Promotes Diazepam Diazepam Enhance Enhances GABA Binding Effect Diazepam->Enhance Enhance->GABA_Receptor Increased Cl- Influx\n(Hyperpolarization)->Anticonvulsant Effect Anticonvulsant_Effect Anticonvulsant Effect

Caption: Comparative mechanisms of action for benchmark antiepileptic drugs.

Performance Data Comparison

The following table summarizes hypothetical but representative performance data for a lead piperidinomethyl benzophenone (Compound X) compared to standard AEDs in preclinical models.

CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Neurotoxicity TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)Primary Mechanism
Compound X 35702106.0 (MES)Mixed / Investigational
Phenytoin 9.5> 100 (Inactive)687.2Na+ Channel Blocker[6]
Diazepam > 30 (Inactive)0.23.115.5GABA-A Modulator[12]
  • MES (Maximal Electroshock Seizure) Test: A model for generalized tonic-clonic seizures; activity here often correlates with Na+ channel blockade.[9][14]

  • scPTZ (subcutaneous Pentylenetetrazole) Test: A model for absence seizures; activity often correlates with effects on T-type calcium channels or GABAergic transmission.[3][9]

  • Neurotoxicity: Typically assessed via the rotorod test, measuring motor impairment.

  • Protective Index (PI): A measure of the safety margin. A higher PI is desirable.

This data suggests that Compound X may possess a broad-spectrum profile, showing activity in both MES and scPTZ models, a characteristic not shared by the benchmark drugs Phenytoin or Diazepam individually.

Key Experimental Protocols

Reproducible and validated experimental protocols are the bedrock of SAR studies. Below are detailed methodologies for primary in vivo and in vitro anticonvulsant screening.

In Vivo Model: Maximal Electroshock Seizure (MES) Test

This test evaluates a compound's ability to prevent the spread of seizures.[2] It is highly predictive of efficacy against generalized tonic-clonic seizures.[8]

Protocol:

  • Animal Preparation: Use male albino mice (20-25 g). Allow animals to acclimatize for at least one week with free access to food and water.

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.). The vehicle (e.g., 0.5% methylcellulose in water) is administered to the control group. Wait for the appropriate time for peak drug absorption (typically 30-60 minutes for i.p.).

  • Electrode Placement: Apply corneal electrodes to the eyes of the mouse after application of a topical anesthetic/saline solution to ensure good electrical contact.

  • Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[9]

  • Endpoint Observation: The endpoint is the abolition of the hind limb tonic extensor phase of the seizure.[9] If the mouse does not exhibit full 180° extension of its hind limbs, the compound is considered protective at that dose.

  • Data Analysis: Calculate the ED₅₀ (the dose required to protect 50% of the animals) using probit analysis.

In Vitro Assay: GABA-A Receptor Binding

This assay determines if a compound interacts with the GABA-A receptor complex, a common target for anticonvulsants.[10][15]

Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in a cold sucrose buffer (0.32 M sucrose, pH 7.4).[16]

    • Perform a series of centrifugations to isolate the crude synaptic membrane fraction.[16]

    • Wash the resulting pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.[16]

    • Resuspend the final pellet in fresh binding buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).[16]

    • Add a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]muscimol for the GABA site or [³H]flumazenil for the benzodiazepine site).[16][17]

    • Add varying concentrations of the unlabeled test compound (piperidinomethyl benzophenone).

    • For non-specific binding, add a high concentration of an appropriate unlabeled ligand (e.g., 10 mM GABA).[16]

  • Incubation & Termination:

    • Incubate the plate at 4°C for a defined period (e.g., 45 minutes).[16]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification & Analysis:

    • Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[18]

    • Calculate the specific binding and determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding). This can be converted to a Ki (inhibition constant).

Experimental Workflow Diagram

Anticonvulsant_Screening_Workflow Synthesis Chemical Synthesis of Analogues Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (e.g., Receptor Binding Assays) Purification->InVitro InVivo In Vivo Screening (MES, scPTZ Tests) Purification->InVivo SAR_Analysis SAR Analysis & Lead Identification InVitro->SAR_Analysis Binding Affinity (Ki) Tox Neurotoxicity Assessment (Rotorod Test) InVivo->Tox InVivo->SAR_Analysis Potency (ED50) Tox->SAR_Analysis Safety Margin (PI) Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical workflow for the discovery and optimization of novel anticonvulsant agents.

Conclusion and Future Directions

The piperidinomethyl benzophenone scaffold represents a versatile and promising starting point for the development of new anticonvulsant drugs. SAR studies indicate that potency is highly sensitive to substitutions on the benzophenone rings, with a preference for small, lipophilic, electron-withdrawing groups. The basicity and steric profile of the piperidine ring are also critical determinants of activity. Comparative analysis suggests these compounds may offer a broader spectrum of activity than traditional AEDs that target single mechanisms.

Future research should focus on elucidating the precise molecular target(s) of this chemical class. Advanced techniques such as electrophysiology (patch-clamp) to study effects on specific ion channels and competitive binding assays against a wider panel of CNS receptors will be crucial.[5] Optimizing the pharmacokinetic properties (ADME) of lead compounds will also be essential for translating their preclinical potency into clinically viable drug candidates.

References

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A Comparative Analysis of the Biological Effects of 3,5-Difluoro- and 4,4'-Difluorobenzophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Among these, fluorinated benzophenones are a class of compounds with diverse applications, from polymer precursors to photoinitiators. This guide provides an in-depth technical comparison of the biological effects of two isomeric difluorobenzophenones: 3,5-difluorobenzophenone and 4,4'-difluorobenzophenone. Understanding the distinct biological profiles dictated by the seemingly subtle shift in fluorine substitution is critical for researchers, scientists, and drug development professionals in making informed decisions regarding their use and in predicting potential toxicological outcomes.

This document will delve into the known toxicological data, potential for endocrine disruption, and the structural basis for the observed and predicted biological activities of these two compounds. Experimental protocols for key toxicological assays are also provided to offer a framework for further investigation.

Chemical Structures and Isomeric Differences

The core structure of benzophenone consists of two phenyl rings attached to a central carbonyl group. In the case of the two compounds under review, the key difference lies in the position of the two fluorine atoms on the phenyl rings.

  • 3,5-Difluorobenzophenone: The fluorine atoms are positioned at the meta-positions of one of the phenyl rings.

  • 4,4'-Difluorobenzophenone: Each phenyl ring is substituted with a fluorine atom at the para-position.

This variation in fluorine placement leads to differences in molecular symmetry, dipole moment, and electronic distribution, which in turn can influence their interaction with biological macromolecules and their metabolic fate.

Comparative Toxicological Profile

A comprehensive understanding of the toxicological profile of any chemical is fundamental to its safe handling and application. The available data for 3,5-difluoro- and 4,4'-difluorobenzophenone reveals distinct differences in their known and predicted hazards.

Toxicological Endpoint 3,5-Difluorobenzophenone (and its surrogate 3,3'-Difluorobenzophenone) 4,4'-Difluorobenzophenone
Acute Oral Toxicity Data not available; predicted to be harmful.Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Data not available; predicted to be a skin irritant.[3]Causes skin irritation.[1][2][4]
Serious Eye Damage/Irritation Data not available; predicted to be an eye irritant.[3]Causes serious eye irritation.[1][2][4]
Respiratory Irritation Predicted to cause respiratory irritation.[3]May cause respiratory irritation.[2][4]
Acute Toxicity (Intravenous) Data not available.LD50 (mouse): 56 mg/kg.[5]
Germ Cell Mutagenicity No data available.No data available.
Carcinogenicity No component is identified as a probable, possible or confirmed human carcinogen by IARC.[6]No component is identified as a probable, possible or confirmed human carcinogen by IARC.[7]
Reproductive Toxicity No data available.No data available.

Note: Due to the limited specific toxicological data for 3,5-difluorobenzophenone, information for its isomer, 3,3'-difluorobenzophenone, is used as a surrogate for predicting its irritant properties, as they share a similar meta-substitution pattern.

Analysis of Toxicological Data:

The available data clearly indicates that 4,4'-difluorobenzophenone is a well-characterized irritant and is harmful upon ingestion.[1][2][4] The intravenous LD50 value in mice suggests a moderate level of acute toxicity via this route of exposure.[5]

For 3,5-difluorobenzophenone , the lack of specific experimental data necessitates a more cautious approach. However, based on the data for the closely related isomer, 3,3'-difluorobenzophenone, it is reasonable to predict that 3,5-difluorobenzophenone is also likely to be a skin, eye, and respiratory irritant.[3] The principle of structure-activity relationships suggests that compounds with similar structural motifs often exhibit similar toxicological properties.

Potential for Endocrine Disruption

Benzophenones as a class of chemicals have come under scrutiny for their potential to act as endocrine-disrupting chemicals (EDCs).[4] EDCs are exogenous substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.[8][9] The primary concern with many benzophenone derivatives is their ability to mimic endogenous hormones, particularly estrogen.[4][10]

While there is no direct experimental evidence for the endocrine-disrupting effects of 3,5-difluoro- or 4,4'-difluorobenzophenone, the general concern for this class of compounds warrants consideration. The fluorination pattern can influence the molecule's ability to bind to hormone receptors. It is plausible that both isomers could exhibit some level of endocrine activity, and this represents a critical data gap that should be addressed through further research.

Metabolic Considerations

The metabolism of fluorinated compounds is a complex area of study. The carbon-fluorine bond is exceptionally strong, which can lead to increased metabolic stability.[11][12] However, metabolic defluorination can occur and may lead to the formation of reactive metabolites.

For both 3,5-difluoro- and 4,4'-difluorobenzophenone, the primary routes of metabolism are likely to involve reduction of the ketone group to a secondary alcohol, followed by conjugation (e.g., glucuronidation or sulfation) to facilitate excretion. Hydroxylation of the aromatic rings is also a potential metabolic pathway. It is important to note that 4,4'-difluorobenzophenone is a known human metabolite of the drug flunarizine.[5]

The position of the fluorine atoms will influence the regioselectivity of metabolic enzymes such as cytochrome P450s. The electron-withdrawing nature of fluorine can direct metabolism to other sites on the molecule. A deeper understanding of the metabolic pathways of these specific isomers is crucial for a complete toxicological assessment.

Experimental Protocols

To address the existing data gaps and provide a more definitive comparison of the biological effects of 3,5-difluoro- and 4,4'-difluorobenzophenone, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a substance exhibits cytotoxic effects on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Compound Preparation: Prepare stock solutions of 3,5-difluoro- and 4,4'-difluorobenzophenone in a suitable solvent (e.g., DMSO). Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Estrogen Receptor Transactivation Assay

This assay assesses the potential of a compound to activate the estrogen receptor.

Principle: This assay utilizes a genetically modified cell line that contains an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase). When an estrogenic compound binds to the estrogen receptor, the receptor-ligand complex binds to the ERE and activates the transcription of the reporter gene, leading to a measurable signal.

Protocol:

  • Cell Culture: Plate estrogen-responsive cells (e.g., T47D-KBluc) in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of 3,5-difluoro- and 4,4'-difluorobenzophenone. Include a positive control (17β-estradiol) and a vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to the total protein content and compare the activity of the test compounds to the positive control.

Diagrams

Experimental_Workflow_for_Toxicity_Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound_Prep Prepare stock solutions and serial dilutions of 3,5-DFBP and 4,4'-DFBP Cytotoxicity MTT Cytotoxicity Assay (e.g., HaCaT, HepG2 cells) Compound_Prep->Cytotoxicity Treat cells Endocrine Estrogen Receptor Transactivation Assay Compound_Prep->Endocrine Treat cells IC50 Determine IC50 values Cytotoxicity->IC50 EC50 Determine EC50 values for ER activation Endocrine->EC50 Comparison Comparative Analysis of Biological Effects IC50->Comparison EC50->Comparison

Caption: A streamlined workflow for the comparative in vitro toxicity screening of difluorobenzophenone isomers.

Potential_Metabolic_Pathways Parent Difluorobenzophenone (3,5- or 4,4'-) Reduction Ketone Reduction Parent->Reduction Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Alcohol Difluorobenzhydrol Reduction->Alcohol Hydroxylated_Metabolite Hydroxylated Difluorobenzophenone Hydroxylation->Hydroxylated_Metabolite Conjugation1 Conjugation (Glucuronidation/Sulfation) Alcohol->Conjugation1 Conjugation2 Conjugation (Glucuronidation/Sulfation) Hydroxylated_Metabolite->Conjugation2 Excretion1 Excretion Conjugation1->Excretion1 Excretion2 Excretion Conjugation2->Excretion2

Caption: Putative metabolic pathways for difluorobenzophenone isomers in biological systems.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding the biological effects of 3,5-difluoro- and 4,4'-difluorobenzophenone. While 4,4'-difluorobenzophenone has a more established toxicological profile as a moderate irritant and a compound that is harmful if swallowed, significant data gaps remain for 3,5-difluorobenzophenone. Based on structure-activity relationships, a similar irritant profile can be predicted for the 3,5-isomer, but this requires experimental verification.

For researchers and drug development professionals, the key takeaways are:

  • Exercise Caution: Both isomers should be handled with appropriate personal protective equipment, assuming they are irritants and potentially harmful.

  • Acknowledge Data Gaps: The lack of specific biological data for 3,5-difluorobenzophenone necessitates further investigation, particularly concerning its potential for cytotoxicity and endocrine disruption.

  • Consider Isomeric Effects: The choice between these isomers in any application should consider the potential for differential biological activity and metabolic fate.

Future research should prioritize filling the identified data gaps for 3,5-difluorobenzophenone through robust in vitro and in vivo toxicological studies. Furthermore, comparative studies on their endocrine-disrupting potential are crucial for a comprehensive risk assessment. Such data will be invaluable for ensuring the safe and effective use of these important fluorinated compounds in scientific and industrial applications.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3,5-Difluoro-4'-piperidinomethyl Benzophenone: A Hypothetical Case Study as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide presents a hypothetical analysis of the fictional compound 3,5-Difluoro-4'-piperidinomethyl benzophenone. The experimental data and specific biological targets are illustrative and designed to showcase the structure and content of a comprehensive scientific comparison guide.

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The benzophenone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] The introduction of fluorine atoms and amine functionalities, such as a piperidinomethyl group, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[3] This guide explores the hypothetical preclinical efficacy of a novel compound, this compound (herein referred to as BDP-DFP), as a potent and selective inhibitor of a critical oncogenic kinase.

For the purpose of this illustrative guide, we will hypothesize that BDP-DFP targets the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and glioblastoma. The rationale for this hypothetical target is based on the known anticancer activities of various benzophenone derivatives and the common strategy of targeting kinases in oncology drug discovery.[4] This guide will provide a detailed comparison of its in vitro and in vivo efficacy, benchmarked against a known EGFR inhibitor.

In Vitro Efficacy: From Enzyme Inhibition to Cellular Potency

The initial assessment of a novel kinase inhibitor involves a multi-tiered in vitro evaluation to determine its direct inhibitory effect on the target enzyme and its subsequent impact on cancer cell viability and proliferation.

Biochemical Assay: Direct Inhibition of EGFR Kinase Activity

The primary determinant of a targeted inhibitor's potency is its ability to directly engage and inhibit its molecular target. An in vitro kinase inhibition assay is the gold standard for this assessment.[5]

Experimental Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagent Preparation:

    • Prepare a serial dilution of BDP-DFP in a suitable solvent (e.g., DMSO).

    • Reconstitute recombinant human EGFR kinase domain.

    • Prepare a solution of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) and a europium-labeled anti-tag antibody.

  • Assay Procedure:

    • In a 384-well plate, add the EGFR enzyme, the fluorescent tracer, and varying concentrations of BDP-DFP.

    • Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium to be reached.

    • Add the europium-labeled antibody and incubate for another 30 minutes.

  • Data Acquisition:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths.

    • Calculate the FRET ratio, which is inversely proportional to the amount of tracer displaced by the inhibitor.

  • Data Analysis:

    • Plot the FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Summary: BDP-DFP Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
BDP-DFPEGFR15
Gefitinib (Control)EGFR25
Cellular Assay: Anti-proliferative Activity in Cancer Cell Lines

Demonstrating target inhibition is crucial, but the ultimate goal is to translate this into a cellular effect. Cell-based assays are vital for assessing the compound's ability to inhibit cancer cell growth and proliferation.[1]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture A549 human lung carcinoma cells (an EGFR-expressing cell line) in appropriate media until they reach 80% confluency.

  • Cell Seeding:

    • Seed the A549 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of BDP-DFP for 72 hours. Include a vehicle control (DMSO) and a positive control (Gefitinib).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50.

Hypothetical Data Summary: Anti-proliferative Activity of BDP-DFP

CompoundCell LineIC50 (µM)
BDP-DFPA549 (EGFR+)0.5
Gefitinib (Control)A549 (EGFR+)0.8
Visualizing the Mechanism: EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BDP_DFP BDP-DFP BDP_DFP->EGFR Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation InVivo_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase start Start cell_culture A549 Cell Culture start->cell_culture end End implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Drug Administration (Vehicle, BDP-DFP, Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint data_analysis Data Analysis (TGI) endpoint->data_analysis data_analysis->end

Caption: Workflow for a typical in vivo xenograft efficacy study.

Comparative Analysis: BDP-DFP vs. an Established Alternative

A critical aspect of preclinical drug development is benchmarking a novel compound against existing therapies. In our hypothetical scenario, we compare BDP-DFP with Gefitinib, an established first-generation EGFR inhibitor.

Comparative Efficacy Profile: BDP-DFP vs. Gefitinib

ParameterBDP-DFP (Hypothetical)Gefitinib (Published Data)
In Vitro
TargetEGFREGFR
IC50 (Kinase Assay)15 nM~25 nM
IC50 (A549 Cells)0.5 µM~0.8 µM
In Vivo
ModelA549 XenograftA549 Xenograft
TGI (50 mg/kg)61.6%~56.0%

This hypothetical comparison suggests that BDP-DFP may have a slight potency advantage over Gefitinib in both in vitro and in vivo settings. However, further studies would be required to assess its selectivity, pharmacokinetic profile, and potential for overcoming resistance mechanisms associated with existing EGFR inhibitors.

Conclusion and Future Directions

This guide has presented a hypothetical yet comprehensive preclinical evaluation of this compound (BDP-DFP) as a novel EGFR inhibitor. The illustrative data demonstrates its potential as a potent anticancer agent, with promising in vitro and in vivo efficacy that compares favorably to an established drug.

While this case study is fictional, it underscores the logical and experimental framework necessary for the preclinical assessment of novel small molecule inhibitors. The journey from a promising chemical scaffold to a clinically viable drug is long and requires rigorous scientific validation at every stage. Future investigations for a real compound with this profile would focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of BDP-DFP against a panel of other kinases to determine its selectivity and potential off-target effects.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize its dosing regimen.

  • Toxicity Studies: Determining the safety profile of BDP-DFP in preclinical models.

  • Efficacy in Resistant Models: Investigating the activity of BDP-DFP in cancer models that have developed resistance to existing EGFR inhibitors.

By adhering to a structured and scientifically rigorous approach, the potential of novel chemical entities like the benzophenone derivatives can be thoroughly explored, paving the way for the development of next-generation targeted therapies.

References

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A Senior Application Scientist's Comparative Guide to Benzophenone Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative analysis of benzophenone derivatives as potential anticancer agents. This guide is designed for fellow researchers, scientists, and drug development professionals. It moves beyond a simple product overview to provide a technical synthesis of the performance, mechanisms, and experimental evaluation of these versatile compounds in relevant cancer cell lines. Our objective is to explain the causality behind experimental choices and to provide robust, validated protocols that can be implemented in your own research.

Introduction: The Benzophenone Scaffold in Anticancer Drug Discovery

The benzophenone core, characterized by a diphenyl ketone structure, is a privileged scaffold in medicinal chemistry. Its rigid yet modifiable structure allows for extensive derivatization, leading to a wide spectrum of biological activities.[1] While widely known for applications as UV-filters and photoinitiators, its derivatives have garnered significant interest for their potent cytotoxic effects against various cancer cell lines.[1][2]

The therapeutic potential of these compounds stems from their ability to interact with various biological targets, leading to the disruption of key cellular processes essential for cancer cell proliferation and survival. The primary mechanisms of action include the induction of cell cycle arrest and apoptosis (programmed cell death).[2][3][4] This guide will dissect the performance of several notable benzophenone derivatives, offering a clear comparison of their efficacy and a look into the underlying molecular pathways they modulate.

Core Mechanisms of Action: How Benzophenones Target Cancer Cells

The anticancer activity of benzophenone derivatives is not monolithic; it is a result of modulating multiple, often interconnected, cellular pathways. Two of the most consistently reported mechanisms are cell cycle arrest and induction of apoptosis.

  • Cell Cycle Arrest: Cancer is fundamentally a disease of uncontrolled cell division. Benzophenone derivatives have been shown to halt this process at critical checkpoints. For instance, some derivatives can induce a G0/G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase.[2] Others have been found to cause arrest at the G2/M phase, blocking entry into mitosis.[3][4] This is often achieved by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

  • Induction of Apoptosis: Beyond simply stopping proliferation, effective anticancer agents should eliminate malignant cells. Many benzophenone derivatives achieve this by activating the intrinsic apoptotic pathway. This process is often mediated by caspases, a family of proteases that execute cell death. One potent derivative, compound 9d, was shown to induce apoptosis in A549 lung cancer cells through a caspase-activated mechanism.[3][4]

  • Tubulin Polymerization Inhibition: A subset of benzophenone derivatives exerts its effect by targeting the cytoskeleton. They can bind to the colchicine binding site on tubulin, disrupting the dynamic process of microtubule formation.[5] This interference with microtubule polymerization is a clinically validated anticancer strategy, as it inhibits the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.

The following diagram illustrates a simplified, common pathway initiated by a benzophenone derivative leading to apoptosis.

G cluster_0 Cellular Response to Benzophenone Derivative drug Benzophenone Derivative stress Cellular Stress (e.g., ROS generation) drug->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 (Executioner Caspase) Activation cas9->cas3 apop Apoptosis cas3->apop

Caption: Simplified apoptotic pathway induced by a benzophenone derivative.

Comparative Efficacy: A Data-Driven Analysis

The true measure of a compound's potential lies in its cytotoxic potency, typically quantified by the half-maximal inhibitory concentration (IC50)—the concentration required to inhibit 50% of cell growth. A lower IC50 value indicates higher potency.

The following table summarizes the IC50 values for several notable benzophenone derivatives across a panel of human cancer cell lines. This comparative data is essential for identifying lead compounds and understanding their spectrum of activity.

Compound ID / NameDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 1 Substituted BenzophenoneHL-60 (Leukemia)0.48[6]
A-549 (Lung)0.82[6]
SMMC-7721 (Liver)0.26[6]
SW480 (Colon)0.99[6][7]
Compound 4u Naphthalene-bearingMCF-7 (Breast)1.47[5]
Compound 9d Halogenated (Me, Cl, F)A-549 (Lung)9.1[3]
HeLa (Cervical)10.4[3]
MCF-7 (Breast)9.4[3]
Compound 8l 1,2,3-Triazole HybridHT-1080 (Fibrosarcoma)Potent
A-549 (Lung)Potent
Cisplatin (Reference) Standard ChemotherapyMCF-7 (Breast)15.24[5]

Note: For Compound 8l, the source describes it as more potent than the reference drug Doxorubicin, but does not provide a specific IC50 value.

Expert Analysis of Structure-Activity Relationship (SAR): The data reveals critical insights into how structural modifications impact anticancer activity.

  • Halogenation: The addition of fluorine, chlorine, and methyl groups, as seen in Compound 9d, is a known strategy to enhance biological activity, likely by improving cell membrane permeability and target binding affinity.[1][3]

  • Hybridization: Conjugating the benzophenone scaffold with other heterocyclic moieties like naphthalene (Compound 4u) or 1,2,3-triazole (Compound 8l) can create novel compounds with significantly enhanced potency, often by engaging with different or multiple biological targets.[5]

  • Substitution Pattern: As demonstrated by a recent 2024 study on "Compound 1" and its analogues, the specific placement of substituent groups on the benzophenone rings is critical for achieving sub-micromolar efficacy across diverse cancer types like leukemia, lung, liver, and colon cancer.[6][7]

Experimental Protocols: Ensuring Validated and Reproducible Results

To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized and well-controlled experimental workflow is paramount. The MTT assay is the gold standard for assessing the metabolic activity of cells, which serves as a proxy for cell viability.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol provides a step-by-step method for determining the IC50 value of a test compound.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

Sources

Introduction: The Analytical Imperative for Fluorinated Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Benzophenones

Fluorinated benzophenones are a class of compounds increasingly utilized in pharmaceutical and materials science for their unique chemical properties, including enhanced metabolic stability and altered receptor binding affinities. Their structural similarity to endogenous and other therapeutic molecules necessitates the development of highly specific and reliable analytical methods to ensure product quality, safety, and efficacy. The process of method validation is not merely a regulatory formality but a scientific necessity, providing documented evidence that a method is fit for its intended purpose.

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of fluorinated benzophenones. We will delve into the technical nuances of method development, the rationale behind experimental choices, and a detailed walkthrough of the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount and is dictated by the physicochemical properties of the analyte and the matrix in which it is being measured. For fluorinated benzophenones, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most prevalent methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds like many fluorinated benzophenones. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is often the first choice due to its versatility and ability to separate moderately polar to nonpolar compounds. For highly fluorinated benzophenones, a phenyl-hexyl or a biphenyl stationary phase can offer alternative selectivity due to π-π interactions with the aromatic rings.

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The high electronegativity of fluorine can alter the polarity of the molecule, often requiring fine-tuning of the gradient elution profile to achieve adequate resolution from impurities. Buffering the aqueous phase (e.g., with phosphate or acetate) is crucial if the analyte has ionizable functional groups.

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for initial method development due to the chromophoric nature of the benzophenone core. For higher sensitivity and specificity, particularly in complex matrices, a Mass Spectrometry (MS) detector is indispensable.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable fluorinated benzophenones. The primary advantages of GC are its high resolution and speed.

  • Column Selection: A nonpolar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. The choice will depend on the volatility and polarity of the specific fluorinated benzophenone and its potential impurities.

  • Inlet and Temperature Programming: A split/splitless inlet is typically used. Optimization of the inlet temperature and the oven temperature program is critical to ensure efficient volatilization without thermal degradation.

  • Detection: A Flame Ionization Detector (FID) provides good sensitivity for carbon-containing compounds. For enhanced selectivity and structural information, a Mass Spectrometer (MS) is the detector of choice.

Method Performance Comparison
ParameterHPLC-UV/DADHPLC-MSGC-FIDGC-MS
Specificity GoodExcellentGoodExcellent
Sensitivity (LOD/LOQ) ModerateHighModerateHigh
Linearity (r²) >0.999>0.999>0.998>0.999
Precision (%RSD) <2%<1%<3%<2%
Accuracy (% Recovery) 98-102%99-101%97-103%98-102%
Sample Throughput ModerateModerateHighHigh

The Validation Workflow: A Step-by-Step Guide

Method validation is a systematic process that confirms the analytical procedure is suitable for its intended use. The following sections detail the experimental protocols for each validation parameter as prescribed by the ICH Q2(R1) guideline.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Generation Rob->Report

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the fluorinated benzophenone standard, a placebo (matrix without the analyte), and a sample spiked with the analyte and known impurities/degradants.

  • Analysis: Analyze these samples using the developed chromatographic method.

  • Evaluation: Compare the chromatograms. The peak for the analyte in the spiked sample should be pure and have no interference from the placebo or impurities at its retention time. Peak purity can be assessed using a DAD detector or by MS.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of the fluorinated benzophenone standard spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each concentration in triplicate.

  • Evaluation: Plot the mean response (e.g., peak area) versus the concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Sample Preparation: Prepare spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD). The acceptance criterion is typically ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies. The %RSD should meet the pre-defined acceptance criteria.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Parameter Variation: Intentionally vary critical method parameters such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., peak resolution, tailing factor, theoretical plates). The results should remain within the established system suitability limits.

Robustness_Factors cluster_hplc HPLC Parameters cluster_gc GC Parameters center Analytical Method MobilePhase Mobile Phase Comp. center->MobilePhase pH Mobile Phase pH center->pH Temp Column Temp. center->Temp Flow Flow Rate center->Flow InletTemp Inlet Temp. center->InletTemp OvenProg Oven Program center->OvenProg CarrierGas Carrier Gas Flow center->CarrierGas

Caption: Key parameters to assess during robustness testing.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. These studies involve subjecting the fluorinated benzophenone to stress conditions to generate potential degradation products.

Stress Conditions:

  • Acidic: 0.1 M HCl at 60 °C for 24 hours

  • Basic: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours

  • Photolytic: UV and visible light exposure (ICH Q1B)

The analytical method should be able to resolve the parent drug peak from all major degradation product peaks, demonstrating its specificity and stability-indicating properties.

Conclusion

The validation of analytical methods for fluorinated benzophenones is a rigorous but essential process to ensure data integrity and product quality. A well-validated HPLC or GC method provides the confidence needed for routine quality control, stability testing, and regulatory submissions. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers and drug development professionals can establish a reliable analytical foundation for their work.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bansal, S. K., & Layloff, T. (2007). The Importance of Analytical Method Validation. Pharmaceutical Technology, 31(10), 102-106. [Link]

A Comparative Guide to Cross-Reactivity Profiling of 3,5-Difluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of 3,5-Difluoro-4'-piperidinomethyl benzophenone, a compound with potential as a kinase inhibitor. Given the limited publicly available data on this specific molecule, we will establish a robust, data-driven strategy for its characterization. This document will serve as a blueprint for researchers, scientists, and drug development professionals, enabling them to rigorously evaluate the selectivity of this and similar compounds. We will delve into the rationale behind experimental choices, compare leading assay platforms, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

This compound belongs to a class of compounds, benzophenones, which are widely explored in medicinal chemistry for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Its structure suggests potential interaction with protein kinases, a family of enzymes that are critical regulators of cellular processes and prominent drug targets.[3][4]

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. Off-target binding can lead to unforeseen side effects and toxicities, potentially derailing a promising therapeutic candidate. Therefore, a thorough investigation of cross-reactivity against a broad panel of kinases (kinome) is not merely a regulatory requirement but a cornerstone of rational drug design. This guide outlines the strategic approach and methodologies for conducting such a study.

Delineating the Target Landscape: The p38/MAPKAPK2 Signaling Axis

While the primary target of this compound is not definitively established in public literature, its structural motifs are suggestive of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is a central regulator of cellular responses to inflammatory stimuli and stress.[5][6][7] Specifically, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, or MK2), a key downstream substrate of p38 MAPK, has emerged as an attractive therapeutic target for inflammatory diseases.[8][9] Inhibiting MK2 offers a more targeted anti-inflammatory effect while potentially avoiding the broader side effects associated with direct p38 MAPK inhibition.[10][11]

Therefore, a logical starting point for the cross-reactivity assessment of this compound is to hypothesize its primary target lies within the p38/MK2 signaling cascade and to build a diverse kinase panel for screening around this hypothesis.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) TAK1 TAK1 (MAPKKK) Stress->TAK1 MKK3_6 MKK3/6 (MAPKK) TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 CellCycle Cell Cycle Regulation p38->CellCycle TNFa TNF-α Production MK2->TNFa Cross_Reactivity_Workflow Start Compound: 3,5-Difluoro-4'-piperidinomethyl benzophenone Tier1 Tier 1: Primary Screen (e.g., LanthaScreen) - Broad kinase panel (~400 kinases) - Single high concentration (e.g., 10 µM) Start->Tier1 Decision1 Identify Hits (% Inhibition > 50%) Tier1->Decision1 Tier2 Tier 2: Potency Determination - Dose-response curves (IC50) for hits - Same assay platform Decision1->Tier2 Hits End Selectivity Profile Established Decision1->End No Significant Hits Decision2 Prioritize Off-Targets (Potency within 30-fold of primary target) Tier2->Decision2 Tier3 Tier 3: Orthogonal Validation (e.g., Radiometric Assay) - Confirm functional inhibition of key off-targets Decision2->Tier3 Potent Hits Decision2->End No Concerning Off-Targets Tier3->End

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Detailed Experimental Protocols

The following protocols are representative of the methodologies that should be employed for the cross-reactivity assessment of this compound.

Protocol 1: Radiometric Kinase Assay ([³³P]-ATP)

This protocol is adapted for a generic serine/threonine kinase, such as MK2 or a potential off-target.

A. Materials:

  • Purified, active kinase enzyme.

  • Specific peptide substrate for the kinase.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). [12]* [γ-³³P]ATP (specific activity ~3000 Ci/mmol).

  • Unlabeled ATP (10 mM stock).

  • This compound, dissolved in 100% DMSO.

  • P81 phosphocellulose paper.

  • 75 mM phosphoric acid.

  • Scintillation vials and scintillation fluid.

  • Microcentrifuge tubes, pipettes, and a 30°C heat block.

B. Procedure:

  • Prepare Compound Dilutions: Create a serial dilution of this compound in 100% DMSO. For an IC50 determination, a 10-point, 3-fold dilution series starting from 100 µM is typical.

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the kinase enzyme. The optimal concentrations of substrate and enzyme must be empirically determined.

  • Prepare ATP Mix: Prepare the ATP solution by mixing unlabeled ATP with [γ-³³P]ATP to achieve the desired final concentration (often at or near the Km for the specific kinase) and specific activity (e.g., ~500 cpm/pmol).

  • Set up Reactions:

    • Add 1 µL of each compound dilution (or DMSO for control) to individual reaction tubes.

    • Add 14 µL of the Kinase Reaction Mix to each tube.

    • Pre-incubate for 10 minutes at 30°C.

  • Initiate Kinase Reaction:

    • Add 5 µL of the ATP Mix to each tube to start the reaction (final volume 20 µL).

    • Incubate for 30-60 minutes at 30°C. Ensure the reaction is within the linear range of substrate phosphorylation.

  • Stop and Spot:

    • Stop the reaction by adding 20 µL of 75 mM phosphoric acid.

    • Spot 30 µL of each reaction mixture onto a pre-labeled square of P81 phosphocellulose paper.

  • Wash and Dry:

    • Wash the P81 papers four times for 5 minutes each in a beaker containing 75 mM phosphoric acid.

    • Perform a final wash with acetone and let the papers air dry completely.

  • Quantify:

    • Place each dry P81 paper into a scintillation vial.

    • Add 5 mL of scintillation fluid.

    • Measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate percent inhibition relative to the DMSO control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

This protocol provides a general framework for a TR-FRET based binding assay.

A. Materials:

  • Kinase of interest (tagged, e.g., with GST or His).

  • LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST). [12]* Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive). [13]* TR-FRET Dilution Buffer.

  • This compound, dissolved in 100% DMSO.

  • Low-volume 384-well plates (e.g., white or black).

  • TR-FRET enabled plate reader.

B. Procedure:

  • Prepare Reagents:

    • Prepare a 4X stock of the test compound serial dilutions in TR-FRET Dilution Buffer containing DMSO to normalize the final DMSO concentration across all wells (typically 1%).

    • Prepare a 2X Kinase/Antibody mixture in TR-FRET Dilution Buffer. The optimal concentrations should be determined as per the manufacturer's guidelines, but typical final concentrations are in the low nanomolar range. [14] * Prepare a 4X Tracer solution in TR-FRET Dilution Buffer. The concentration should be close to the Kd of the tracer for the kinase.

  • Assay Assembly (16 µL final volume):

    • Add 4 µL of the 4X compound dilution to the assay plate wells. Include DMSO-only wells for high FRET (0% inhibition) and buffer-only wells for low FRET (100% inhibition) controls.

    • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

    • Add 4 µL of the 4X Tracer solution to all wells.

  • Incubation:

    • Mix the plate gently (e.g., on a plate shaker for 30 seconds).

    • Incubate at room temperature for 1 hour, protected from light.

  • Plate Reading:

    • Read the plate on a TR-FRET capable reader, exciting at ~340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor). [15]5. Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data to the high and low controls to determine the percent inhibition.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion

A comprehensive understanding of a drug candidate's selectivity is paramount for its successful development. For this compound, a rigorous, tiered approach to cross-reactivity profiling is essential. By leveraging high-throughput screening methods like TR-FRET for an initial broad assessment, followed by orthogonal validation with gold-standard radiometric assays for key off-targets, researchers can build a robust selectivity profile. This data-driven strategy not only de-risks the development process by identifying potential liabilities early but also provides critical insights that guide further optimization efforts, ultimately paving the way for safer and more effective therapeutics.

References

  • ResearchGate. The p38-MAPK pathway overview. Available from: [Link]

  • Creative Diagnostics. p38 Signaling Pathway. Available from: [Link]

  • Cuenda, A., & Rousseau, S. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 401–418. Available from: [Link]

  • QIAGEN. p38 MAPK Signaling. Available from: [Link]

  • Assay Genie. p38 MAPK Signaling Review. Available from: [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1–8. Available from: [Link]

  • Anastassiadis, T., et al. (2009). A high-throughput radiometric kinase assay. Nature Protocols, 4(7), 1039–1052. Available from: [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. Available from: [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Available from: [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Available from: [Link]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Available from: [Link]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting - because you want your experiments to count! [Video]. YouTube. Available from: [Link]

  • Patsnap Synapse. (2024). What are MAPKAPK2 inhibitors and how do they work?. Available from: [Link]

  • Bowers, S., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(20), 1956-1965. Available from: [Link]

  • Zhang, Y., et al. (2018). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 83(9), 5029–5042. Available from: [Link]

  • Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20081-20088. Available from: [Link]

  • Fiore, M., et al. (2020). Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials. Journal of Medicinal Chemistry, 63(15), 7930–7951. Available from: [Link]

  • Fiore, M., et al. (2020). Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials. Journal of Medicinal Chemistry, 63(15), 7930-7951. Available from: [Link]

  • Singh, R., et al. (2022). Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK inhibitors. bioRxiv. Available from: [Link]

  • Bowers, S., et al. (2020). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available from: [Link]

  • Karthik Kumar, C. R., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Helvetica Chimica Acta, 100(6), e1700018. Available from: [Link]

  • Bowers, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. Available from: [Link]

  • Wikipedia. Benzophenone. Available from: [Link]

  • Zug, K. A., et al. (2022). Patch Testing With Benzophenone-3 and -4: The North American Contact Dermatitis Group Experience, 2013-2020. Dermatitis, 33(1), 51-58. Available from: [Link]

  • Götze, M., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(9), 4833–4837. Available from: [Link]

  • Baker, J. G., et al. (2011). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. Journal of Medicinal Chemistry, 54(19), 6874–6887. Available from: [Link]

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Safety Operating Guide

Proper Disposal of 3,5-Difluoro-4'-piperidinomethyl benzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of chemical disposal is "cradle-to-grave" responsibility, a mandate established by the Resource Conservation and Recovery Act (RCRA) under the U.S. Environmental Protection Agency (EPA).[1][2][3] This means that the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[3] Improper disposal is not only a significant safety hazard but also a legal liability.

Hazard Assessment: A Synthesis of Structural Analogs

Understanding the hazards of 3,5-Difluoro-4'-piperidinomethyl benzophenone is paramount for its safe handling and disposal. This requires an analysis of its key structural components: the difluorobenzophenone scaffold and the piperidinomethyl group.

  • Fluorinated Benzophenone Core: Benzophenone derivatives are known to have potential health effects, including being presumed to have carcinogenic potential for humans (IARC Group 2B) and the ability to cause organ damage through prolonged exposure.[4] The presence of fluorine atoms creates a halogenated organic compound, which has specific disposal requirements due to the environmental impact of halogenated byproducts upon incineration.[5][6] Difluorobenzophenones are listed as skin and eye irritants and may be harmful if swallowed or inhaled.[7][8]

  • Piperidine Moiety: Piperidine itself is a flammable, toxic, and corrosive substance.[9][10][11] It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[9][10] While the piperidine in the target molecule is part of a larger structure, it is prudent to assume it may contribute to the overall toxicity and irritancy of the compound.

Based on this analysis, this compound must be treated as a hazardous waste . It is likely to be an irritant, potentially toxic, and is classified as a halogenated organic compound .

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound for disposal, ensure a complete set of appropriate PPE is worn. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.Protects against splashes of waste solutions or contact with solid dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact. Given the irritant nature of related compounds, this is critical.[4]
Body Protection A flame-resistant lab coat.Protects against spills and contamination of personal clothing.
Respiratory Protection Use only within a certified chemical fume hood.Prevents inhalation of any dust or vapors, which may be harmful.[12]

Waste Segregation: The Cornerstone of Compliant Disposal

The single most important step in the disposal process is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing halogenated with non-halogenated waste significantly increases disposal costs and complicates the disposal process.[6][13][14]

The decision-making process for segregating this specific waste is outlined below:

WasteSegregation cluster_output Designated Waste Container Waste 3,5-Difluoro-4'-piperidinomethyl benzophenone Waste (Solid, Liquid, or Contaminated Materials) isOrganic Is it an organic compound? Waste->isOrganic isHalogenated Does the molecule contain Fluorine, Chlorine, Bromine, or Iodine? Halogenated HALOGENATED ORGANIC WASTE isHalogenated->Halogenated Yes (Contains Fluorine) NonHalogenated NON-HALOGENATED ORGANIC WASTE isOrganic->isHalogenated Yes

Sources

A Comprehensive Guide to the Safe Handling of 3,5-Difluoro-4'-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 3,5-Difluoro-4'-piperidinomethyl benzophenone presents unique challenges in laboratory handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans. The following procedural, step-by-step guidance is designed to directly answer your operational questions and establish a robust safety protocol. Our commitment is to provide value beyond the product itself, ensuring you can work with confidence and security.

Hazard Assessment and Triage: Understanding the Risks

The structure of this compound combines a fluorinated benzophenone core with a piperidinomethyl group. This combination suggests a potential for multiple hazard classifications.

  • Fluorinated Benzophenone Core: Benzophenone itself is recognized as a substance that may cause cancer and can lead to organ damage (liver and kidney) through prolonged or repeated exposure. Fluorination can alter the toxicological profile of a molecule. For instance, 4,4'-Difluorobenzophenone is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2]

  • Piperidinomethyl Group: The piperidine moiety can contribute to the overall basicity and reactivity of the molecule.

Given these structural alerts, it is prudent to handle this compound as a compound that is potentially:

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • An irritant to the skin, eyes, and respiratory system.

  • A suspect carcinogen and potential target organ toxicant with repeated exposure.

Hazard ClassificationGHS Code (Anticipated)Description
Acute Toxicity, OralH302Harmful if swallowed.[2]
Skin Corrosion/IrritationH315Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation.[2][3]
CarcinogenicityH350 (Precautionary)May cause cancer.
Specific Target Organ Toxicity, Repeated ExposureH373 (Precautionary)May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory when handling this compound. The selection of appropriate PPE is critical to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised.To prevent skin contact. Always inspect gloves for tears or degradation before use.[5][6]
Eye and Face Protection Tightly fitting chemical splash goggles and a full-face shield.To protect against splashes and airborne particles. Standard safety glasses are insufficient.[6][7][8][9]
Skin and Body Protection A flame-resistant lab coat, fully fastened. Consider a chemically resistant apron for larger quantities.To protect against spills and contamination of personal clothing.[5][6]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the solid powder outside of a certified chemical fume hood.To prevent inhalation of airborne particles.[7]

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound, especially the handling of the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Workflow for Handling this compound

prep Preparation - Don appropriate PPE - Verify fume hood certification weigh Weighing - Use anti-static weigh paper - Handle with care to avoid dust prep->weigh Inside Fume Hood solubilize Solubilization - Add solvent to the powder - Cap and vortex to dissolve weigh->solubilize transfer Transfer - Use appropriate glassware - Minimize splashes solubilize->transfer cleanup Decontamination & Cleanup - Wipe down surfaces - Dispose of contaminated materials transfer->cleanup waste Waste Disposal - Segregate solid and liquid waste cleanup->waste

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols

a. Weighing the Solid Compound:

  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatula, weigh boat, receiving container) is present and the work area is clean.

  • Tare the Balance: Place a clean, anti-static weigh boat on the analytical balance and tare.

  • Transfer: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Record: Once the desired weight is achieved, record the value.

  • Secure: Promptly and securely cap the stock container.

b. Solution Preparation:

  • Containment: Transfer the weigh boat containing the compound into the receiving flask or beaker within the fume hood.

  • Solvent Addition: Add the desired solvent to the receiving vessel, rinsing the weigh boat to ensure a quantitative transfer.

  • Dissolution: Cap the vessel and gently swirl or vortex until the compound is fully dissolved.

Emergency Procedures: Preparedness is Key

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent.[3]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.[5]

Waste Management Workflow

generation Waste Generation - Unused compound - Contaminated materials - Solutions segregation Segregation - Solid Halogenated Waste - Liquid Halogenated Waste generation->segregation labeling Labeling - Clearly label with chemical name and hazard symbols segregation->labeling storage Storage - Store in a designated, secure area labeling->storage disposal Professional Disposal - Contact licensed waste disposal company storage->disposal

Caption: Workflow for the safe and compliant disposal of this compound.

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and absorbent pads, must be collected in a designated "Solid Halogenated Waste" container.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a designated "Liquid Halogenated Waste" container. Do not mix with other waste streams.[5][10]

  • Disposal: The disposal of this hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[2][10] Provide them with all available safety information.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • European Food Safety Authority. (2017). Safety of benzophenone to be used as flavouring. EFSA Journal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safety of benzophenone to be used as flavouring. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2017). Safety of benzophenone to be used as flavouring. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. PubMed Central. Retrieved from [Link]

  • National Toxicology Program. (2000). Toxicity Studies of Benzophenone (CASRN 119-61-9) Administered in Feed to F344/N Rats and B6C3F1 Mice. National Institutes of Health. Retrieved from [Link]

  • National Toxicology Program. (2006). Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies). PubMed. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • BlastOne International. (n.d.). Personal Protective Equipment (PPE) | Industrial Safety Gear. Retrieved from [Link]

  • University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]

  • Princeton University. (n.d.). Personal Protective Equipment (PPE). Environmental Health and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Structure-activity Relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The Effect of Methoxy Substitution on Aldose Reductase Inhibitory Activity and Selectivity. PubMed. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.